molecular formula C10H15N7O6 B2741453 N3-Gly-Gly-Gly-Gly-Gly-OH

N3-Gly-Gly-Gly-Gly-Gly-OH

Cat. No.: B2741453
M. Wt: 329.27 g/mol
InChI Key: XWRYJIBFEWSVLI-UHFFFAOYSA-N
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Description

N3-Gly-Gly-Gly-Gly-Gly-OH is a useful research compound. Its molecular formula is C10H15N7O6 and its molecular weight is 329.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-azidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O6/c11-17-16-4-9(21)14-2-7(19)12-1-6(18)13-3-8(20)15-5-10(22)23/h1-5H2,(H,12,19)(H,13,18)(H,14,21)(H,15,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRYJIBFEWSVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of N3-Gly-Gly-Gly-Gly-Gly-OH (azido-pentaglycine), a bifunctional linker molecule of significant interest in chemical biology, drug development, and bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and targeted therapeutics.

Core Molecule Profile

This compound is a versatile chemical entity featuring a terminal azide (B81097) (N3) group and a carboxylic acid (-OH) terminus, separated by a flexible pentaglycine (B1581309) linker. The azide group serves as a reactive handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling the efficient and specific covalent attachment to alkyne-modified molecules. The pentaglycine chain provides a hydrophilic and flexible spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules. The terminal carboxylic acid allows for standard peptide coupling reactions, typically to amine-containing molecules.

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively documented in publicly available literature. However, based on its structure, the following properties can be inferred.

PropertyValueSource
Molecular Formula C10H15N7O6Calculated
Molecular Weight 329.27 g/mol Calculated
Appearance White to off-white solidInferred
Solubility Expected to have good solubility in aqueous buffers and polar organic solvents such as DMSO and DMF.[1][2]Inferred

Note: Empirical determination of properties such as melting point, exact solubility, and spectral data (NMR, Mass Spectrometry) is recommended upon synthesis or acquisition.

Synthesis and Purification

Hypothetical Solid-Phase Synthesis Protocol

This protocol outlines a potential method for the synthesis of N3-(Gly)5-OH on a solid support.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents: DMF, DCM, Diethyl ether

Workflow:

sps_workflow Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Azidoacetic acid Deprotection5->Coupling5 Cleavage Cleavage from Resin (TFA Cocktail) Coupling5->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Product N3-(Gly)5-OH Purification->Final_Product

Figure 1. Solid-Phase Synthesis Workflow for N3-(Gly)5-OH.

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF.

  • Iterative Deprotection and Coupling:

    • Remove the Fmoc protecting group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the next Fmoc-Gly-OH unit using a suitable coupling agent (e.g., HBTU) and base (e.g., DIPEA) in DMF.

    • Repeat this cycle three more times to assemble the pentaglycine chain.

  • Azide Incorporation: After the final glycine (B1666218) coupling and Fmoc deprotection, couple azidoacetic acid to the N-terminus of the peptide chain.

  • Cleavage: Cleave the final product from the resin and remove side-chain protecting groups using a standard cleavage cocktail.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Purification Protocol: Reverse-Phase HPLC (RP-HPLC)

Instrumentation:

  • Preparative HPLC system with a C18 column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Gradient:

  • A linear gradient from 5% to 50% Solvent B over 30 minutes is a typical starting point, to be optimized based on the crude product's retention time.

Detection:

  • UV detection at 214 nm and 280 nm.

Post-Purification:

  • Pool fractions containing the pure product.

  • Lyophilize to obtain the final product as a fluffy white solid.

Applications in Bioconjugation and Drug Development

The primary application of this compound is as a linker in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, N3-(Gly)5-OH can be used to connect a cytotoxic payload to a monoclonal antibody. The synthesis of an ADC using this linker typically involves a multi-step process.

General Workflow for ADC Synthesis:

adc_synthesis_workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_mod Antibody Modification cluster_conjugation Click Chemistry Conjugation Linker N3-(Gly)5-OH Coupling Carbodiimide Coupling (EDC/NHS) Linker->Coupling Payload Amine-containing Cytotoxic Drug Payload->Coupling Linker_Payload N3-(Gly)5-Drug Conjugate Coupling->Linker_Payload Click_Reaction CuAAC or SPAAC Linker_Payload->Click_Reaction Antibody Monoclonal Antibody Modification Introduction of Alkyne Handle (e.g., via modified amino acid) Antibody->Modification Modified_Ab Alkyne-Modified Antibody Modification->Modified_Ab Modified_Ab->Click_Reaction ADC Antibody-Drug Conjugate Click_Reaction->ADC

Figure 2. General Workflow for ADC Synthesis using N3-(Gly)5-OH.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-terminated linker-payload to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • N3-(Gly)5-Drug conjugate (dissolved in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution

  • Reducing agent (e.g., sodium ascorbate) solution

  • Copper-chelating ligand (e.g., THPTA) solution

Procedure:

  • Preparation of Reagents: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and THPTA.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified antibody solution.

    • Add the N3-(Gly)5-Drug conjugate solution (typically a 5-10 fold molar excess).

    • Add the THPTA solution, followed by the CuSO4 solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.

  • Purification: Remove unreacted linker-payload and copper catalyst using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Analysis: Characterize the resulting ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the identity of the conjugate.

Experimental Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC offers a copper-free alternative for bioconjugation, which can be advantageous when working with sensitive biological molecules.

Materials:

  • Antibody modified with a strained alkyne (e.g., DBCO, BCN)

  • N3-(Gly)5-Drug conjugate (dissolved in DMSO)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the strained alkyne-modified antibody and the N3-(Gly)5-Drug conjugate (typically a 3-5 fold molar excess).

  • Incubation: Incubate the reaction at 4°C or room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification and Analysis: Follow the same purification and analysis procedures as described for CuAAC.

Characterization

Thorough characterization of this compound and its conjugates is essential to ensure identity, purity, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the glycine methylene (B1212753) protons and a signal corresponding to the methylene group adjacent to the azide.

  • ¹³C NMR: The carbon NMR spectrum would confirm the presence of the carbonyl carbons of the peptide bonds and the carbon attached to the azide group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized N3-(Gly)5-OH. For ADCs, native mass spectrometry is a powerful tool to determine the drug-to-antibody ratio distribution.

Signaling Pathways

The this compound molecule itself is a synthetic linker and does not directly participate in or modulate signaling pathways. However, the ADCs constructed using this linker are designed to target specific cell surface receptors that are often key components of signaling pathways implicated in diseases such as cancer. For example, an ADC targeting HER2 would interfere with the HER2 signaling pathway upon internalization and release of the cytotoxic payload. The specific signaling pathway affected is determined by the target of the monoclonal antibody used in the ADC.

Conclusion

This compound is a valuable tool for researchers in the field of bioconjugation and drug development. Its bifunctional nature, combining the versatility of click chemistry with a flexible hydrophilic spacer, makes it an attractive linker for the construction of complex biomolecules such as antibody-drug conjugates. While detailed, specific experimental data for this molecule is not widely published, its synthesis and application can be achieved through well-established chemical methodologies. As with any synthetic reagent, thorough characterization is paramount to ensure its successful application in research and development.

References

An In-depth Technical Guide to the Chemical Properties and Applications of N3-Gly-Gly-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-pentaglycine, is a heterobifunctional molecule featuring a terminal azide (B81097) group and a carboxylic acid. This compound is of significant interest in chemical biology and drug discovery, primarily serving as a versatile linker. The azide moiety allows for facile and specific modification through bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The pentaglycine (B1581309) chain offers a flexible, hydrophilic spacer that can influence the solubility and pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the chemical properties, synthesis, purification, characterization, and applications of this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize key physicochemical properties, with some values being estimated based on the properties of its constituent parts (glycine) and related oligo-glycine peptides.

Identifier Value
IUPAC Name 2-(2-(2-(2-(2-azidoacetamido)acetamido)acetamido)acetamido)acetic acid
Molecular Formula C10H15N7O6
Molecular Weight 329.27 g/mol
CAS Number 2250433-77-1
Property Value Notes
Appearance White to off-white solidExpected physical state at room temperature.
Melting Point >200 °C (decomposes)Estimated based on similar peptides; glycine (B1666218) itself decomposes at 233 °C.[1]
pKa (Carboxylic Acid) ~3.5 - 4.0Estimated based on the pKa of the C-terminal carboxyl group in oligoglycines.
pKa (Azide, conjugate acid) Not applicableThe azide group is not typically protonated under physiological conditions.
LogP Highly negative (hydrophilic)The pentaglycine chain and terminal carboxylate contribute to high water solubility.
Solubility Observation
Water Soluble, especially at neutral to basic pH. Solubility of oligoglycines in water is known to decrease with increasing chain length.[2][3]
DMSO Soluble
DMF Soluble
Methanol Sparingly soluble
Acetonitrile (B52724) Sparingly soluble
Dichloromethane Insoluble
Diethyl Ether Insoluble

Synthesis

This compound is most commonly synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support (resin).

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound

This protocol describes a representative synthesis on a 0.1 mmol scale using a manual SPPS approach.

Materials:

  • Rink Amide resin (or a similar resin suitable for C-terminal carboxylic acids)

  • Fmoc-Gly-OH

  • Azidoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or another suitable coupling agent

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • First Glycine Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF twice (5 min and then 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Chain Elongation (Glycine 2-5):

    • Repeat the following cycle for the next four glycine residues:

      • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min, then 15 min).

      • Washing: Wash the resin with DMF and DCM.

      • Coupling: Pre-activate Fmoc-Gly-OH (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF. Add to the resin and agitate for 2 hours.

      • Washing: Wash the resin with DMF and DCM.

  • Azidoacetic Acid Coupling:

    • Perform a final Fmoc deprotection as described above.

    • Wash the resin thoroughly.

    • Pre-activate azidoacetic acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add the activated azidoacetic acid solution to the resin and agitate for 2-4 hours. A Kaiser test can be used to monitor the reaction for the disappearance of free amines.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

    • Treat the resin with the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

spss_workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-Gly-OH or Azidoacetic Acid, DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cycle Repeat for 4x Gly wash2->cycle cycle->deprotection Yes final_coupling Couple Azidoacetic Acid cycle->final_coupling No cleavage Cleavage from Resin (TFA/TIS/Water) final_coupling->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation end Crude N3-(Gly)5-OH precipitation->end

Fmoc-SPPS workflow for this compound.

Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). Given the polar nature of this compound, a steep gradient may not be necessary.

Experimental Protocol: RP-HPLC Purification

Materials:

  • Crude this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative C18 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of water or a low percentage of ACN in water (e.g., 5% ACN).

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

    • Flow Rate: 15-20 mL/min

    • Detection: 214 nm and 280 nm (the latter to check for aromatic impurities)

    • Gradient: A shallow gradient is recommended. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 25% B

      • 35-40 min: 25% to 95% B

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.[4][5][6][7]

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the peptide.

  • Expected [M+H]⁺: 330.12

  • Expected [M+Na]⁺: 352.10

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the peptide. The following are expected chemical shifts in D₂O.

Proton Assignment Expected ¹H Chemical Shift (ppm)
Azidoacetyl-CH₂~4.1
Glycine-α-CH₂ (x5)3.8 - 4.0
Carbon Assignment Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid C=O~175
Amide C=O (x5)170 - 173
Azidoacetyl-CH₂~52
Glycine-α-CH₂ (x5)42 - 44

Reactivity and Applications

The primary utility of this compound lies in its terminal azide group, which can undergo highly specific and efficient click chemistry reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.

Representative Protocol for CuAAC:

  • Dissolve this compound and an alkyne-containing molecule in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Add a copper(I) source, typically prepared in situ by reducing copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

  • A copper-chelating ligand, such as THPTA or TBTA, is often included to stabilize the copper(I) and improve reaction efficiency.

  • The reaction is typically allowed to proceed at room temperature for 1-12 hours.

  • The resulting triazole-linked conjugate can be purified by RP-HPLC.[8][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) which reacts readily with the azide. This is particularly useful for biological applications where copper toxicity is a concern.

Representative Protocol for SPAAC:

  • Dissolve this compound and a strained alkyne-functionalized molecule in an aqueous buffer (e.g., PBS).

  • The reaction proceeds without a catalyst and is typically complete within a few hours at room temperature.

  • The product can be purified by size-exclusion chromatography or RP-HPLC.

Application in Targeted Protein Degradation: PROTACs

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[2][10][11] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker. The pentaglycine chain in this compound can serve as a flexible and hydrophilic linker, which can be crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and for improving the overall physicochemical properties of the PROTAC molecule.[7][12][13][14]

The following diagram illustrates the mechanism of action of a PROTAC targeting the oncogenic protein KRAS G12C for degradation via the ubiquitin-proteasome pathway.

protac_pathway cluster_cytoplasm Cytoplasm cluster_signaling Downstream Signaling PROTAC PROTAC (KRAS G12C Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) PROTAC->Ternary_Complex KRAS KRAS G12C (Target Protein) KRAS->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_KRAS Polyubiquitinated KRAS G12C Ternary_Complex->Poly_Ub_KRAS Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_KRAS->Proteasome Recognition & Degradation KRAS_signaling KRAS G12C Signaling Cascade (e.g., MAPK pathway) Poly_Ub_KRAS->KRAS_signaling Inhibition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Proliferation Cell Proliferation & Survival KRAS_signaling->Proliferation

PROTAC-mediated degradation of KRAS G12C.

Conclusion

This compound is a valuable chemical tool for researchers in drug development and chemical biology. Its bifunctional nature, combining a click-reactive azide handle with a flexible pentaglycine linker, allows for the straightforward synthesis of complex biomolecular conjugates. The protocols and data presented in this guide provide a foundational framework for the synthesis, purification, characterization, and application of this versatile molecule, particularly in the rapidly advancing field of targeted protein degradation. Further optimization of experimental conditions may be necessary depending on the specific application and the nature of the molecules being conjugated.

References

An In-Depth Technical Guide to the Structure and Synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of N3-Gly-Gly-Gly-Gly-Gly-OH, an azido-functionalized pentaglycine (B1581309) peptide. This molecule is of significant interest in biochemical and pharmaceutical research, primarily as a versatile building block in bioconjugation and drug delivery systems. The presence of the terminal azide (B81097) group allows for facile modification via "click chemistry," enabling the attachment of various functionalities such as reporter molecules, targeting ligands, or polyethylene (B3416737) glycol (PEG) chains.

Chemical Structure and Properties

This compound, also known as azido-pentaglycine, is a synthetic peptide composed of five repeating glycine (B1666218) units with an azide moiety attached to the N-terminus. The C-terminus is a carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C10H15N7O6[1]
Molecular Weight 329.3 g/mol [1]
CAS Number 2250433-77-1[1]
Appearance White to off-white powderGeneral knowledge
Purity Typically >96%[1]
SMILES OC(CNC(CNC(CNC(CNC(CN=[N+]=[N-])=O)=O)=O)=O)=O[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification at each step. The synthesis can be conceptualized in two main stages: the assembly of the protected pentaglycine chain and the introduction of the N-terminal azide group.

General Synthetic Strategy: Solid-Phase Peptide Synthesis (SPPS)

The overall workflow for the solid-phase synthesis of this compound is depicted below. The process begins with a resin support, to which the C-terminal glycine is attached. The peptide chain is then elongated through iterative cycles of deprotection and coupling of Fmoc-protected glycine monomers. Finally, the N-terminal azide is introduced, and the completed peptide is cleaved from the resin and purified.

spss_workflow Resin Resin Support Attach_Gly Attach Fmoc-Gly-OH Resin->Attach_Gly Fmoc_Gly_Resin Fmoc-Gly-Resin Attach_Gly->Fmoc_Gly_Resin Deprotection1 Fmoc Deprotection Fmoc_Gly_Resin->Deprotection1 H2N_Gly_Resin H2N-Gly-Resin Deprotection1->H2N_Gly_Resin Coupling_Cycle Repeat 4x: 1. Couple Fmoc-Gly-OH 2. Fmoc Deprotection H2N_Gly_Resin->Coupling_Cycle H2N_Gly5_Resin H2N-(Gly)5-Resin Coupling_Cycle->H2N_Gly5_Resin Azide_Intro N-terminal Azidation H2N_Gly5_Resin->Azide_Intro N3_Gly5_Resin N3-(Gly)5-Resin Azide_Intro->N3_Gly5_Resin Cleavage Cleavage from Resin & Deprotection N3_Gly5_Resin->Cleavage Crude_Peptide Crude N3-(Gly)5-OH Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure N3-(Gly)5-OH Purification->Pure_Peptide

General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Rink Amide resin or other suitable resin for C-terminal carboxylic acids.

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide (B86325) coupling agent.

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt) as a coupling additive.

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Azidoacetic acid N-hydroxysuccinimide ester (or a similar azido-transfer reagent).

  • Trifluoroacetic acid (TFA).

  • Triisopropylsilane (TIS) and water as scavengers.

  • Cold diethyl ether for precipitation.

Procedure:

  • Resin Preparation and First Amino Acid Coupling:

    • Swell the resin in DMF in a reaction vessel for 30-60 minutes.

    • Couple the first Fmoc-Gly-OH to the resin using a suitable activation method (e.g., DIC/Oxyma). The reaction is typically carried out for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (Iterative Cycles):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin extensively with DMF and DCM.

    • Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3-5 equivalents), a coupling agent (e.g., DIC, 3-5 equivalents), and an additive (e.g., Oxyma, 3-5 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a Kaiser test.

    • Wash the resin with DMF and DCM.

    • Repeat this deprotection and coupling cycle four more times to assemble the pentaglycine chain.

  • N-terminal Azidation:

    • After the final Fmoc deprotection, wash the resin-bound pentaglycine thoroughly.

    • Dissolve azidoacetic acid N-hydroxysuccinimide ester (or another suitable azido-transfer reagent) in DMF and add it to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Table 2: Representative Quantitative Data for SPPS of Oligo-peptides

ParameterTypical Value RangeNotes
Coupling Efficiency per Step >99%Crucial for the synthesis of longer peptides. Can be monitored by the Kaiser test.
Overall Crude Yield 40-70%Highly dependent on the peptide sequence and length.
Purity after HPLC >95%Dependent on the efficiency of the purification protocol.

Note: The data in this table are illustrative for general solid-phase peptide synthesis and may vary for the specific synthesis of this compound.

Applications in Research and Drug Development

The this compound peptide is a valuable tool for a variety of applications in biomedical research and drug development, primarily due to the bioorthogonal reactivity of the azide group.

applications cluster_click Click Chemistry (CuAAC or SPAAC) cluster_conjugates Bioconjugates N3_Peptide This compound Alkyne_Molecule Alkyne-functionalized Molecule N3_Peptide->Alkyne_Molecule Reacts with Fluorescent_Probes Fluorescent Probes Alkyne_Molecule->Fluorescent_Probes e.g. Targeting_Ligands Targeting Ligands Alkyne_Molecule->Targeting_Ligands e.g. Drug_Delivery Drug Delivery Systems Alkyne_Molecule->Drug_Delivery e.g. PEGylation PEGylation Alkyne_Molecule->PEGylation e.g.

Applications of this compound via click chemistry.

  • Bioconjugation: The azide group can be selectively reacted with alkyne-containing molecules through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This allows for the covalent attachment of:

    • Fluorescent dyes or biotin for imaging and detection purposes.

    • Targeting moieties (e.g., antibodies, small molecules) to direct the peptide to specific cells or tissues.

  • Drug Delivery: The pentaglycine chain can act as a hydrophilic linker in drug-conjugates, potentially improving the solubility and pharmacokinetic properties of hydrophobic drugs.

  • PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the molecule, leading to longer circulation times in vivo.

  • Surface Immobilization: The peptide can be used to functionalize surfaces of biomaterials or nanoparticles.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity for advanced applications in chemical biology, drug discovery, and materials science. Its synthesis, achievable through well-established solid-phase peptide synthesis protocols, provides a robust platform for the development of novel bioconjugates and functionalized biomolecules. The ability to precisely introduce an azide handle via this pentaglycine linker offers researchers a powerful tool for molecular design and engineering.

References

An In-depth Technical Guide to N3-Gly-Gly-Gly-Gly-Gly-OH: Synthesis, Applications, and Core Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azido-pentaglycine molecule, N3-Gly-Gly-Gly-Gly-Gly-OH. This document details its physicochemical properties, provides a detailed protocol for its synthesis, outlines its application in bioconjugation via click chemistry, and explores its potential utility in studying cellular signaling pathways.

Core Molecular Data

This compound is a versatile chemical tool primarily utilized in bioconjugation and chemical biology. The presence of a terminal azide (B81097) group allows for its specific ligation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction.

PropertyValue
Molecular Formula C10H15N7O6
Molecular Weight 329.27 g/mol
Appearance White to off-white solid
Key Functional Groups Terminal Azide (-N3), Carboxylic Acid (-OH), Pentaglycine (B1581309) Linker

Synthesis of this compound

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) utilizing an azido-functionalized glycine (B1666218) precursor. The following protocol is based on established methods for the synthesis of azido-peptides.[1][2][3]

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • 2-(azidoacetyl)amino]acetic acid (or a similar N-protected azido-glycine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine (B6355638) in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Glycine Coupling: Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Repeat Glycine Couplings: Repeat the Fmoc deprotection and coupling steps four more times to assemble the pentaglycine backbone.

  • Azido-Glycine Coupling: For the final coupling step, use [2-(azidoacetyl)amino]acetic acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF. Shake for 2 hours and wash the resin.

  • Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

  • Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation (Repeat 4x) cluster_final_steps Final Synthesis Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Initial Couple_Gly Couple Fmoc-Gly-OH (DIC, Oxyma) Deprotect_Initial->Couple_Gly Wash1 Wash (DMF, DCM) Couple_Gly->Wash1 Deprotect_Cycle Fmoc Deprotection Wash1->Deprotect_Cycle Wash2 Wash (DMF, DCM) Deprotect_Cycle->Wash2 Wash2->Couple_Gly Next Cycle Couple_AzidoGly Couple Azido-Glycine (DIC, Oxyma) Wash2->Couple_AzidoGly Final_Deprotect Final Fmoc Deprotection Couple_AzidoGly->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify

Synthesis workflow for this compound.

Application in Bioconjugation: Click Chemistry

This compound is an ideal reagent for click chemistry. The azide group reacts specifically with terminal alkynes in the presence of a copper(I) catalyst to form a stable triazole linkage.[4][5][6] This reaction is widely used to conjugate peptides to other molecules such as fluorescent dyes, biotin, or drug molecules.[7][8]

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in the reaction buffer (e.g., PBS) to a final concentration of 10 mM.

    • Dissolve the alkyne-functionalized molecule in DMSO or the reaction buffer to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • This compound solution (1 equivalent)

    • Alkyne-functionalized molecule solution (1.2 equivalents)

    • Copper ligand solution (to a final concentration of 1 mM)

    • CuSO4 solution (to a final concentration of 0.2 mM)

  • Initiate the Reaction: Add the sodium ascorbate solution to the reaction mixture to a final concentration of 2 mM.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the conjugated product can be purified by RP-HPLC to remove unreacted starting materials and the catalyst.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry.

Click_Chemistry_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Steps cluster_analysis Product Analysis Azide_Peptide N3-Pentaglycine Mix_Reactants Combine Azide, Alkyne, and Catalyst System Azide_Peptide->Mix_Reactants Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Mix_Reactants Catalyst_System CuSO4 + Ligand Catalyst_System->Mix_Reactants Reducing_Agent Sodium Ascorbate Initiate Add Sodium Ascorbate Reducing_Agent->Initiate Mix_Reactants->Initiate Incubate Incubate at Room Temp Initiate->Incubate Purify RP-HPLC Purification Incubate->Purify Characterize Mass Spectrometry Purify->Characterize

Workflow for CuAAC (Click Chemistry).

Potential Application in Drug Development and Signaling Pathway Analysis

The ability to conjugate N3-pentaglycine to various functional molecules opens up avenues for its use in drug development and as a tool for studying cellular processes. For instance, it can be used as a linker in the construction of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), where a cytotoxic payload is attached to a targeting moiety.[9][10][11][12][13]

Furthermore, by conjugating N3-pentaglycine to a known bioactive peptide or a small molecule inhibitor, it is possible to create chemical probes to study specific signaling pathways. For example, a hypothetical probe could be designed to investigate the MAPK/ERK pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[14][15][16]

Hypothetical Application: Probing the MAPK/ERK Signaling Pathway

A known inhibitor of a kinase in the MAPK/ERK pathway could be functionalized with an alkyne group. This alkyne-inhibitor could then be "clicked" to N3-pentaglycine, which itself could be further conjugated to a reporter molecule like a fluorophore. This molecular probe could then be introduced to cells to visualize the localization of the target kinase or to study the effects of targeted inhibition on downstream signaling events.

MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Probe Hypothetical Probe (N3-Pentaglycine-Inhibitor) Probe->MEK Inhibition

Hypothetical targeting of the MAPK/ERK pathway.

References

A Technical Guide to N3-Gly-Gly-Gly-Gly-Gly-OH: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH (Azido-pentaglycine) is a specialized chemical reagent with the CAS number 2250433-77-1. It belongs to the class of bioorthogonal click chemistry reagents and serves as a versatile linker molecule. Its structure, featuring a terminal azide (B81097) group and a pentaglycine (B1581309) chain, provides a unique combination of reactivity and hydrophilicity, making it a valuable tool in the fields of chemical biology, drug discovery, and materials science. This guide provides a comprehensive overview of its properties, applications, and the fundamental experimental workflows in which it is employed.

Core Properties and Specifications

The fundamental characteristics of this compound are summarized below. This data is compiled from various commercial suppliers.

PropertyValueReference
CAS Number 2250433-77-1[1][2][]
Molecular Formula C10H15N7O6[1]
Molecular Weight 329.3 g/mol [1]
Purity Typically >96%[1]
Synonyms Azidoacetyl tetraglycine, N3-(Gly)5-OH, N3-GGGGG-OH, 2-(2-{2-[2-(2-azidoacetamido)acetamido]acetamido}acetamido)acetic acid[2]

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a linker molecule, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.[] The azide group provides a reactive handle for "click" chemistry, a set of bioorthogonal reactions known for their high efficiency and specificity.[4]

Key Applications Include:

  • Antibody-Drug Conjugates (ADCs): The pentaglycine linker can be conjugated to an antibody, while the azide group allows for the attachment of a cytotoxic payload via click chemistry. The glycine (B1666218) repeats can enhance solubility and provide a spacer between the antibody and the drug.

  • Peptide and Protein Modification: This reagent can be used to introduce an azide group onto peptides or proteins, enabling their subsequent conjugation to other molecules such as imaging agents, polyethylene (B3416737) glycol (PEG), or small molecule drugs.

  • Surface Functionalization: The azide group can be used to attach biomolecules to surfaces that have been modified with a complementary alkyne, facilitating the creation of biosensors and other advanced materials.

Experimental Protocols and Methodologies

The core utility of this compound revolves around its participation in click chemistry reactions. The two most common types are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the formation of a stable triazole linkage between an azide (present in this compound) and a terminal alkyne.

Materials:

  • This compound

  • Alkyne-containing molecule (e.g., a modified drug or protein)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • A suitable buffer system (e.g., phosphate-buffered saline - PBS)

Methodology:

  • Dissolution: Dissolve this compound and the alkyne-containing molecule in the chosen buffer.

  • Premixing: Prepare a fresh solution of the copper catalyst by mixing CuSO4 and the reducing agent (sodium ascorbate). The addition of a ligand like TBTA can improve reaction efficiency and protect biomolecules.

  • Reaction: Add the catalyst solution to the mixture of the azide and alkyne.

  • Incubation: Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to several hours.

  • Purification: Purify the resulting conjugate using standard techniques such as size exclusion chromatography or dialysis to remove unreacted components and the catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne. This method is often preferred for reactions involving live cells or other systems where copper toxicity is a concern.[4][5]

Materials:

  • This compound

  • A molecule functionalized with a strained cyclooctyne (e.g., DBCO-PEG-NHS ester)

  • A suitable buffer system (e.g., PBS)

Methodology:

  • Dissolution: Dissolve this compound and the cyclooctyne-containing molecule in the buffer.

  • Reaction: Mix the two solutions.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. The reaction is typically slower than CuAAC but proceeds efficiently without a catalyst.

  • Purification: Purify the conjugate using appropriate chromatographic methods.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for the application of this compound in bioconjugation.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Azide This compound Process CuAAC Reaction (Click Chemistry) Azide->Process Alkyne Alkyne-modified Molecule (e.g., Drug) Alkyne->Process CuSO4 CuSO4 CuSO4->Process Ascorbate Sodium Ascorbate Ascorbate->Process Ligand Ligand (optional) Ligand->Process Product Triazole-linked Conjugate Process->Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_reactants Reactants Azide This compound Process SPAAC Reaction (Copper-Free Click) Azide->Process Cyclooctyne Strained Cyclooctyne (e.g., DBCO-modified Protein) Cyclooctyne->Process Product Stable Triazole Conjugate Process->Product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathways and Logical Relationships

While this compound is not known to directly participate in or modulate any specific signaling pathways, it is a tool used to study them. For instance, it can be used to create fluorescently labeled probes that can track the localization of a protein within a signaling cascade or to deliver an inhibitor to a specific cellular target involved in a pathway. The logical relationship of its use in such an application is depicted below.

Signaling_Probe_Logic cluster_synthesis Probe Synthesis cluster_application Cellular Application Linker This compound Click_Reaction Click Conjugation Linker->Click_Reaction Fluorophore Alkyne-Fluorophore Fluorophore->Click_Reaction Antibody Targeting Antibody Probe Antibody-Linker-Fluorophore Probe Antibody->Probe Click_Reaction->Probe Binding Probe Binding Probe->Binding Cell Live Cells Cell->Binding Pathway_Protein Target Protein in Signaling Pathway Visualization Fluorescence Microscopy (Pathway Visualization) Pathway_Protein->Visualization Binding->Pathway_Protein

Caption: Logical workflow for creating and using a probe to study a signaling pathway.

Conclusion

This compound is a valuable and versatile reagent for researchers in drug development and chemical biology. Its azide functionality allows for robust and specific conjugation to a wide variety of molecules through click chemistry, while the pentaglycine spacer can improve the solubility and pharmacokinetic properties of the resulting conjugates. While detailed experimental data for this specific molecule in peer-reviewed literature is not widely available, its utility can be inferred from the extensive application of similar azide- and glycine-containing linkers in the construction of complex bioconjugates. The experimental workflows provided in this guide offer a starting point for the practical application of this reagent in the laboratory.

References

An In-depth Technical Guide to Azide-Containing Peptide Linkers for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of azide-containing peptide linkers, detailing their synthesis, core bioconjugation chemistries, and applications in research and drug development. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and implementation in the laboratory.

Introduction to Azide-Containing Peptide Linkers

Azide-containing peptide linkers are versatile tools in chemical biology and drug development. The azide (B81097) group serves as a chemical handle for various bioorthogonal ligation reactions, allowing for the precise and efficient conjugation of peptides to other molecules such as small molecule drugs, fluorescent probes, or larger biomolecules.[1] These linkers are integral to the construction of complex bioconjugates with enhanced therapeutic properties or for studying biological processes.[2] The stability of the azide group in aqueous and oxidative conditions, combined with its highly specific reactivity, makes it an ideal component for bioconjugation.[3]

The primary utility of azide linkers lies in their participation in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] Additionally, the Staudinger ligation offers a traceless method for forming amide bonds.[6] These reactions are characterized by high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making them suitable for modifying sensitive biological molecules.[7][8]

Core Bioconjugation Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[8][9] This reaction is widely used for peptide conjugation due to its reliability and the fact that the resulting triazole ring is a good mimic of an amide bond in terms of size and polarity.[4][7]

Key Features:

  • High Efficiency: The reaction proceeds rapidly to near completion under mild conditions.[4]

  • Versatility: It can be performed in various solvents, including water, and across a wide pH range.[7][9]

  • Stability: The resulting triazole linkage is resistant to hydrolysis, oxidation, and enzymatic degradation.[4]

A primary consideration for in vivo applications is the cytotoxicity of the copper catalyst.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the issue of copper cytotoxicity, SPAAC was developed as a copper-free alternative.[4] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, DIFO) that reacts spontaneously with an azide.[10][] The release of ring strain drives the reaction forward, eliminating the need for a catalyst.[][12]

Key Features:

  • Bioorthogonal: The absence of a copper catalyst makes it ideal for use in living systems.[][12]

  • Fast Kinetics: While generally slower than CuAAC, the development of more strained cyclooctynes has significantly increased reaction rates.

  • High Selectivity: The reaction is highly specific between the azide and the cyclooctyne.[13]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine-thioester.[14][15] A key advantage of this method is that it is "traceless," meaning no residual atoms from the phosphine (B1218219) reagent are incorporated into the final peptide product.[6][16] This makes it a powerful tool for the chemical synthesis of proteins.[6]

Key Features:

  • Traceless: Forms a native amide bond without any byproducts incorporated into the peptide.[6]

  • Chemoselective: The reaction is highly specific between the azide and the phosphinothioester.[15]

  • Alternative to Native Chemical Ligation: It does not require an N-terminal cysteine residue, offering greater flexibility in peptide synthesis.[6]

Synthesis of Azide-Containing Peptides

Azide functionalities can be incorporated into peptides through two primary strategies: the use of azide-containing amino acid building blocks during solid-phase peptide synthesis (SPPS) or the post-synthetic modification of a peptide.

  • Incorporation during SPPS: Azido (B1232118) amino acids, such as Fmoc-L-azidoalanine, can be directly incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[1][17] This allows for precise, site-specific placement of the azide group.

  • Post-Synthetic Modification: Peptides can be modified after synthesis to introduce an azide group. This can be achieved by reacting a lysine (B10760008) side chain with an azide-containing NHS ester or by converting a C-terminal hydrazide to an azide.[3][18][19]

Data Presentation

Table 1: Comparison of Core Bioconjugation Chemistries
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Staudinger Ligation
Reactants Terminal Alkyne, AzideStrained Cyclooctyne, AzidePhosphinothioester, Azide
Product 1,4-disubstituted 1,2,3-triazole1,2,3-triazoleAmide bond
Catalyst Copper(I)NoneNone
Key Advantage High efficiency and versatility[7][9]Copper-free, suitable for in vivo applications[4][]Traceless, forms a native amide bond[6]
Limitation Copper cytotoxicity[4]Slower kinetics than CuAAC, sterically demanding cyclooctynes[12]Potential for side reactions with non-glycyl residues[15]
Table 2: Common Azide-Containing Linkers and Their Applications
Linker TypeExampleKey FeaturesPrimary Application
PEGylated Linkers Azide-PEG4-NHS esterHydrophilic, improves solubility and pharmacokinetic properties[2][20]Peptide-drug conjugates, protein labeling[2][21]
Aliphatic Linkers 3-Azidopropionic AcidShort, simple linker for attaching azide functionality[18]General bioconjugation
Aromatic Linkers 3-azido-5-(azidomethyl)benzoic acidRigid, can provide defined spacing[5]Construction of probes and complex bioconjugates
Chelating Linkers Picolyl AzidesEnhances CuAAC reaction rates through copper chelation[5]Applications requiring rapid conjugation

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified peptide to an alkyne-containing molecule.

Materials:

  • Alkyne-modified protein/peptide in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0)[13]

  • Azide-containing molecule stock solution (in DMSO or water)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[5]

  • Ligand stock solution (e.g., 50 mM TBTA in DMSO)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared)

Procedure:

  • In a microcentrifuge tube, add the alkyne-modified protein to the buffer to achieve the desired final concentration (e.g., 25-50 µM).[13]

  • Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[13]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes to achieve the final desired concentration in the reaction. Let it stand for a few minutes.[13]

  • Initiate the reaction by adding the catalyst premix and then the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Gently mix and incubate at room temperature for 1-4 hours.

  • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[13]

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified peptide with a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified peptide in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained alkyne (e.g., DBCO-NHS ester) stock solution (in DMSO)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified peptide in the buffer to the desired final concentration (e.g., 1 mg/mL).[13]

  • Add the strained alkyne from its DMSO stock solution to the desired final concentration (typically a 3-10 fold molar excess over the peptide). The final DMSO concentration should be kept below 10% (v/v).[13]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactants.[13]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry).

  • Purify the conjugate using SEC or dialysis to remove unreacted reagents.

On-Resin Synthesis of an Azide-Containing Peptide

This protocol describes the incorporation of an azido amino acid during Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

  • Rink Amide resin

  • Coupling reagents: HBTU, HOBt

  • Base: DIEA

  • Solvents: DMF, CH₂Cl₂

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5)

Procedure:

  • Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and CH₂Cl₂.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (or Fmoc-L-azidoalanine) by dissolving it with HBTU, HOBt, and DIEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 45 minutes.[22]

    • Wash the resin with DMF and CH₂Cl₂.[22]

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash with ether.

  • Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product Azide R1-N3 Triazole 1,4-disubstituted 1,2,3-triazole Azide->Triazole Alkyne R2-C≡CH Alkyne->Triazole CuI Cu(I) CuI->Alkyne π-complex CuSO4 CuSO4 CuSO4->CuI Reduction Ascorbate Sodium Ascorbate SPAAC_Workflow start Start: Azide-modified Peptide step1 Add Strained Alkyne (e.g., DBCO-X) start->step1 step2 Incubate at Room Temp or 37°C (1-12h) step1->step2 step3 Purify Conjugate (SEC or Dialysis) step2->step3 end End: Purified Peptide Conjugate step3->end Staudinger_Ligation_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azide Peptide1-N3 Iminophosphorane Iminophosphorane Azide->Iminophosphorane Phosphinothioester Peptide2-CO-S-P(Ph)2 Phosphinothioester->Iminophosphorane Amidophosphonium Amidophosphonium Salt Iminophosphorane->Amidophosphonium Intramolecular Rearrangement Amide Peptide1-NH-CO-Peptide2 Amidophosphonium->Amide Hydrolysis PhosphineOxide Phosphine Oxide Amidophosphonium->PhosphineOxide

References

The Role of Glycine Repeats in Peptide Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide linkers are critical components in the design of fusion proteins, antibody-drug conjugates (ADCs), and chimeric antigen receptor (CAR) T-cells, facilitating proper folding, stability, and function of multi-domain biotherapeutics. Among the various types of linkers, those rich in glycine (B1666218) residues are frequently employed due to their inherent flexibility and resistance to proteolytic degradation. This technical guide provides a comprehensive overview of the fundamental principles governing the function of glycine-repeat linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of linker sequences for therapeutic and research applications.

Introduction to Peptide Linkers and the Significance of Glycine

Peptide linkers are sequences of amino acids that connect two or more protein domains.[1] Their primary role is to ensure that the fused domains can fold and function independently without steric hindrance. The choice of linker sequence is paramount, as its length, flexibility, and chemical properties can significantly impact the overall stability, activity, and pharmacokinetic profile of the engineered protein.[2]

Glycine-rich linkers, often in combination with serine (Gly-Ser or GS linkers), are the most prevalently used flexible linkers.[2][3] The unique structural property of glycine, the simplest amino acid with a single hydrogen atom as its side chain, allows for a high degree of rotational freedom around its Cα-N and Cα-C bonds. This conformational flexibility is crucial for several reasons:

  • Minimizing Steric Hindrance: The flexibility of glycine repeats allows the connected protein domains to orient themselves freely, preventing improper folding and aggregation.[4]

  • Promoting Domain Interactions: In constructs where the linked domains need to interact, such as in single-chain variable fragments (scFv), the linker provides the necessary mobility for proper association.[4][5]

  • Preventing Secondary Structure Formation: The high conformational entropy of glycine-rich sequences discourages the formation of rigid secondary structures within the linker itself, which could otherwise interfere with the function of the fused domains.[6][7]

  • Improving Solubility and Stability: The inclusion of polar amino acids like serine alongside glycine helps to maintain the linker's solubility in aqueous environments through hydrogen bonding with water molecules.[2][3] Glycine-rich linkers have also been shown to be stable against proteolytic enzymes.[2][3]

Quantitative Analysis of Glycine Linker Properties

The biophysical properties of glycine-rich linkers, such as their flexibility and impact on protein stability, have been quantitatively characterized in several studies. This data is invaluable for the rational design of linkers with desired characteristics.

Impact of Glycine Content on Linker Flexibility

The flexibility of a peptide linker can be quantified by its persistence length (Lp), which is a measure of the polymer's stiffness. A lower persistence length corresponds to a more flexible linker. A study by van Rosmalen et al. utilized Förster Resonance Energy Transfer (FRET) to measure the persistence lengths of linkers with varying glycine content.[6][7][8][9]

Linker Repeat SequenceGlycine Content (%)Persistence Length (Lp) in Å
(G₄S₂)ₙ66.73.7[7]
(G₂S₄)ₙ33.34.5[6][7][8][9]
(GS₅)ₙ16.74.8[6][7][8][9]
(S₆)ₙ06.2[6][7][8][9]
Table 1: Experimentally determined persistence lengths of Glycine-Serine linkers with varying glycine content. Data sourced from van Rosmalen et al.[6][7][8][9]

As the data clearly indicates, a higher glycine content leads to a lower persistence length, confirming the role of glycine in conferring flexibility to the peptide linker.

Influence of Linker Length and Composition on Protein Stability

The length and amino acid composition of a linker can significantly affect the stability and folding kinetics of a fusion protein. A study on single-chain Arc repressor investigated these effects by creating libraries of linkers with varying lengths and compositions.[10]

Linker Length (residues)Stability (ΔGᵤ in kcal/mol)Effective Concentration (Cₑբբ)
9~3~6 µM
198.480 mM
47-59~4.5~150 µM
Table 2: Effect of glycine-rich linker length on the stability of single-chain Arc repressor. Maximum stability was observed with a 19-residue linker. Data sourced from Robinson & Sauer, 1998.[10]

Furthermore, by randomizing a 16-residue region within a 19-residue linker, the study examined the impact of Ala/Gly and Ser/Gly ratios on stability.[10]

Linker Composition (in 16-residue randomized region)Most Stable CompositionPrimary Kinetic Effect
Alanine (B10760859)/Glycine (ALX) Library11 Alanines, 5 GlycinesAlanine accelerates folding
Serine/Glycine (SGX) Library7 Serines, 9 GlycinesSerine slows unfolding
Table 3: Optimal Ala/Gly and Ser/Gly composition for maximal stability in a single-chain protein linker. Data sourced from Robinson & Sauer, 1998.[10]

These findings demonstrate that while glycine provides flexibility, a degree of rigidity introduced by other residues like alanine or serine can be beneficial for optimizing protein stability.[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide, providing a practical framework for researchers.

Characterization of Linker Flexibility using FRET

This protocol is based on the work of van Rosmalen et al. for determining linker persistence length.[6][7]

Objective: To quantify the flexibility of a peptide linker by measuring the FRET efficiency between two fluorescent proteins connected by the linker.

Materials:

  • Expression vectors for ECFP-linker-EYFP fusion proteins.

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • IPTG for induction.

  • Ni-NTA affinity chromatography column.

  • Spectrofluorometer.

Methodology:

  • Molecular Cloning:

    • Design and synthesize DNA sequences encoding the linkers of interest.

    • Clone these linker sequences into an expression vector between the coding sequences for a FRET donor (ECFP) and acceptor (EYFP). A series of constructs with varying linker lengths should be created for each linker composition.[7]

  • Protein Expression and Purification:

    • Transform the expression constructs into an appropriate E. coli strain.

    • Grow the bacterial cultures to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

    • Harvest the cells by centrifugation and lyse them.

    • Purify the His-tagged fusion proteins using Ni-NTA affinity chromatography.

  • Spectroscopic Measurements:

    • Prepare purified protein samples in a suitable buffer (e.g., PBS).

    • Measure the fluorescence emission spectra of the fusion proteins using a spectrofluorometer. Excite the ECFP donor at its excitation maximum (e.g., 433 nm) and record the emission spectrum, which will show peaks for both ECFP and the FRET-sensitized EYFP emission.

  • Data Analysis:

    • Calculate the FRET efficiency (E) from the fluorescence emission spectra.

    • Model the linker as a worm-like chain (WLC) or Gaussian chain (GC) to theoretically calculate the expected FRET efficiency as a function of linker length and persistence length.[6][7][8][9]

    • Fit the experimental FRET efficiency data to the theoretical models to determine the persistence length (Lp) of the linker.[6][7][8][9]

Construction of Fusion Proteins using Overlap Extension PCR

This is a common method for inserting a linker sequence between two protein domains.[11]

Objective: To create a single open reading frame encoding a fusion protein with an intervening linker sequence.

Materials:

  • DNA templates for Protein A and Protein B.

  • PCR primers (forward and reverse for both proteins, plus internal primers with overlapping linker sequences).

  • High-fidelity DNA polymerase.

  • Agarose gel electrophoresis equipment.

  • DNA purification kit.

Methodology:

  • Primer Design:

    • Forward primer for Protein A (Fwd-A).

    • Reverse primer for Protein A (Rev-A) that includes the 5' end of the linker sequence.

    • Forward primer for Protein B (Fwd-B) that is complementary to Rev-A and contains the 3' end of the linker sequence.

    • Reverse primer for Protein B (Rev-B).

  • First Round of PCR:

    • Perform two separate PCR reactions:

      • Reaction 1: Amplify Protein A using Fwd-A and Rev-A primers.

      • Reaction 2: Amplify Protein B using Fwd-B and Rev-B primers.

    • Purify the PCR products from both reactions.

  • Second Round of PCR (Overlap Extension):

    • Combine the purified PCR products from Reaction 1 and Reaction 2 in a new PCR tube.

    • Perform a few cycles of PCR without any primers. The overlapping linker sequences will allow the two fragments to anneal and extend, creating a full-length fusion construct.

  • Third Round of PCR (Amplification):

    • Add the Fwd-A and Rev-B primers to the reaction from the previous step.

    • Perform a standard PCR to amplify the full-length fusion protein gene.

    • Purify the final PCR product and proceed with cloning into an expression vector.

Applications and Signaling Pathways

Glycine-rich linkers are integral to the design of advanced biotherapeutics. The following diagrams illustrate their role in key applications.

Fusion_Protein_Structure cluster_fusion_protein Fusion Protein DomainA Protein Domain A Linker Flexible Glycine-Rich Linker (e.g., (G₄S)ₙ) DomainA->Linker DomainB Protein Domain B Linker->DomainB

Figure 1: General structure of a fusion protein with a glycine-rich linker.

In CAR-T cell therapy, a flexible linker is crucial for the proper function of the chimeric antigen receptor. It connects the single-chain variable fragment (scFv), which recognizes the tumor antigen, to the transmembrane and intracellular signaling domains that activate the T-cell.[12][13]

CAR_T_Signaling_Pathway cluster_CAR_Structure Chimeric Antigen Receptor (CAR) scFv scFv (Antigen Binding) Linker Gly-Ser Linker scFv->Linker TM Transmembrane Domain Linker->TM CoStim Co-stimulatory Domain (e.g., CD28) TM->CoStim Signaling Signaling Domain (CD3ζ) CoStim->Signaling T_Cell_Activation T-Cell Activation & Cytotoxicity Signaling->T_Cell_Activation Initiates Antigen Tumor Antigen Antigen->scFv Binding

Figure 2: Role of a Gly-Ser linker in a CAR-T cell signaling construct.

The following workflow illustrates the FRET-based experimental design for characterizing linker flexibility.

FRET_Workflow cluster_workflow Experimental Workflow for Linker Flexibility Analysis A 1. Construct Design (ECFP-Linker-EYFP) B 2. Protein Expression & Purification A->B C 3. Fluorescence Spectroscopy B->C D 4. FRET Efficiency Calculation C->D F 6. Data Fitting & Lp Determination D->F E 5. Theoretical Modeling (WLC/GC Models) E->F

Figure 3: Experimental workflow for determining linker persistence length (Lp).

The selection of a linker often involves a trade-off between flexibility and stability. The following diagram illustrates the logical considerations for linker design.

Linker_Design_Logic rect_node rect_node Start High Flexibility Needed? HighGly Increase Glycine Content (e.g., (G₄S)ₙ) Start->HighGly Yes Stability Stability Optimization Needed? Start->Stability No HighGly->Stability LowGly Decrease Glycine Content (e.g., add Ala/Ser) TuneLength Optimize Linker Length (e.g., ~19 residues) Stability->TuneLength Yes Final Final Linker Design Stability->Final No TuneLength->Final

Figure 4: Logical considerations for the design of glycine-rich linkers.

Conclusion

Glycine-rich linkers are a versatile and powerful tool in protein engineering and drug development. Their inherent flexibility, conferred by the unique structure of glycine, allows for the creation of stable and functional multi-domain proteins. By understanding the quantitative relationships between glycine content, linker length, and the resulting biophysical properties, researchers can rationally design linkers to meet the specific needs of their therapeutic or research applications. The experimental protocols and conceptual diagrams provided in this guide serve as a practical resource for the design, construction, and characterization of fusion proteins incorporating glycine-repeat linkers. As the field of biotherapeutics continues to advance, the sophisticated design of these seemingly simple connectors will remain a cornerstone of success.

References

N3-Gly-Gly-Gly-Gly-Gly-OH: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH, also known as azido-pentaglycine, is a chemical reagent utilized in bioconjugation and click chemistry. Its structure incorporates a pentaglycine (B1581309) peptide chain and a terminal azide (B81097) group. The presence of the azide functional group, while essential for its reactivity, introduces specific handling and safety considerations. This guide provides a comprehensive overview of the available safety data, recommended handling procedures, and hazard mitigation strategies for this compound to ensure its safe use in a laboratory setting.

While a Safety Data Sheet (SDS) from one supplier classifies this compound as not hazardous, this should be treated with significant caution.[1] General principles for handling organic azides, a class of compounds known for their potential energetic properties, should be applied.

Chemical and Physical Properties

A summary of the basic chemical information for this compound is provided below.

PropertyValueReference
CAS Number 2250433-77-1[1][2]
Molecular Formula C10H15N7O6[1][2]
Molecular Weight 329.27 g/mol [1]

Hazard Assessment

The primary hazard associated with this compound stems from its azide functional group. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[3][4] The stability of organic azides is often evaluated using established guidelines.

Energetic Potential Evaluation

Two common rules of thumb for assessing the stability of organic azides are the "(C+O)/N ratio" and the "Rule of Six".

GuidelineCalculation for N3-(Gly)5-OHImplicationReferences
(NC + NO) / NN ≥ 3 (10 Carbons + 6 Oxygens) / 7 Nitrogens ≈ 2.29A ratio below 3 suggests the compound may be energetic and should be handled with caution.[3][5]
Rule of Six 10 Carbon atoms for 1 azide group.Having more than six carbons per energetic group suggests the compound may be relatively safe to handle with appropriate precautions.[4][5][6]

Given the conflicting guidance from these two rules, a conservative approach to handling is strongly recommended. The compound should be treated as potentially hazardous.

Toxicological Hazards

There is limited specific toxicological data available for this compound. However, the azide group is known to be highly toxic.[3] It is prudent to assume that this compound may be harmful if swallowed, inhaled, or in contact with skin.[4][7]

Experimental Protocols: Safe Handling and Disposal

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on best practices for handling potentially energetic and toxic organic azides.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat should be worn at all times.

Engineering Controls
  • All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • A safety shield should be used, especially when performing reactions, heating, or concentrating solutions.[4]

Handling Procedures
  • Avoid Metal Contact: Do not use metal spatulas or other metal instruments to handle the solid compound, as this could lead to the formation of shock-sensitive metal azides.[4][8] Use plastic or ceramic spatulas.

  • Grounding: Avoid using ground glass joints, as the friction can be an ignition source for explosive decomposition.[4]

  • Temperature Control: Store the compound in a cool, well-ventilated area, away from heat sources. Some guidelines for similar compounds recommend storage at or below room temperature.[4][6]

  • Avoid Incompatible Materials: Keep the compound away from strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[8] Also, avoid contact with strong oxidizing and reducing agents.[1] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be avoided as they can form explosive compounds with azides.[4][8]

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Unused or expired material, as well as contaminated consumables (e.g., weigh boats, gloves), should be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]

  • Consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols.[8]

Visualized Workflows and Relationships

Logical Flow for Hazard Mitigation

Hazard_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures cluster_action Safe Laboratory Practice A Review SDS & Literature B Assess Energetic Potential ((C+O)/N ratio, Rule of Six) A->B D Engineering Controls (Fume Hood, Safety Shield) B->D C Assume Toxicity E Personal Protective Equipment (Goggles, Gloves, Lab Coat) C->E G Handling & Synthesis D->G E->G F Procedural Controls (No Metal, Temp Control) F->G H Waste Disposal G->H I Emergency Preparedness H->I Safe_Handling_Workflow start Start prep Don PPE (Goggles, Gloves, Lab Coat) start->prep setup Work in Fume Hood with Safety Shield prep->setup weigh Weigh Solid (Use non-metal spatula) setup->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction (Avoid heat, shock, incompatible materials) dissolve->reaction workup Reaction Work-up reaction->workup waste Collect all waste in labeled hazardous waste containers workup->waste cleanup Clean work area waste->cleanup end End cleanup->end

References

An In-depth Technical Guide to N3-Gly-Aeg(Fmoc)-OH for Conformational Constraints in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic imposition of conformational constraints on peptides is a critical methodology in contemporary drug discovery and chemical biology, aimed at enhancing therapeutic efficacy by pre-organizing peptides into their bioactive conformations. N3-Gly-Aeg(Fmoc)-OH has emerged as a versatile building block for this purpose. As an N-substituted glycine (B1666218) derivative, its incorporation into a peptide sequence introduces a peptoid-like character, fundamentally altering the backbone's flexibility and promoting the formation of stable secondary structures such as β-turns.[1] This modification can lead to significant improvements in proteolytic stability and receptor binding affinity.[1] Furthermore, the presence of a terminal azide (B81097) group on the N-(2-azidoethyl) side chain provides a bioorthogonal handle for "click chemistry," enabling site-specific conjugation of various moieties, including imaging agents, cytotoxic payloads, and pharmacokinetic modifiers.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of N3-Gly-Aeg(Fmoc)-OH, with a focus on its role in peptide conformational control. It includes detailed experimental protocols for its incorporation into peptides via the submonomer solid-phase synthesis method and summarizes the analytical techniques used to characterize the resulting constrained peptides.

Introduction: The Role of Conformational Constraint in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their inherent flexibility, which leads to susceptibility to proteolytic degradation and reduced binding affinity for their biological targets.[1] Constraining a peptide's conformation can lock it into its bioactive structure, thereby enhancing its stability and binding properties.

N3-Gly-Aeg(Fmoc)-OH, systematically named N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized chemical reagent designed to introduce such constraints.[1] Its core structure is based on N-(2-aminoethyl)glycine (Aeg), a peptoid building block where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[4][5][6][7][8] This structural alteration has two major consequences:

  • Backbone Rigidity: The substitution at the nitrogen atom removes the amide proton, disrupting the typical hydrogen bonding patterns that stabilize secondary structures like α-helices and β-sheets in peptides. This leads to a more rigid local conformation, often inducing β-turn structures.[9][10]

  • Proteolytic Resistance: The modified peptide backbone is no longer a natural substrate for many proteases, leading to a significant increase in the peptide's half-life in biological systems.[1]

The Fmoc protecting group makes this building block compatible with standard solid-phase peptide synthesis (SPPS) protocols, while the azide group offers a versatile point of attachment for further chemical modification.[1][2]

Physicochemical Properties of N3-Gly-Aeg(Fmoc)-OH

A thorough understanding of the physicochemical properties of N3-Gly-Aeg(Fmoc)-OH is essential for its effective application in peptide synthesis.

PropertyValueReference
Chemical Name N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine[1]
Synonyms Fmoc-Aeg(N3)-OH, Fmoc-N-(2-azidoethyl)glycine[1]
CAS Number 2606227-07-8[11][12]
Molecular Formula C21H21N5O5[12]
Molecular Weight 423.4 g/mol [12]
Appearance White to off-white powder
Purity Typically >96%[12]
Storage 2-8°C[11]

Synthesis and Incorporation into Peptides: The Submonomer Method

The incorporation of N-substituted glycine residues like N3-Gly-Aeg(Fmoc)-OH into a growing peptide chain is achieved using the submonomer solid-phase synthesis method.[3][4][5][6][7][8][13] This approach involves a two-step iterative cycle for each monomer addition, which provides high coupling efficiency and allows for the introduction of a wide variety of side chains.[4][5][6][7][8]

General Workflow

The submonomer method consists of two key steps:

  • Acylation: The free N-terminal amine of the resin-bound peptide is acylated with a haloacetic acid, typically bromoacetic acid, which is activated in situ with a carbodiimide (B86325) like N,N'-diisopropylcarbodiimide (DIC). This step extends the peptide backbone by a glycine unit.[3]

  • Displacement: A primary amine, in this case, the deprotected form of N3-Gly-Aeg(Fmoc)-OH, is added to displace the bromide from the newly formed bromoacetyl group. This nucleophilic substitution reaction attaches the desired side chain to the backbone nitrogen.[3]

This two-step cycle is repeated for each N-substituted glycine residue to be incorporated into the sequence.

G General Workflow for Submonomer Synthesis start Resin-bound Peptide with free N-terminus acylation Step 1: Acylation (Bromoacetic acid + DIC) start->acylation bromoacetylated Bromoacetylated Peptide-Resin acylation->bromoacetylated displacement Step 2: Displacement (Primary Amine Submonomer, e.g., deprotected N3-Gly-Aeg-OH) bromoacetylated->displacement extended Extended Peptoid-Peptide Hybrid displacement->extended repeat Repeat Cycle or Continue with Standard SPPS extended->repeat

Workflow for incorporating an N-substituted glycine residue.

Detailed Experimental Protocol: Incorporation of N3-Gly-Aeg(Fmoc)-OH

This protocol is adapted from established methods for the synthesis of peptoids on a solid support.[4][5][6][7][8][13]

Materials:

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

  • Bromoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N3-Gly-Aeg(Fmoc)-OH

  • Standard Fmoc-protected amino acids and coupling reagents (e.g., HBTU, DIPEA) for subsequent peptide chain elongation

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation and Deprotection:

    • Swell the Rink Amide resin in DMF in a fritted synthesis vessel for at least 1 hour.[13]

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal from the resin's linker.[13]

    • Wash the resin thoroughly with DMF.[13]

  • Acylation Step:

    • Prepare a 0.6 M solution of bromoacetic acid in DMF and a 0.6 M solution of DIC in DMF.

    • Add the bromoacetic acid solution and the DIC solution to the deprotected resin.[13]

    • Agitate the mixture for 30 minutes at room temperature.[13]

    • Drain the reaction solution and wash the resin extensively with DMF.[13]

  • Displacement Step:

    • Prepare a 0.4 M solution of N3-Gly-Aeg(Fmoc)-OH in DMF.

    • Add the N3-Gly-Aeg(Fmoc)-OH solution to the acylated resin.[13]

    • Agitate the mixture for 2-4 hours at room temperature to ensure complete displacement.[13]

    • Drain the solution and wash the resin with DMF.

  • Chain Elongation:

    • To couple the next standard amino acid, first deprotect the Fmoc group from the newly incorporated N3-Gly-Aeg residue using 20% piperidine in DMF.

    • Couple the next Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA).

    • Continue with standard Fmoc-SPPS cycles to complete the desired peptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours. Note: Thiol-based scavengers like EDT should be avoided as they can reduce the azide group.[14]

    • Filter the resin and collect the filtrate.

  • Purification and Characterization:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Impact on Peptide Conformation and Properties

The introduction of an N-substituted glycine, such as the Aeg moiety, has significant consequences for the peptide's structure and function. While specific quantitative data for peptides containing solely N3-Gly-Aeg(Fmoc)-OH is not extensively available in public literature, the expected effects based on analogous aza-peptides are well-documented.[2]

Conformational Effects

Aza-amino acid residues are known to be potent inducers of β-turn conformations.[9][10] This is attributed to the steric and electronic effects of the backbone nitrogen substitution, which restricts the available conformational space.

Analytical TechniqueExpected ObservationImplication on Conformation
NMR Spectroscopy
¹H Chemical ShiftsDownfield or upfield shifts of amide protons adjacent to the Aeg residue, indicating changes in hydrogen bonding.[15][16]Altered local electronic environment and backbone folding.
NOE AnalysisObservation of short-range NOEs (e.g., between NH(i) and NH(i+1)) that are characteristic of turn structures.Evidence for the presence of β-turns or other folded conformations.
Circular Dichroism (CD) A CD spectrum with a negative band around 218 nm and a positive band near 195 nm, or other non-canonical shapes.[17][18][19]Indication of β-sheet/turn content or a departure from a random coil structure.
Proteolytic Stability

The modification of the peptide backbone at the site of N3-Gly-Aeg incorporation renders it resistant to cleavage by many common proteases.

ParameterExpected Outcome for Aeg-containing PeptideRationale
Half-life in Serum/Plasma Significantly increasedThe peptoid-like linkage is not recognized by proteases that cleave standard amide bonds.[1]
Degradation by Specific Proteases (e.g., Trypsin, Chymotrypsin) Reduced or abolished cleavage at the modification siteThe scissile bond is altered, preventing enzymatic hydrolysis.

Note: The table presents expected outcomes. Actual quantitative data will be sequence and context-dependent.

Binding Affinity

By constraining a peptide into a conformation that closely mimics its receptor-bound state, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.

ParameterExpected Change upon Conformational ConstraintRationale
Dissociation Constant (Kd) Decrease (indicating higher affinity)The peptide is pre-organized in its bioactive conformation, leading to a more favorable binding event.[1]
IC50/EC50 Decrease (indicating higher potency)Enhanced binding affinity often translates to increased biological activity at lower concentrations.

Note: The table presents expected outcomes. Actual quantitative data will be dependent on the specific peptide-receptor interaction.

Applications in Drug Discovery and Development

The unique properties of peptides constrained with N3-Gly-Aeg(Fmoc)-OH make them valuable tools in various areas of research and development. The azide handle, in particular, allows for the creation of multifunctional molecules through click chemistry.

G Applications of N3-Gly-Aeg Modified Peptides cluster_synthesis Synthesis cluster_applications Click Chemistry & Applications Peptide_SPPS Peptide Synthesis (SPPS) N3_Aeg Incorporate N3-Gly-Aeg(Fmoc)-OH Peptide_SPPS->N3_Aeg Azide_Peptide Azide-Modified Peptide N3_Aeg->Azide_Peptide Click Click Chemistry (CuAAC or SPAAC) Azide_Peptide->Click Therapeutics Peptide Therapeutics (Enhanced Stability & Affinity) Click->Therapeutics ADCs Antibody-Drug Conjugates (ADCs) Click->ADCs Imaging Molecular Imaging Agents Click->Imaging Biomaterials Functional Biomaterials Click->Biomaterials

Overview of the synthesis and application workflow.

Signaling Pathway Modulation

Constrained peptides can act as potent and selective agonists or antagonists of cellular receptors, thereby modulating signaling pathways involved in disease. For example, peptides that inhibit protein-protein interactions within the MAP kinase (MAPK) signaling cascade are being investigated as anti-cancer agents.[20][21][22] By constraining a peptide inhibitor with N3-Gly-Aeg, its stability and cellular uptake could be improved, leading to more effective pathway inhibition.

Similarly, azapeptides have been designed to mimic the Smac protein to activate caspase-9 and induce apoptosis in cancer cells.[9] The β-turn conformation induced by the aza-residue is crucial for this activity.

G Targeting the MAPK Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor Constrained Peptide Inhibitor (e.g., Aeg-modified) Inhibitor->RAF Inhibitor->MEK

MAPK pathway with potential inhibition points.

Conclusion

N3-Gly-Aeg(Fmoc)-OH is a powerful and versatile building block for modern peptide chemistry. Its ability to introduce conformational constraints enhances the therapeutic potential of peptides by improving their proteolytic stability and receptor binding affinity. The integrated azide functionality provides a convenient handle for post-synthetic modifications, enabling the development of a wide range of sophisticated peptide-based tools and drug candidates. For researchers and drug developers, the strategic incorporation of N3-Gly-Aeg(Fmoc)-OH offers a rational and efficient approach to optimize peptide leads and unlock their full therapeutic potential. As the field of peptide science continues to advance, the use of such specialized reagents will be crucial in the design of next-generation peptide therapeutics.

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high-purity, high-yield products. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as the dominant choice for solid-phase peptide synthesis (SPPS), revolutionizing the field with its mild deprotection conditions and robust versatility. This in-depth technical guide explores the core functions of the Fmoc protecting group, providing detailed experimental protocols, quantitative comparisons of reagents, and troubleshooting strategies to empower researchers in the synthesis of simple to complex peptides.

The Core Principle: Orthogonal Protection in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. The success of this methodology hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.

The Fmoc/tBu (tert-butyl) strategy is the most common embodiment of this principle in modern peptide synthesis.[1][2] In this approach:

  • The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group .

  • Reactive amino acid side chains are protected by acid-labile groups, typically derived from tert-butyl alcohol (e.g., tBu, Boc, Trt).[3]

This orthogonality is the cornerstone of the Fmoc strategy's success. The Fmoc group can be selectively removed with a mild base, typically piperidine (B6355638), to allow for the next amino acid coupling, while the acid-labile side-chain protecting groups remain intact throughout the synthesis.[4] These are then removed simultaneously in the final step when the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).[5]

The primary advantages of the Fmoc strategy over the older Boc/Bzl (tert-butoxycarbonyl/benzyl) approach include:

  • Milder Deprotection Conditions: The use of piperidine for Fmoc removal avoids the repetitive use of strong acid, which can degrade sensitive peptide sequences.[6][7]

  • Broader Compatibility: The mild conditions are compatible with a wider range of chemistries, facilitating the synthesis of peptides with post-translational modifications like phosphorylation and glycosylation.[8][9]

  • Automation-Friendly: The reaction cycle is highly amenable to automation, and the release of the Fmoc-derived chromophore allows for real-time UV monitoring of the deprotection step.[9][10][11]

The Chemistry of the Fmoc Group: Protection and Deprotection

The Fmoc group is introduced onto the α-amino group of an amino acid, forming a stable carbamate. The most common reagents for this are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4]

The key to the Fmoc group's utility lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[12] Deprotection is initiated by a base, most commonly a secondary amine like piperidine, which abstracts this acidic proton. This leads to a β-elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[13] The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF, preventing it from participating in side reactions with the newly deprotected amine.[13][14]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_Peptide->Proton_Abstraction + Piperidine Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination - H⁺ Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine + CO₂ DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

The Fmoc-SPPS Cycle: A Step-by-Step Technical Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding a single amino acid to the growing chain.

Fmoc_SPPS_Workflow cluster_cycle Iterative Synthesis Cycle Start Start: Resin with Free Amine Deprotection Step 1: Deprotection - Add 20% Piperidine in DMF Coupling Step 2: Coupling - Add Fmoc-AA-OH - Add Coupling Reagent (e.g., HBTU/DIPEA) Wash_After_Coupling Step 3: Wash (e.g., DMF) Coupling->Wash_After_Coupling Repeat Repeat Cycle for Next Amino Acid Wash_After_Coupling->Repeat Wash_After_Deprotection Step 4: Wash (e.g., DMF) Deprotection->Wash_After_Deprotection Wash_After_Deprotection->Coupling Repeat->Deprotection Yes Final_Cleavage Final Step: Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) Repeat->Final_Cleavage No (Final AA)

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Experimental Protocols

Protocol 1: Resin Preparation and Swelling

  • Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[5]

  • Procedure:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30-60 minutes at room temperature. This is crucial for exposing the reactive sites within the resin beads.[12]

    • After swelling, drain the solvent.

Protocol 2: Fmoc Deprotection

  • Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Procedure:

    • Add the 20% piperidine solution to the swollen, Fmoc-protected peptide-resin.

    • Agitate the mixture for 5-7 minutes. Drain the solution.

    • Add a fresh portion of the 20% piperidine solution and agitate for another 15-20 minutes to ensure complete deprotection.[10]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[15]

Protocol 3: Amino Acid Coupling

  • Reagents:

    • Fmoc-protected amino acid (3-5 equivalents relative to resin loading).

    • Coupling reagent (e.g., HBTU, HATU, HCTU; ~0.95 eq. relative to the amino acid).

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA); 2 eq. relative to the amino acid).

  • Procedure:

    • In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in DMF.

    • Add the base (DIPEA) to the solution to begin the activation of the amino acid's carboxyl group. Allow this pre-activation to proceed for 1-5 minutes.[16]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test.[16]

    • After the coupling is complete, drain the reaction solution and wash the resin with DMF.

Protocol 4: Final Cleavage and Side-Chain Deprotection

  • Reagent (Cleavage Cocktail): A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during the cleavage of side-chain protecting groups.[5]

  • Procedure:

    • Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

    • Add the cold cleavage cocktail to the resin.

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. The crude peptide can then be purified by HPLC.

Quantitative Analysis of Reagent Performance

The efficiency of each step in the SPPS cycle is critical for the final yield and purity of the peptide. The choice of deprotection and coupling reagents can have a significant impact, especially for "difficult" sequences prone to aggregation or side reactions.

Deprotection Reagent Comparison

While 20% piperidine in DMF is the standard, alternatives have been explored to enhance deprotection speed or reduce side reactions.

Deprotection ReagentConcentrationHalf-life (t½) of Fmoc RemovalNotes
Piperidine20% in DMF~7 secondsThe industry standard; efficient and reliable.
DBU / Piperazine (B1678402)2% DBU, 5% Piperazine in NMP~4 secondsFaster kinetics than piperidine; can reduce diketopiperazine formation.[17][18]
4-Methylpiperidine (4-MePip)20% in NMPSimilar to PiperidineShown to be as efficient as piperidine with potentially better handling properties in automated synthesizers.[19]
Piperazine5% in DMF~25 secondsA milder base, can reduce base-mediated side reactions like aspartimide formation.[20]

Data compiled from multiple sources, including[17][21]. Kinetics can be sequence and solvent dependent.

Coupling Reagent Efficiency

The choice of coupling reagent is crucial for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids.

Coupling ReagentClassTypical Coupling Time (min)Representative Yield (%)Key Features & Drawbacks
HBTU / DIPEA Aminium/Uronium Salt30 - 6098 - 99.5Fast and widely used. Potential for guanidinylation side reaction.[13][22]
HATU / DIPEA Aminium/Uronium Salt20 - 45> 99More reactive than HBTU, good for hindered couplings. Higher cost.[22]
HCTU / DIPEA Aminium/Uronium Salt30 - 6098 - 99.5Similar to HBTU but often more soluble and reactive.[8]
DIC / HOBt Carbodiimide60 - 12095 - 98Cost-effective, low risk of racemization for sensitive residues like Cys and His. Slower reaction rates.[13][23]
PyBOP / DIPEA Phosphonium Salt30 - 6098 - 99High efficiency, no risk of guanidinylation. Byproducts can be difficult to remove.[13]
COMU / DIPEA Aminium/Uronium Salt20 - 45> 99.5Very high reactivity; byproducts are more water-soluble, aiding purification. Higher cost.[13][22]

Representative data extrapolated from studies on standard and hindered amino acids.[13] Yields are highly dependent on sequence, resin, and reaction conditions.

Troubleshooting Common Side Reactions in Fmoc-SPPS

Despite its robustness, Fmoc chemistry is not without challenges. Several sequence-dependent side reactions can occur, leading to impurities that are often difficult to separate from the target peptide.

Aspartimide Formation

This is one of the most significant side reactions, occurring at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[16] The backbone amide nitrogen attacks the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). This intermediate can then be opened by piperidine or water to yield a mixture of α- and β-aspartyl peptides, as well as racemized products.[24]

Aspartimide_Troubleshooting Problem Problem: Aspartimide Formation Detected Strategy1 Strategy 1: Modify Deprotection Conditions Problem->Strategy1 Strategy2 Strategy 2: Use Bulky Side-Chain Protection Problem->Strategy2 Strategy3 Strategy 3: Use Backbone Protection Problem->Strategy3 Action1a Use weaker base (e.g., Piperazine) Strategy1->Action1a Action1b Add acidic additive (e.g., 0.1M HOBt) to piperidine solution Strategy1->Action1b Action2 Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH Strategy2->Action2 Action3 Use pre-formed dipeptide: Fmoc-Asp(OtBu)-(Dmb)Gly-OH Strategy3->Action3 Solution Result: Minimized Aspartimide Formation Action1a->Solution Action1b->Solution Action2->Solution Action3->Solution

Caption: Troubleshooting workflow for aspartimide formation.

Quantitative Impact of Mitigation Strategies for Aspartimide Formation Model Peptide: VKDGYI (highly prone to aspartimide formation)

Asp Side-Chain Protecting Group% Target Peptide after Prolonged Piperidine TreatmentNotes
OtBu (tert-Butyl)16%Standard, but offers poor protection for susceptible sequences.
OMpe (3-Methylpent-3-yl)49%Bulkier group provides significantly better protection.
OBno (2-phenyl-2-propyl)90%Offers excellent protection, reducing aspartimide formation to almost undetectable levels.[16]

Data sourced from comparative studies.[16]

Diketopiperazine (DKP) Formation

This side reaction is prevalent at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[14] This is especially common when Proline or Glycine are in the first or second position.

Mitigation Strategies:

  • Use 2-chlorotrityl chloride resin: The steric bulk of this resin's linker hinders the intramolecular cyclization.[25]

  • Couple a pre-formed dipeptide: Instead of coupling the second amino acid, couple an Fmoc-protected dipeptide to the first amino acid on the resin.

  • Modify deprotection conditions: Using a reagent like 2% DBU / 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to standard 20% piperidine in DMF.[18][26]

Conclusion

The Fmoc protecting group is a cornerstone of modern peptide synthesis, enabling the routine and automated production of complex peptides for research, diagnostics, and therapeutic development. Its base lability provides a mild and orthogonal deprotection strategy that is compatible with a vast array of amino acid modifications and sensitive sequences. A thorough understanding of the underlying chemistry, coupled with strategic choices of reagents and protocols, allows researchers to harness the full power of Fmoc-SPPS. By carefully considering factors such as sequence-specific challenges and implementing appropriate mitigation strategies for common side reactions, scientists can overcome synthetic hurdles and achieve high yields of pure target peptides, advancing the frontiers of drug discovery and biomedical research.

References

Methodological & Application

Application Notes and Protocols for N3-Gly-Gly-Gly-Gly-Gly-OH Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of the azide-containing pentapeptide, N3-Gly-Gly-Gly-Gly-Gly-OH, in click chemistry reactions. This versatile reagent is amenable to both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering robust methods for bioconjugation, labeling, and the synthesis of complex peptide architectures.

Introduction

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. For peptide and protein chemistry, the most prominent examples are the CuAAC and SPAAC reactions. The N3-(Gly)5-OH peptide provides a readily available building block for introducing a reactive handle for subsequent modifications. The resulting triazole linkage formed in these reactions is a stable isostere of an amide bond.[1][2][3]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[1][2] It is known for its high efficiency and broad applicability.[1][2]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[5][]

Experimental Protocols

The following protocols provide a starting point for performing click chemistry with N3-(Gly)5-OH. Optimization may be required for specific alkyne substrates and desired applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a typical procedure for the conjugation of N3-(Gly)5-OH to an alkyne-containing molecule in a solution phase.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biomolecule stability)

  • Solvent: e.g., Dimethylformamide (DMF), water, or a mixture of a buffer and a co-solvent like DMSO

  • Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography - RP-HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of N3-(Gly)5-OH in the chosen solvent.

    • Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water). This solution should be made immediately before use as it is prone to oxidation.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • If using a ligand, prepare a stock solution of THPTA (e.g., 50 mM in water).

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve N3-(Gly)5-OH (1 equivalent) and the alkyne-functionalized molecule (1.1-1.5 equivalents) in the chosen solvent.

    • If using a ligand, pre-mix the CuSO4 and THPTA solutions. A 1:5 molar ratio of Cu:Ligand is often recommended to protect biomolecules from oxidative damage.[7]

  • Initiation of the Reaction:

    • Add the CuSO4 solution (or the pre-mixed Cu/ligand solution) to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature with stirring.

    • Reaction times can vary from 1 to 12 hours. The progress of the reaction can be monitored by analytical techniques such as LC-MS or RP-HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the desired triazole-linked product.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines the copper-free conjugation of N3-(Gly)5-OH to a strained alkyne (e.g., DBCO or BCN-functionalized molecule).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester)

  • Solvent: e.g., Phosphate-buffered saline (PBS), water, or other biocompatible buffers.

  • Purification system (e.g., RP-HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve Reactants:

    • Dissolve N3-(Gly)5-OH (1 equivalent) in the chosen solvent.

    • Dissolve the strained alkyne-functionalized molecule (1.2-2.0 equivalents) in a compatible solvent.

  • Reaction:

    • Combine the solutions of the azide and the strained alkyne.

    • Allow the reaction to proceed at room temperature. Reaction times can range from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.

    • Monitor the reaction progress by RP-HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the product using an appropriate chromatographic method such as RP-HPLC.

Data Presentation

The following table summarizes typical reaction conditions for peptide click chemistry. Note that specific yields for N3-(Gly)5-OH will be dependent on the reaction partner and require experimental optimization. Conjugation efficiencies for CuAAC between functionalized peptides can be very high, often exceeding 95%.[1]

ParameterCuAACSPAAC
Catalyst Copper(I) (generated in situ from CuSO4 and a reducing agent)None
Typical Alkyne Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Reducing Agent Sodium AscorbateNot Required
Ligand (Optional) THPTA, TBTANot Applicable
Typical Solvents DMF, Water, Buffer/Co-solvent mixturesAqueous buffers (e.g., PBS), DMSO
Temperature Room Temperature to 50°CRoom Temperature
Reaction Time 1 - 12 hours1 - 24 hours
Reported Yields Often >95% for peptide conjugations[1]Generally high, dependent on reactants

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_azide N3-(Gly)5-OH Solution mix Combine Azide and Alkyne prep_azide->mix prep_alkyne Alkyne Partner Solution prep_alkyne->mix prep_cu CuSO4 Solution add_cat Add CuSO4 and Sodium Ascorbate prep_cu->add_cat prep_asc Fresh Sodium Ascorbate Solution prep_asc->add_cat mix->add_cat react Incubate at RT add_cat->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify by RP-HPLC monitor->purify product Final Conjugate purify->product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction (Copper-Free) cluster_analysis 3. Analysis & Purification prep_azide N3-(Gly)5-OH Solution mix Combine Azide and Strained Alkyne prep_azide->mix prep_alkyne Strained Alkyne (e.g., DBCO) Solution prep_alkyne->mix react Incubate at RT mix->react monitor Monitor by LC-MS/HPLC react->monitor purify Purify by RP-HPLC monitor->purify product Final Conjugate purify->product

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving peptides functionalized with azides (N3-peptides). This powerful "click chemistry" tool offers a robust and efficient method for peptide modification, cyclization, and conjugation, with significant applications in drug discovery and development.

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] Its bio-orthogonality, reliability, and compatibility with a wide range of functional groups and reaction conditions have made it an indispensable tool in peptide chemistry.[3][4] For drug development, CuAAC enables the precise attachment of various moieties to peptides, including imaging agents, polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics, and cytotoxic drugs for targeted delivery.[2][5] Furthermore, the resulting triazole ring can act as a metabolically stable isostere of the amide bond, potentially enhancing the proteolytic resistance of peptide-based therapeutics.[4]

Applications in Peptide Chemistry and Drug Development

  • Peptide Cyclization: Introduction of conformational constraints through head-to-tail or side-chain-to-side-chain cyclization can improve peptide stability, receptor affinity, and bioavailability.[3][6]

  • Bioconjugation: Facile attachment of functional molecules such as fluorophores, biotin, or radiolabels for diagnostic and research applications.[2][4]

  • Peptide-Drug Conjugates (PDCs): Site-specific conjugation of potent drug molecules to targeting peptides for enhanced therapeutic efficacy and reduced off-target toxicity.

  • Peptidomimetics: The triazole ring can mimic the native amide bond, allowing for the synthesis of peptide analogues with improved stability against enzymatic degradation.[4]

  • Synthesis of Glycopeptides and Lipopeptides: Efficiently links carbohydrate and lipid moieties to peptides to study their biological roles or enhance their therapeutic properties.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the CuAAC reaction with N3-peptides, providing insights into reaction efficiencies under different conditions.

Table 1: Peptide Cyclization via CuAAC

Peptide Sequence/StructureCyclization TypeCatalyst SystemSolventReaction TimeYield (%)Reference
Model Aib-rich peptideSide-chain to side-chainCuI, P(OEt)3, DIPEACH2Cl242 h83[8]
HIV-1 gp41 fragmentSide-chain to side-chainCuBr, 2,6-lutidine, DIPEADMF18 h70[8]
Head-to-tail cyclic peptideHead-to-tailCuI, DIPEAOn-resinOvernight76[6]
Protected head-to-tail peptideHead-to-tailCuI, DIPEAOn-resinOvernight79[6]
Library of 16 cyclic isomersHead-to-tailCuI, 2,6-lutidine, DIPEA, TBTAMeCN12 h31-90[2]

Table 2: Peptide Conjugation and Modification via CuAAC

Peptide/SubstrateConjugated MoleculeCatalyst SystemSolventReaction TimeYield (%)Reference
Enkephalin peptidesOligonucleotide (DNA)CuSO₄, TBTA, NaAscCarbonate buffer/DMSO12-24 h>95[2]
RGD peptideNon-fluorescent moleculeCopper powdertert-butanol/H₂O (2:1)~8 h68[2]
RGD peptideFluorescently-labeled moleculeCopper powdertert-butanol/H₂O (2:1)~8 h43[2]
Labeled peptide for MSReporter ion tagCuSO₄, NaAsc, TBTADMSO/H₂O4 h69-72[2]
Small peptide analogsFluorinated OPICuSO₄, NaAscCHCl₃/H₂O (1:1)3 h>75[2]
PEG-alkyneAzido-coumarinCu(I)scCO₂24 h82.32[5]
PEG-alkyneAzido-coumarinCu(I)scCO₂48 h87.14[5]
Fluorophore/BiotinSmall peptidesCu(OAc)₂, NaAscEthanol3 h54[9]

Experimental Protocols

Protocol 1: On-Resin CuAAC using CuI

This protocol is suitable for peptides synthesized on a solid support.

Materials:

  • Azide-functionalized peptide-resin (1 eq)

  • Terminal alkyne (5-10 eq)

  • Copper(I) iodide (CuI) (1-2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5-10 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol (B129727)

  • Standard solid-phase synthesis vessel with shaker

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3 x 5 mL).[10]

  • Reaction Cocktail Preparation: In a separate vial, dissolve the terminal alkyne (5-10 eq) in a minimal amount of DMF or THF.[10]

  • Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 eq) and DIPEA (5-10 eq).[10]

  • Initiate Reaction: Add the solution of the terminal alkyne to the resin mixture.[10]

  • Reaction Incubation: Gently agitate the reaction mixture at room temperature for 4-16 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL).[10]

  • Drying: Dry the resin under vacuum.[10]

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail.[10]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

Protocol 2: On-Resin CuAAC using CuSO₄/Sodium Ascorbate (B8700270)

An alternative and commonly used catalytic system for on-resin CuAAC.

Materials:

  • Azide-functionalized peptide-resin (1 eq)

  • Terminal alkyne (5-10 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-2 eq)

  • Sodium ascorbate (2-5 eq)

  • Solvent: A mixture of DMF and water (e.g., 4:1 v/v)

  • Other materials as listed in Protocol 1

Procedure:

  • Resin Swelling and Washing: Swell and wash the resin as described in Protocol 1.[10]

  • Reaction Mixture Preparation: In the reaction vessel, dissolve the terminal alkyne (5-10 eq) in the DMF/water solvent mixture and add to the resin.[10]

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (2-5 eq) followed by the aqueous solution of CuSO₄·5H₂O (1-2 eq). The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.[1][10]

  • Reaction Incubation: Agitate the mixture at room temperature. Monitor the reaction as described in Protocol 1.

  • Washing, Drying, Cleavage, and Purification: Follow steps 6-9 from Protocol 1.

Protocol 3: Solution-Phase CuAAC

This protocol is for the conjugation of a purified azide-containing peptide with an alkyne-containing molecule in solution.

Materials:

  • Purified azide-containing peptide (1 eq)

  • Alkyne-containing molecule (1.5 eq)

  • Degassed solvent (e.g., a mixture of water and t-butanol)[1]

  • Freshly prepared aqueous solution of sodium ascorbate (2.5 eq)

  • Aqueous solution of CuSO₄·5H₂O (1 eq)

  • RP-HPLC system for monitoring and purification

Procedure:

  • Dissolve Reactants: Dissolve the purified azide-containing peptide (1 eq) and the alkykyne-containing molecule (1.5 eq) in the chosen degassed solvent.[1]

  • Add Catalyst and Reducing Agent: Add the freshly prepared aqueous solution of sodium ascorbate (2.5 eq) to the reaction mixture, followed by the aqueous solution of CuSO₄·5H₂O (1 eq).[1]

  • Reaction Incubation: Stir the mixture at room temperature. Monitor the reaction by analytical RP-HPLC until the starting peptide is consumed (typically 1-12 hours).[1]

  • Purification: Upon completion, dilute the reaction mixture with water and purify the product directly by preparative RP-HPLC.[1]

Mandatory Visualizations

On_Resin_CuAAC_Workflow cluster_spps Solid-Phase Peptide Synthesis cluster_cuaac On-Resin CuAAC Reaction cluster_cleavage Cleavage and Purification Resin Start with Resin SPPS Incorporate Azide- functionalized Amino Acid Resin->SPPS Peptide_Resin Azide-Peptide on Resin SPPS->Peptide_Resin Swell_Wash Swell and Wash Resin Peptide_Resin->Swell_Wash Add_Reagents Add Alkyne, Copper Catalyst, and Base/Reducing Agent Swell_Wash->Add_Reagents Incubate Incubate with Agitation Add_Reagents->Incubate Wash_Dry Wash and Dry Resin Incubate->Wash_Dry Cleave Cleave from Resin Wash_Dry->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Final_Product Purified Triazole- Modified Peptide Purify->Final_Product

Caption: Workflow for On-Resin CuAAC with N3-Peptides.

Solution_Phase_CuAAC_Workflow Start Start Dissolve Dissolve Purified N3-Peptide and Alkyne Molecule in Degassed Solvent Start->Dissolve Add_Catalyst Add CuSO4 and Sodium Ascorbate Dissolve->Add_Catalyst Stir Stir at Room Temperature Add_Catalyst->Stir Monitor Monitor by RP-HPLC Stir->Monitor Monitor->Stir Incomplete Purify Purify by Preparative RP-HPLC Monitor->Purify Complete End Purified Conjugate Purify->End

Caption: Workflow for Solution-Phase CuAAC with N3-Peptides.

Troubleshooting_CuAAC cluster_causes Potential Causes cluster_solutions Solutions Problem Low Reaction Yield Cause1 Cu(I) Oxidation to Cu(II) Problem->Cause1 Cause2 Poor Reagent Quality Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Cause4 Insufficient Reagents Problem->Cause4 Solution1 Degas Solvents Use Excess Ascorbate Cause1->Solution1 Solution2 Use Fresh, Anhydrous Solvents and Reagents Cause2->Solution2 Solution3 Increase Reaction Time/Temp (e.g., 40-50 °C) Cause3->Solution3 Solution4 Increase Equivalents of Alkyne, Catalyst, Base Cause4->Solution4

Caption: Troubleshooting Common Issues in CuAAC Reactions.

Troubleshooting

ProblemPotential CauseSuggested SolutionReference
Incomplete Reaction Insufficient equivalents of alkyne, catalyst, or base.Increase the equivalents of reagents.[10]
Poor quality of reagents or solvents.Use fresh, anhydrous solvents.[10]
Steric hindrance around the azide or alkyne.Increase reaction time or temperature (e.g., 40-50 °C).[10]
Inefficient mixing.Ensure adequate agitation of the resin.[10]
Side Product Formation Oxidation of Cu(I) to Cu(II).Degas solvents to remove oxygen. Ensure an adequate excess of sodium ascorbate.[10]
Degradation of the peptide.Avoid prolonged reaction times at elevated temperatures.[10]
Failure in complex biological systems Sequestration of Cu ions by the biomolecule (e.g., His-tags).Use excess Cu and/or a copper-chelating ligand. Add a sacrificial metal like Zn(II).[12][13]
Presence of thiols.Use an accelerating ligand. Excess Cu, Zn(II), or Ni(II) can occupy thiols.[12]

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using N3-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with azide-modified peptides (N3-peptides). SPAAC is a powerful, copper-free click chemistry reaction that enables the efficient and specific conjugation of biomolecules under physiological conditions, making it an invaluable tool in drug development, chemical biology, and materials science.[1][]

Introduction to SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition is a bioorthogonal ligation reaction between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity without the need for a cytotoxic copper catalyst.[3][4] This makes SPAAC ideal for applications in living systems and for the modification of sensitive biomolecules.[1][3]

Key Features of SPAAC:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it suitable for in vivo and live-cell applications.[1][3]

  • Bioorthogonal: The azide (B81097) and cyclooctyne functional groups are abiotic and do not cross-react with naturally occurring functionalities in biological systems.[1][]

  • High Reaction Rates: SPAAC exhibits favorable kinetics, proceeding efficiently even at low reactant concentrations.[1]

  • Stability: The resulting triazole linkage is stable to hydrolysis, oxidation, and enzymatic degradation.[3]

  • Mild Conditions: The reaction proceeds under physiological temperature and pH.[4]

Applications in Research and Drug Development

The versatility of SPAAC has led to its widespread adoption in various fields:

  • Peptide and Protein Labeling: Site-specific attachment of fluorescent dyes, biotin, or other reporter molecules for imaging and tracking studies.[1][5]

  • Antibody-Drug Conjugates (ADCs): Covalent linkage of cytotoxic drugs to antibodies for targeted cancer therapy.[1][6]

  • Targeted Drug Delivery: Synthesis of targeted therapies by conjugating drugs to specific bioligands.[][5]

  • Surface Immobilization: Attachment of peptides or proteins to surfaces for various biotechnological applications.[1]

  • Hydrogel Formation: Cross-linking of polymers for the creation of biocompatible hydrogels.[1]

  • Radiopharmaceuticals: Preparation of highly active radiopharmaceuticals for imaging and therapeutic applications.[][7]

Quantitative Data for SPAAC Reactions

The efficiency of a SPAAC reaction is often described by its second-order rate constant. The following table summarizes representative kinetic data for SPAAC reactions between azide-containing amino acids and common strained alkynes.

Azide-Modified PeptideStrained AlkyneSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Azide-modified peptideDBCO~0.1 - 1.0[8]
Azide-modified peptideBCN~0.01 - 0.1
Azidohomoalanine-encoded proteinDIBACNot specified, but described as "exceptionally fast"[9][10]
Azide-modified peptideTMTHSINot specified, but described as "promising"[6]

Note: Reaction rates are dependent on the specific structures of the azide and cyclooctyne, as well as the reaction conditions.

Experimental Protocols

Here, we provide detailed protocols for the synthesis of an azide-modified peptide using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent conjugation via SPAAC.

Protocol 1: Solid-Phase Synthesis of an N3-Peptide

This protocol describes the manual synthesis of a peptide containing an azide moiety using a building block such as N3-Gly-Aeg(Fmoc)-OH.[1][11]

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • N3-Gly-Aeg(Fmoc)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU, HOBt, and DIPEA in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Incorporation of N3-Gly-Aeg(Fmoc)-OH: Couple the N3-Gly-Aeg(Fmoc)-OH building block using the same procedure as for standard amino acids. Ensure complete coupling.[11]

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry thoroughly.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[11] Note: For cyclooctynes sensitive to strong acids, milder cleavage conditions using 1% TFA in DCM may be necessary.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

    • Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization: Confirm the identity and purity of the N3-peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the copper-free conjugation of a strained alkyne (e.g., a DBCO-functionalized molecule) to the purified N3-peptide.

Materials and Reagents:

  • Purified N3-peptide

  • DBCO-functionalized molecule (or other strained alkyne)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other suitable aqueous buffer.

  • Organic co-solvent (if needed for solubility): DMSO or DMF

  • Analytical and preparative RP-HPLC

  • Mass spectrometer

Procedure:

  • Dissolve Reactants:

    • Dissolve the N3-peptide in the reaction buffer to a final concentration of 1-10 mM.[1]

    • Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.

  • Reaction Incubation:

    • Mix the solutions of the azide-peptide and the DBCO-molecule.

    • Incubate the reaction mixture at room temperature or 37°C.[1]

    • Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and reactivity.

  • Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove any unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizations

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling N3_Monomer_Coupling N3-Monomer Coupling Amino_Acid_Coupling->N3_Monomer_Coupling Repeat Repeat Steps Amino_Acid_Coupling->Repeat N3_Monomer_Coupling->Repeat Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection Repeat->Cleavage Purification_SPPS RP-HPLC Purification Cleavage->Purification_SPPS N3_Peptide Purified N3-Peptide Purification_SPPS->N3_Peptide Dissolve Dissolve Reactants N3_Peptide->Dissolve Incubate Incubate Dissolve->Incubate Monitor Monitor Reaction Incubate->Monitor Purification_SPAAC RP-HPLC Purification Monitor->Purification_SPAAC Final_Conjugate Final Peptide Conjugate Purification_SPAAC->Final_Conjugate

Caption: Experimental workflow for N3-peptide synthesis and SPAAC conjugation.

spaac_mechanism Azide Peptide-N3 (Azide) Transition_State [3+2] Cycloaddition Transition State Azide->Transition_State Cyclooctyne R-DBCO (Strained Alkyne) Cyclooctyne->Transition_State Triazole Stable Triazole Product Transition_State->Triazole Spontaneous (No Catalyst)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Application Notes and Protocols: Site-Specific Labeling of Peptides with an N-Terminal Azido-Pentaglycine Tag (N3-Gly-Gly-Gly-Gly-Gly-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of bioorthogonal functional groups into peptides is a powerful strategy in drug discovery and chemical biology. The azide (B81097) moiety, in particular, serves as a versatile chemical handle for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3]. This allows for the precise attachment of various functionalities, including fluorophores, imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to enhance pharmacokinetic properties[3].

This document provides a detailed protocol for the incorporation of an N-terminal pentaglycine-azide tag (N3-(Gly)5-OH) onto a target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS)[1][3][4]. The pentaglycine (B1581309) linker provides a flexible spacer between the azide group and the peptide, which can minimize potential steric hindrance during subsequent conjugation reactions. This methodology enables the production of specifically labeled peptides with high purity for a wide range of applications in biomedical research and therapeutic development.

Principle of the Method

The overall workflow involves the stepwise assembly of the peptide on a solid support resin using Fmoc chemistry. The N-terminal azido-pentaglycine tag is constructed by sequentially coupling Fmoc-protected glycine (B1666218) monomers, followed by the final coupling of an azido-glycine residue at the N-terminus. The complete azide-labeled peptide is then cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry[3][5]. The terminal azide group is then available for highly specific conjugation to an alkyne-containing molecule of interest[1][2].

Materials and Reagents

Reagent/MaterialGrade
Rink Amide Resin (or other suitable resin)Synthesis Grade
Fmoc-protected Amino AcidsSynthesis Grade
N3-Gly-OH (Azidoacetic acid) Synthesis Grade
Fmoc-Gly-OH Synthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
Dichloromethane (DCM)Reagent Grade
Piperidine (B6355638)Reagent Grade
N,N'-Diisopropylethylamine (DIPEA)Reagent Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Synthesis Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl etherReagent Grade
Acetonitrile (B52724) (ACN)HPLC Grade

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Azido-Pentaglycine Labeled Peptide

This protocol describes the synthesis of a peptide with the structure N3-Gly-Gly-Gly-Gly-Gly-[Peptide Sequence]-Resin using a manual or automated Fmoc SPPS synthesizer[1].

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Peptide Sequence):

    • Pre-activate a solution of the first Fmoc-protected amino acid of the main peptide sequence (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

    • Confirm complete coupling using a Kaiser test.

    • Wash the resin as described in step 3.

    • Repeat steps 2-4 for each subsequent amino acid in the main peptide sequence.

  • Synthesis of the Pentaglycine Linker:

    • Following the coupling of the final amino acid of the main peptide sequence and subsequent Fmoc deprotection, sequentially couple four residues of Fmoc-Gly-OH using the coupling procedure described in step 4.

  • Coupling of N3-Gly-OH:

    • After the final glycine coupling and Fmoc deprotection, prepare a solution of N3-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated azido-glycine solution to the resin and allow it to react for 2-4 hours to ensure complete coupling[1].

    • Wash the resin with DMF (5x), DCM (5x), and methanol (B129727) (3x), then dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature[3].

    • Filter to collect the cleaved peptide solution.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether[3].

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a C18 column[5][6].

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) to elute the peptide[6][7].

    • Collect fractions corresponding to the major product peak.

  • Characterization:

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Verify the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF)[2][3]. The observed mass should correspond to the calculated mass of the desired N3-(Gly)5-peptide.

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified azido-labeled peptide as a white powder[6][8].

    • Store the lyophilized peptide at -20°C or -80°C.

Data Presentation

Table 1: Representative Yields and Purity

ParameterExpected ValueNotes
Crude Azide-Peptide Yield30-70%Based on initial resin loading. Highly sequence-dependent.[1]
Final Labeled Peptide Purity>98%After final HPLC purification.[1]
Overall Yield of Labeled Peptide15-50%Highly dependent on the yields of the preceding synthesis and purification steps.[1]

Visualizations

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Synthesis Cycle (Repeated) cluster_tagging Azido-Tagging cluster_final Final Steps Resin Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for peptide sequence Gly_Coupling Couple 4x Fmoc-Gly-OH Wash2->Gly_Coupling After main peptide sequence N3_Coupling Couple N3-Gly-OH Gly_Coupling->N3_Coupling Cleavage Cleavage from Resin (TFA Cocktail) N3_Coupling->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, Analytical HPLC) Purification->Characterization Final_Product Lyophilized N3-(Gly)5-Peptide Characterization->Final_Product

Caption: Workflow for Solid-Phase Synthesis of N3-(Gly)5-Labeled Peptides.

Click_Reaction_Pathway Peptide N3-(Gly)5-Peptide Conjugate Labeled Peptide Conjugate Peptide->Conjugate Alkyne Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne->Conjugate Catalyst Cu(I) Catalyst (CuAAC) Catalyst->Conjugate Click Reaction

Caption: Post-Synthesis Modification via Azide-Alkyne Click Chemistry.

References

Application Notes and Protocols for Fluorescently Labeled Peptides using N3-Gly-Gly-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research, facilitating a deeper understanding of biological processes through applications such as in vivo imaging, intracellular localization studies, and protein interaction analysis.[1][2][3] The site-specific incorporation of fluorescent probes with high efficiency and selectivity is crucial for these applications. Click chemistry, a bioorthogonal ligation reaction, has emerged as a powerful method for labeling biomolecules.[4][5][6] This document provides detailed application notes and protocols for the use of N3-Gly-Gly-Gly-Gly-Gly-OH, an azido-functionalized pentaglycine (B1581309) linker, for the fluorescent labeling of peptides.

The N3-(Gly)5-OH linker offers a flexible and hydrophilic spacer that can be incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). The terminal azide (B81097) group serves as a handle for the covalent attachment of a fluorescent dye containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][7] This method allows for the precise and efficient labeling of peptides with a wide range of fluorophores.

Key Applications

Fluorescently labeled peptides synthesized using N3-(Gly)5-OH can be employed in a variety of research areas:

  • Cellular Imaging: Visualization of peptide localization and trafficking within living cells.[2][8][]

  • Receptor Binding Assays: Quantifying the interaction of a peptide with its cell surface receptor.[10][11]

  • Enzyme Activity Assays: Designing FRET-based peptide substrates to monitor protease activity.[10]

  • In Vivo Imaging: Tracking the biodistribution and target engagement of peptide-based therapeutics in animal models.[1][11]

  • High-Throughput Screening: Developing fluorescent biosensors for drug discovery.[8]

Quantitative Data Summary

The following tables provide expected quantitative data for the synthesis and characterization of a fluorescently labeled peptide using N3-(Gly)5-OH. These values are representative and may vary depending on the specific peptide sequence, fluorescent dye, and instrumentation used.

Table 1: Peptide Synthesis and Purification

ParameterExpected ValueMethod of Analysis
Crude Peptide Purity (Post-SPPS)60-90%RP-HPLC
Purified Azide-Peptide Yield25-65%Based on initial resin loading
Purity of Azide-Peptide>95%RP-HPLC
Molecular Weight ConfirmationExpected Mass ± 1 DaMass Spectrometry (ESI-MS)

Table 2: Fluorescent Labeling Reaction (CuAAC)

ParameterExpected ValueMethod of Analysis
Labeling Efficiency>90%RP-HPLC, Mass Spectrometry
Reaction Time1-4 hoursRP-HPLC monitoring
Final Labeled Peptide Purity>98%RP-HPLC
Overall Yield of Labeled Peptide10-45%Based on initial resin loading

Table 3: Spectroscopic Properties of a Labeled Peptide (Example: FAM dye)

ParameterExpected ValueMethod of Analysis
Excitation Wavelength (λex)~494 nmFluorescence Spectroscopy
Emission Wavelength (λem)~517 nmFluorescence Spectroscopy
Quantum Yield0.8 - 0.95Comparative method with a standard

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with N3-(Gly)5-OH Incorporation

This protocol outlines the manual incorporation of N3-(Gly)5-OH into a peptide sequence using Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

  • Dry ice and ether for precipitation

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Incorporation of N3-(Gly)5-OH: Couple N3-(Gly)5-OH using the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. Purify the azide-peptide by RP-HPLC.

  • Characterization: Confirm the mass of the purified peptide by ESI-MS.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat Cycle Wash->Repeat for each amino acid Repeat->Deprotect Incorporate Incorporate N3-(Gly)5-OH Repeat->Incorporate FinalDeprotect Final Fmoc Deprotection Incorporate->FinalDeprotect Cleave Cleavage from Resin (TFA Cocktail) FinalDeprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry Purify->Characterize

Caption: Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the purified azide-peptide with an alkyne-functionalized fluorescent dye.

Materials:

  • Purified azide-peptide

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-TAMRA, Alkyne-FAM)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA or TBTA)

  • Solvent: Degassed PBS buffer, or a mixture of DMSO and water

Procedure:

  • Peptide Dissolution: Dissolve the azide-peptide in the chosen reaction buffer (e.g., degassed PBS) to a final concentration of 1-5 mM.

  • Reagent Preparation:

    • Prepare fresh stock solutions of CuSO4 (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and the copper ligand (e.g., 100 mM in DMSO/water).

  • Reaction Setup:

    • To the solution of the azide-peptide, add the alkyne-functionalized dye (1.2-1.5 equivalents).

    • Add the copper ligand to a final concentration of ~1 mM.

    • Add CuSO4 to a final concentration of ~0.2 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of ~2 mM.

  • Reaction: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC to remove unreacted dye and catalyst.

  • Characterization: Confirm the mass of the final labeled peptide by ESI-MS and characterize its spectroscopic properties.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System AzidePeptide Azide-Peptide ReactionMix Reaction Mixture (Buffer/DMSO) AzidePeptide->ReactionMix AlkyneDye Alkyne-Dye AlkyneDye->ReactionMix CuSO4 CuSO4 CuSO4->ReactionMix NaAscorbate Sodium Ascorbate NaAscorbate->ReactionMix Ligand Copper Ligand Ligand->ReactionMix Incubate Incubate (RT, 1-4h, Dark) ReactionMix->Incubate Purify RP-HPLC Purification Incubate->Purify LabeledPeptide Fluorescently Labeled Peptide Purify->LabeledPeptide

Caption: CuAAC Labeling Workflow.

Purification and Quality Control

The purity and identity of the synthesized peptides are critical for reliable experimental results.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying both the intermediate azide-peptide and the final fluorescently labeled peptide.[][12] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

  • Quality Control:

    • Purity Assessment: Analytical RP-HPLC is used to determine the purity of the final product.[][13]

    • Identity Confirmation: Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the synthesized peptides.[][14]

    • Quantification: The net peptide content can be determined by amino acid analysis or by UV-Vis spectrophotometry if the dye's extinction coefficient is known.[13]

QC_Pathway CrudeProduct Crude Labeled Peptide RPHPLC Preparative RP-HPLC CrudeProduct->RPHPLC Fractions Collect Fractions RPHPLC->Fractions AnalyticalHPLC Analytical RP-HPLC (Purity Check) Fractions->AnalyticalHPLC ESIMS ESI-MS (Identity Check) Fractions->ESIMS PureProduct Pure Labeled Peptide (>98% Purity) AnalyticalHPLC->PureProduct Purity >98% ESIMS->PureProduct Correct Mass Quantification Quantification (AAA or UV-Vis) PureProduct->Quantification

Caption: Purification and QC Pathway.

Conclusion

The use of this compound in conjunction with click chemistry provides a robust and versatile strategy for the synthesis of fluorescently labeled peptides. The detailed protocols and expected data presented in these application notes serve as a comprehensive guide for researchers to successfully label their peptides of interest for a wide array of biological applications. The high efficiency and bioorthogonality of the CuAAC reaction ensure the production of high-purity labeled peptides, which are essential for generating reliable and reproducible scientific data.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating N3-Gly-Aeg(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the azido-functionalized building block, N3-Gly-Aeg(Fmoc)-OH, into peptide and peptoid sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this building block introduces a versatile azide (B81097) handle for post-synthetic modifications via click chemistry, enabling the development of advanced peptide-based therapeutics, diagnostics, and biomaterials.[1][2][3]

Core Concepts and Applications

N3-Gly-Aeg(Fmoc)-OH is a specialized chemical reagent characterized by a glycine-N-aminoethylglycine backbone, a fluorenylmethyloxycarbonyl (Fmoc) protecting group for SPPS, and a reactive azide (N3) group.[2] The azide moiety is central to its utility, allowing for covalent conjugation to a wide array of molecules containing a complementary alkyne group through highly efficient and specific click chemistry reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Key Applications Include:

  • Bioconjugation: Precise attachment of fluorophores, polyethylene (B3416737) glycol (PEG) chains, targeting ligands, and cytotoxic payloads.[1]

  • Modulating Cytotoxicity: Site-specific modifications can enhance cellular uptake by conjugation of cell-penetrating peptides (CPPs) or improve targeting by attaching ligands for specific cell surface receptors, thereby minimizing off-target toxicity.[2]

  • Introducing Conformational Constraints: The N-(2-azidoethyl)glycine (Aeg) moiety can introduce conformational rigidity into peptides by creating peptoid-peptide hybrids. This can pre-organize the peptide into specific secondary structures, such as β-turns, which are often crucial for biological activity.[3]

  • Peptoid Synthesis: N3-Gly-Aeg(Fmoc)-OH is a valuable building block in the submonomer method for synthesizing functionalized peptoids, which are peptidomimetics with enhanced proteolytic stability.[4][5]

Logical Workflow for Utilizing N3-Gly-Aeg(Fmoc)-OH

The general strategy for employing N3-Gly-Aeg(Fmoc)-OH involves a multi-step process from initial peptide design to the final evaluation of the modified peptide's properties.

Workflow_for_N3_Gly_Aeg_Modification Peptide_Design Peptide Design & Sequence Selection SPPS Solid-Phase Peptide Synthesis (Incorporating N3-Gly-Aeg(Fmoc)-OH) Peptide_Design->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification_Crude Purification of Azido-Peptide Cleavage->Purification_Crude Click_Chemistry Post-Synthetic Modification (Click Chemistry: CuAAC or SPAAC) Purification_Crude->Click_Chemistry Purification_Final Purification of Final Conjugate Click_Chemistry->Purification_Final Analysis Biological & Analytical Evaluation Purification_Final->Analysis

General workflow for modifying peptides using N3-Gly-Aeg(Fmoc)-OH.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Azide-Modified Peptides

This protocol outlines the incorporation of N3-Gly-Aeg(Fmoc)-OH into a peptide sequence using standard manual Fmoc-based SPPS.[1][6]

Materials:

  • Rink Amide resin (or other suitable solid support)[6]

  • N3-Gly-Aeg(Fmoc)-OH

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or HCTU[2][6][7]

  • Base: N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[1][6]

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[2][6]

  • Solvents: DMF, Dichloromethane (DCM)[1]

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[1]

  • Cold diethyl ether[1]

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.[1][5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[7]

  • Amino Acid Coupling (Standard):

    • Pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.[1]

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.[1]

    • Monitor the coupling reaction using a Kaiser test to confirm the absence of free primary amines.[6]

    • Wash the resin with DMF (3x) and DCM (3x).[6]

  • Incorporation of N3-Gly-Aeg(Fmoc)-OH:

    • Couple N3-Gly-Aeg(Fmoc)-OH using the same procedure as for other amino acids, but extend the coupling time to 2-4 hours to ensure high efficiency.[7] A double coupling step may be beneficial.[8]

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.[1]

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.[1]

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide and remove side-chain protecting groups.[1] Note: Avoid thiol-based scavengers as they can reduce the azide group.[8]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide by reverse-phase HPLC (RP-HPLC).[1]

SPPS Workflow Diagram

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA/N3-Gly-Aeg, Activator, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Incomplete Repeat Next Amino Acid? Kaiser_Test->Repeat Complete Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage End Purified Azido-Peptide Cleavage->End

Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.
Protocol 2: Post-Synthetic Modification via Click Chemistry

This section provides protocols for both CuAAC and SPAAC reactions on the azide-modified peptide in solution.[1]

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • N3-Gly-Aeg modified peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper ligand (e.g., THPTA, TBTA)

  • Solvent (e.g., water, DMSO, or mixtures)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent.[1]

  • Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).[1]

  • Add Reagents: To the solution of peptide and alkyne, add the copper ligand, followed by CuSO₄, and finally sodium ascorbate.[1]

  • Reaction: Allow the reaction to proceed at room temperature. Monitor progress by RP-HPLC or mass spectrometry.

  • Purification: Once complete, purify the peptide conjugate using RP-HPLC.[1]

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • N3-Gly-Aeg modified peptide

  • Strained alkyne-functionalized molecule (e.g., DBCO, BCN)

  • Buffer or solvent (e.g., PBS, HEPES-buffered saline)

Procedure:

  • Dissolve Reactants: Dissolve the azide-modified peptide and a slight excess (1.2-1.5 equivalents) of the strained alkyne in the chosen buffer or solvent.[1]

  • Reaction: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactants. Monitor progress by RP-HPLC.[1]

  • Purification: Purify the final peptide conjugate using RP-HPLC.[1]

Click Chemistry Pathways

Click_Chemistry_Pathways cluster_0 Peptide Modification cluster_1 CuAAC Pathway cluster_2 SPAAC Pathway Azido_Peptide Azido-Peptide (R-N3) CuAAC_Reaction Cu(I) Catalyst Na-Ascorbate Azido_Peptide->CuAAC_Reaction SPAAC_Reaction Copper-Free Azido_Peptide->SPAAC_Reaction Terminal_Alkyne Terminal Alkyne (R'-C≡CH) Terminal_Alkyne->CuAAC_Reaction CuAAC_Product Triazole-Linked Conjugate CuAAC_Reaction->CuAAC_Product Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction SPAAC_Product Triazole-Linked Conjugate SPAAC_Reaction->SPAAC_Product

Post-synthetic modification pathways for azido-peptides.

Data Presentation

The following tables summarize key quantitative parameters for the synthesis and modification of peptides incorporating N3-Gly-Aeg(Fmoc)-OH, compiled from established protocols.[6][9]

Table 1: Reagent Equivalents and Reaction Times for SPPS

StepReagentEquivalents (relative to resin loading)Time
Fmoc Deprotection 20% Piperidine in DMF-2 x (5 min + 15 min)
Standard AA Coupling Fmoc-Amino Acid3 - 51 - 2 hours
HBTU/HATU/HCTU3 - 51 - 2 hours
DIPEA6 - 101 - 2 hours
N3-Gly-Aeg(Fmoc)-OH Coupling N3-Gly-Aeg(Fmoc)-OH1.5 - 32 - 4 hours
HBTU/HATU/HCTU1.5 - 32 - 4 hours
DIPEA3 - 62 - 4 hours
Cleavage TFA/TIS/H₂O (95:2.5:2.5)-2 - 3 hours

Data is representative and compiled from multiple sources to illustrate expected parameters.[1][6][7]

Table 2: Comparative Analysis of Peptide Modifications

ParameterUnmodified PeptidePEGylated PeptideN3-Gly-Aeg Modified Peptide
Proteolytic Stability (Half-life) Low (< 1 hr)High (> 24 hrs)Moderate to High
Cell Permeability LowVariablePotentially Increased
Solubility VariableHighGenerally Improved
Immunogenicity HighLowExpected to be Low

Note: Data is representative and compiled from multiple sources to illustrate expected trends. The actual impact of N3-Gly-Aeg modification will be sequence-dependent.[9]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If a Kaiser test indicates incomplete coupling of N3-Gly-Aeg(Fmoc)-OH, perform a second coupling with fresh reagents or switch to a more efficient coupling agent like HATU.[8] Ensure the building block is fully dissolved before addition to the resin.[8]

  • Azide Group Stability: The azide group is generally stable during SPPS cycles.[8] However, it can be reduced to an amine during the final TFA cleavage, especially with thiol-based scavengers.[8] Use scavengers like TIS to minimize this side reaction. Mass spectrometry can verify the integrity of the azide group post-cleavage (mass difference of -26 Da if reduced to an amine).[8]

  • Analytical Verification: Successful incorporation should be verified using a combination of analytical techniques. RP-HPLC is used for purity assessment, while mass spectrometry provides definitive confirmation of the correct molecular weight.[10] For unambiguous structural elucidation, NMR spectroscopy can be employed.[10]

By following these detailed protocols and considerations, researchers can effectively incorporate N3-Gly-Aeg(Fmoc)-OH into synthetic peptides and leverage the power of click chemistry to develop novel and highly functionalized molecules for a wide range of applications in research and drug development.

References

Application Notes and Protocols for N3-Gly-Gly-Gly-Gly-Gly-OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-Gly-Gly-Gly-Gly-Gly-OH, an azido-functionalized pentaglycine (B1581309) peptide, is a versatile chemical linker for applications in drug discovery and development. While not a commonly available off-the-shelf reagent, its synthesis can be readily achieved using standard peptide synthesis methodologies. The pentaglycine chain offers a desirable balance of flexibility and hydrophilicity, while the terminal azide (B81097) group enables highly specific and efficient conjugation to alkyne-modified molecules via "click chemistry."[1] This combination of features makes this compound an attractive linker for constructing complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The flexible nature of glycine-rich linkers can facilitate the proper orientation and interaction of conjugated molecules, which is critical for their biological activity.[2] Furthermore, the hydrophilicity imparted by the glycine (B1666218) residues can improve the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The azide functionality allows for bioorthogonal ligation through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a robust method for covalently linking molecular components with high specificity and yield.[5][6]

Key Applications

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8] A typical PROTAC consists of a POI-binding ligand and an E3 ligase-binding ligand connected by a chemical linker.[9]

Mechanism of Action with N3-(G5)-OH Linker:

The this compound linker can be conjugated to an alkyne-modified E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon, or VH032 for VHL) or a POI ligand through a click chemistry reaction. The resulting PROTAC, featuring the pentaglycine linker, facilitates the formation of a stable ternary complex between the POI and the E3 ligase.[9] The flexibility of the pentaglycine chain is crucial for allowing the two proteins to adopt a productive orientation for ubiquitination.[8]

Advantages of a Pentaglycine Linker in PROTACs:

  • Optimal Length and Flexibility: The length of the pentaglycine linker can provide sufficient separation between the POI and E3 ligase, while its flexibility allows for the necessary conformational adjustments to form a stable ternary complex.[3][7]

  • Enhanced Solubility: The hydrophilic nature of the glycine residues can improve the aqueous solubility of the PROTAC, which is often a challenge in PROTAC design.[10]

  • Metabolic Stability: Peptide linkers composed of natural amino acids like glycine can exhibit good stability.[4]

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with N3-(G5)-OH linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation SPPS_Workflow Start Start: Fmoc-Gly-Wang Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling_Gly 3. Glycine Coupling (x3) (Fmoc-Gly-OH, HATU, DIPEA) Deprotection1->Coupling_Gly Deprotection2 4. Fmoc Deprotection Coupling_Gly->Deprotection2 Coupling_Azido 5. Azido-acetic acid Coupling Deprotection2->Coupling_Azido Cleavage 6. Cleavage from Resin (TFA cocktail) Coupling_Azido->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification Characterization 8. Characterization (LC-MS) Purification->Characterization End End: N3-(G5)-OH Characterization->End

References

Application Notes and Protocols for Mass Spectrometry Analysis of N3-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific introduction of azide (B81097) (N3) moieties into peptides and proteins represents a powerful bioorthogonal chemical reporter strategy for studying a wide range of biological processes. This chemical handle allows for the selective modification and enrichment of tagged biomolecules from complex biological mixtures, enabling detailed characterization by mass spectrometry. Applications of this technique are vast, ranging from proteome-wide profiling of protein synthesis and post-translational modifications to the identification of drug targets and the elucidation of protein-protein interactions.

This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of N3-modified peptides. It is intended to guide researchers in designing and executing experiments for the successful identification and quantification of these modified species.

Core Concepts: Bioorthogonal Labeling

The foundation of this methodology lies in bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide group is a prime example of a bioorthogonal reporter. It is small, abiotic, and can be introduced into proteins metabolically by using amino acid analogues like azidohomoalanine (AHA) as a substitute for methionine.[1][2] Once incorporated, the azide group can be selectively reacted with a complementary probe, typically an alkyne- or cyclooctyne-containing molecule, through "click chemistry" reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] This allows for the attachment of various tags for enrichment (e.g., biotin) or quantification (e.g., isobaric mass tags).[5][6]

Bioorthogonal_Labeling cluster_0 Cellular Environment cluster_1 Bioorthogonal Reaction (Click Chemistry) N3-Amino_Acid Azide-Modified Amino Acid (e.g., AHA) Protein_Synthesis Protein Synthesis (Ribosome) N3-Amino_Acid->Protein_Synthesis Incorporation N3-Protein N3-Modified Protein Protein_Synthesis->N3-Protein Click_Reaction CuAAC or SPAAC N3-Protein->Click_Reaction Alkyne_Probe Alkyne-Containing Probe (e.g., Biotin-Alkyne) Alkyne_Probe->Click_Reaction Labeled_Protein Labeled Protein for Downstream Analysis Click_Reaction->Labeled_Protein

Bioorthogonal labeling workflow.

Experimental Protocols

The successful mass spectrometry analysis of N3-modified peptides hinges on a series of well-executed experimental steps, from sample preparation to data acquisition and analysis. The following protocols provide a detailed guide for key experiments.

Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analogue, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Methionine-free medium

  • Azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Culture mammalian cells to the desired confluency in complete medium.

  • Wash the cells twice with pre-warmed PBS.

  • Replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

  • Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA. The final concentration of AHA may need to be optimized but is typically in the range of 25-50 µM.

  • Incubate the cells for the desired labeling period (e.g., 4-24 hours).

  • Wash the cells twice with cold PBS.

  • Lyse the cells in lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant containing the AHA-labeled proteome.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Enrichment of Azide-Modified Peptides using Click Chemistry

This protocol details the enrichment of azide-containing peptides from a complex mixture using a cyclooctyne-functionalized resin via a copper-free click reaction.[1][2]

Materials:

  • AHA-labeled protein lysate (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Urea (B33335)

  • Tris-HCl buffer

  • Dibenzocyclooctyne (DBCO)-functionalized agarose (B213101) resin

  • Wash buffers (e.g., Urea buffer, high salt buffer, PBS)

  • Elution buffer (e.g., 2% Trifluoroacetic acid (TFA))[7]

  • C18 desalting spin columns

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • To the protein lysate, add urea to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with Tris-HCl buffer (pH 8.0).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Azide-Peptides:

    • Equilibrate the DBCO-functionalized resin with the appropriate buffer.

    • Incubate the tryptic peptide digest with the DBCO resin overnight at 4°C with gentle rotation. A 10x excess of DBCO groups to azide groups is recommended.[7]

    • Wash the resin sequentially with a series of wash buffers to remove non-specifically bound peptides. This can include a urea buffer, a high-salt buffer, and PBS.

  • Elution and Desalting:

    • Elute the captured peptides from the resin using an appropriate elution buffer, such as 2% TFA.[7]

    • Desalt the eluted peptides using a C18 spin column according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

Enrichment_Workflow Start Tryptic Digest of N3-Labeled Proteome Incubation Incubate with DBCO-functionalized Resin Start->Incubation Wash1 Wash 1: Urea Buffer Incubation->Wash1 Wash2 Wash 2: High Salt Buffer Wash1->Wash2 Wash3 Wash 3: PBS Wash2->Wash3 Elution Elute with 2% TFA Wash3->Elution Desalting Desalt with C18 Column Elution->Desalting MS_Analysis LC-MS/MS Analysis Desalting->MS_Analysis

Enrichment workflow for N3-peptides.
Protocol 3: Quantitative Analysis using AzidoTMT Reagents

This protocol outlines the use of azide-functionalized tandem mass tags (AzidoTMT) for multiplexed quantitative proteomics of alkyne-probe-labeled proteins.[5]

Materials:

  • Cell lysates with alkyne-probe labeled proteins

  • AzidoTMT reagents (11-plex)

  • Click chemistry reaction components (e.g., copper sulfate, TBTA, sodium ascorbate)

  • Anti-TMT antibody resin

  • Trypsin

  • Desalting columns

Procedure:

  • Click Chemistry Labeling:

    • To each cell lysate, add the click chemistry reaction components and the respective AzidoTMT reagent.

    • Incubate to allow the click reaction to proceed to completion, covalently linking the TMT tag to the alkyne-labeled proteins.

  • Sample Pooling and Digestion:

    • Combine the TMT-labeled samples.

    • Perform in-solution tryptic digestion of the pooled protein mixture.

  • Immunoaffinity Enrichment:

    • Enrich the TMT-labeled peptides using anti-TMT antibody resin.

    • Wash the resin to remove unlabeled peptides.

  • Elution and Desalting:

    • Elute the TMT-labeled peptides from the resin.

    • Desalt the enriched peptides using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS. The mass spectrometer should be configured for an MS3-based method to quantify the TMT reporter ions.[5]

Data Presentation

Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data from a TMT Experiment

Protein AccessionGene SymbolPeptide SequenceCondition 1 (Ratio)Condition 2 (Ratio)Condition 3 (Ratio)p-value
P12345GENE1A(N3)VDFGTK1.50.82.10.01
Q67890GENE2L(N3)SDFGER0.51.20.60.04
.....................

Table 2: Mass Spectrometry Parameters for N3-Peptide Analysis

ParameterSetting
Mass Spectrometer Orbitrap Fusion Tribrid[5]
Ionization Source Nanospray Flex-Ion Source[5]
Spray Voltage 1.9 kV[5]
Capillary Temperature 275 °C
MS1 Resolution 120,000
MS1 AGC Target 4e5
MS1 Max IT 50 ms
MS2 Isolation Window 1.6 m/z
MS2 Activation Type HCD
MS2 Collision Energy 35%
MS2 Resolution 30,000
MS2 AGC Target 5e4
MS2 Max IT 54 ms
Data Dependent Mode Top Speed, 3s cycle

Signaling Pathway Context

The analysis of N3-modified peptides can be applied to study various signaling pathways. For instance, by using metabolic labeling, one can investigate changes in protein synthesis in response to growth factor signaling.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Protein_Synthesis Changes in Protein Synthesis (Measurable by N3-labeling) Gene_Expression->Protein_Synthesis

Generic signaling pathway leading to protein synthesis.

Applications in Drug Development

The ability to profile newly synthesized proteins or track specific protein modifications provides a powerful tool in drug development.

  • Target Identification and Validation: Identify proteins whose synthesis or modification state is altered upon drug treatment.

  • Mechanism of Action Studies: Elucidate the molecular pathways affected by a drug candidate.

  • Pharmacodynamic Biomarker Discovery: Identify biomarkers that indicate a drug is engaging its target and having a biological effect.

  • Covalent Drug Development: Profile the proteome-wide targets of covalent inhibitors.[5]

Conclusion

The mass spectrometry analysis of N3-modified peptides is a versatile and powerful technique for modern biological and pharmaceutical research. The protocols and information provided herein offer a comprehensive guide for researchers to implement these methods in their own laboratories. Careful experimental design, execution, and data analysis are paramount to achieving high-quality, reproducible results that can provide significant insights into complex biological systems.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N3-Gly-Gly-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of the azido-functionalized pentapeptide, N3-Gly-Gly-Gly-Gly-Gly-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC). The azide (B81097) group provides a versatile handle for subsequent bioconjugation via "click chemistry," making this peptide a valuable building block in drug development and chemical biology.[1] Due to the polar nature of the glycine-rich sequence, specific chromatographic conditions are required to achieve high purity. This document provides a comprehensive methodology, from sample preparation to lyophilization of the final product, suitable for researchers, scientists, and drug development professionals.

Introduction

Synthetic peptides are crucial in various scientific fields, but their crude forms, obtained after solid-phase peptide synthesis (SPPS) and cleavage, contain numerous impurities.[2] These impurities can include deletion sequences, truncated peptides, and byproducts from protecting group cleavage, which must be removed to ensure the reliability of downstream applications.[2] RP-HPLC is the standard and most effective method for peptide purification, separating molecules based on their hydrophobicity.[2][3]

The target peptide, this compound, presents a unique purification challenge due to its high polarity. The five glycine (B1666218) residues result in high water solubility, while the N-terminal azide group adds a slight increase in polarity.[4] This necessitates careful optimization of RP-HPLC conditions to ensure adequate retention on a non-polar stationary phase and effective separation from closely eluting impurities. This application note outlines a standard protocol using a C18 column and a water/acetonitrile (B52724) mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve high purity of the target peptide.[2][5]

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Analysis cluster_final Final Product SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Crude_Analysis Analytical HPLC of Crude Precipitation->Crude_Analysis Prep_HPLC Preparative RP-HPLC Crude_Analysis->Prep_HPLC Fraction_Analysis Fraction Analysis Prep_HPLC->Fraction_Analysis Pooling Pooling Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization QC Final QC (UPLC-MS) Lyophilization->QC

Caption: Overall workflow from synthesis to purified peptide.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, and UV detector.

  • Analytical HPLC System: An analytical HPLC or UPLC-MS system for purity analysis.

  • Columns:

    • Preparative: C18 silica (B1680970) column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).

    • Analytical: C18 silica column (e.g., 5 µm particle size, 300 Å pore size, 4.6 x 250 mm).

  • Solvents:

    • HPLC-grade acetonitrile (ACN).

    • HPLC-grade water.

    • Trifluoroacetic acid (TFA), HPLC grade.

  • Other: 0.45 µm syringe filters, vials, lyophilizer.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Sample Preparation
  • Dissolve the crude, lyophilized peptide in Mobile Phase A at a concentration of 10-20 mg/mL.

  • Ensure complete dissolution; sonication may be used if necessary.

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]

HPLC Protocols

Analytical RP-HPLC Protocol (Purity Assessment)

This protocol is for assessing the purity of the crude peptide and the purified fractions.

  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

  • Column Wash: After the elution gradient, wash the column with 95% Mobile Phase B for 5 minutes.

  • Re-equilibration: Return to the initial conditions (95% A / 5% B) and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution profile at 220 nm.

Preparative RP-HPLC Protocol (Purification)

This protocol is for the purification of the crude peptide.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate of 15 mL/min.

  • Injection: Inject the filtered crude peptide solution. The injection volume will depend on the column size and peptide concentration.

  • Gradient Elution: Apply a shallow linear gradient. For this polar peptide, a gradient of 5% to 25% Mobile Phase B over 40 minutes is a good starting point. A shallow gradient is crucial for separating closely eluting impurities.

  • Fraction Collection: Collect fractions (e.g., 5-10 mL) across the peaks detected by the UV detector.

  • Column Wash and Re-equilibration: Wash the column with a higher concentration of Mobile Phase B (e.g., 95%) before re-equilibrating at initial conditions for the next run.

Post-Purification Processing

  • Fraction Analysis: Analyze the collected fractions using the analytical RP-HPLC protocol to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy white powder is obtained. This removes the water, acetonitrile, and TFA.

  • Final Quality Control: Perform a final purity check of the lyophilized product using analytical HPLC or UPLC-MS to confirm the purity and identity of the peptide.

Results and Data Presentation

The following tables summarize the expected results for the purification of this compound based on the described protocols.

Table 1: Analytical and Preparative HPLC Conditions

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 4.6 x 250 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15.0 mL/min
Gradient 5-35% B over 30 min5-25% B over 40 min
Detection UV at 220 nmUV at 220 nm
Injection Volume 10 µL1-5 mL (at 10 mg/mL)

Table 2: Illustrative Purification Data

Sample StageRetention Time (min)Purity (%) (by HPLC at 220 nm)Yield (%)
Crude Peptide ~15.2~65%100%
Pooled Fractions ~15.2>98%~45%

Note: Retention times and yields are illustrative and may vary depending on the specific HPLC system, column, and synthesis efficiency.

Logical Diagram for Method Optimization

For a novel peptide, optimizing the purification method is critical. The following diagram illustrates the logical steps for developing a robust purification protocol.

Optimization Start Start with Crude Peptide Scouting Analytical Scouting Run (Broad Gradient, e.g., 5-95% B) Start->Scouting Determine_Rt Determine Retention Time (Rt) of Target Peptide Scouting->Determine_Rt Design_Grad Design Shallow Preparative Gradient around Rt Determine_Rt->Design_Grad Prep_Run Perform Preparative Run Design_Grad->Prep_Run Analyze_Frac Analyze Fractions for Purity Prep_Run->Analyze_Frac Check_Purity Purity >98%? Analyze_Frac->Check_Purity Pool_Lyo Pool Fractions & Lyophilize Check_Purity->Pool_Lyo Yes Adjust_Grad Adjust Gradient Slope or Mobile Phase Composition Check_Purity->Adjust_Grad No Adjust_Grad->Design_Grad

Caption: Logical flow for HPLC method optimization.

Conclusion

The protocol described in this application note provides a reliable method for the purification of the polar, azido-functionalized peptide this compound. By employing a C18 reversed-phase column with a shallow water/acetonitrile gradient containing 0.1% TFA, it is possible to achieve high purity (>98%), making the peptide suitable for demanding downstream applications such as click chemistry-mediated conjugation. The provided workflow and optimization logic can be adapted for the purification of other short, polar peptides.

References

Application Notes and Protocols for N3-Gly-Aeg(Fmoc)-OH Coupling in Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptoids, or N-substituted glycine (B1666218) oligomers, are a class of peptidomimetics that have garnered significant attention in drug discovery and materials science due to their enhanced proteolytic stability and tunable properties.[1][2] The incorporation of functional moieties into the peptoid backbone allows for the development of complex and highly functionalized molecules.[1] N3-Gly-Aeg(Fmoc)-OH is a specialized building block designed for the seamless introduction of an azide (B81097) functionality into a peptoid sequence during solid-phase synthesis.[3][4] This terminal azide group serves as a versatile chemical handle for post-synthetic modifications via bioorthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4][5] This enables the site-specific conjugation of a wide array of molecules, including fluorophores, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs.[3][5]

This document provides a detailed, step-by-step guide for the coupling of N3-Gly-Aeg(Fmoc)-OH using the widely adopted submonomer method for solid-phase peptoid synthesis.[1][4] This two-step iterative process involves the acylation of the resin-bound amine with a haloacetic acid, followed by a nucleophilic displacement with the primary amine submonomer.[1][6]

Experimental Protocols

The following protocols are designed for manual solid-phase peptoid synthesis on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminal amide upon cleavage.[4][7] Adjustments may be necessary for automated synthesizers or different synthesis scales.

Protocol 1: Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Place the Rink Amide resin (0.1 mmol) in a fritted syringe or a dedicated solid-phase synthesis vessel. Wash the resin with N,N-Dimethylformamide (DMF) (3 x 5 mL) to remove impurities. Swell the resin in DMF (5 mL) for a minimum of 1 hour at room temperature.[4]

  • Fmoc Removal: Drain the DMF. To deprotect the resin-bound Fmoc group, add a 20% (v/v) solution of piperidine (B6355638) in DMF (5 mL). Agitate the mixture for 5 minutes at room temperature and drain the solution. Repeat the piperidine treatment for an additional 15 minutes.[4][8]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to ensure the complete removal of piperidine.[4]

Protocol 2: Acylation with Bromoacetic Acid
  • Reagent Preparation: Prepare a 0.6 M solution of bromoacetic acid in DMF and a 0.6 M solution of N,N'-diisopropylcarbodiimide (DIC) in DMF.[4]

  • Acylation Reaction: To the deprotected resin from Protocol 1, add the bromoacetic acid solution (1 mL, 0.6 mmol) followed by the DIC solution (1 mL, 0.6 mmol).[4]

  • Incubation: Agitate the mixture for 30 minutes at room temperature.[4] This step attaches the bromoacetyl group to the free amine on the solid support.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 5 mL).[4]

Protocol 3: N3-Gly-Aeg(Fmoc)-OH Coupling (Displacement Step)
  • Submonomer Preparation: Prepare a 0.4 M solution of N3-Gly-Aeg(Fmoc)-OH in DMF.[4]

  • Displacement Reaction: Add the N3-Gly-Aeg(Fmoc)-OH solution (2.5 mL, 1.0 mmol) to the acylated resin from Protocol 2.[4]

  • Incubation: Agitate the mixture for 2-4 hours at room temperature. A longer reaction time is recommended due to the potential steric bulk of the submonomer.[4]

  • Monitoring: The completion of the reaction can be qualitatively assessed using a ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines.[4]

  • Washing: Once the reaction is complete, drain the submonomer solution and wash the resin with DMF (5 x 5 mL) and then with Dichloromethane (DCM) (3 x 5 mL).[1]

Protocol 4: Chain Elongation and Final Cleavage
  • Chain Elongation: To add the next monomer to the peptoid chain, repeat the acylation (Protocol 2) and displacement (Protocol 3, using the desired primary amine submonomer) steps. If the next monomer is also an Fmoc-protected submonomer, an Fmoc deprotection step (Protocol 1) will be required before the subsequent acylation.

  • Final Wash and Drying: After the final synthesis cycle, wash the resin with DCM (3 x 5 mL) and dry it under vacuum.[4]

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O). Add the cleavage cocktail (5 mL) to the dry resin and agitate for 2-3 hours at room temperature.[4][5]

  • Peptoid Precipitation: Filter the cleavage solution to separate it from the resin beads. Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.[4][5]

  • Isolation: Centrifuge the mixture to pellet the peptoid, decant the ether, and wash the pellet with cold ether. The crude peptoid can then be dried and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Data Presentation

The following table summarizes the key quantitative parameters for the coupling of N3-Gly-Aeg(Fmoc)-OH in peptoid synthesis.

ParameterValueUnitNotesReference
Resin Scale 0.1mmolStarting scale for manual synthesis.[4]
Bromoacetic Acid Solution 0.6M in DMFUsed for the acylation step.[4]
DIC Solution 0.6M in DMFCarbodiimide activator for acylation.[4]
N3-Gly-Aeg(Fmoc)-OH Solution 0.4M in DMFPrimary amine submonomer for displacement.[4]
Acylation Time 30minutesIncubation time for the bromoacetylation.[4]
Displacement Time 2 - 4hoursLonger time recommended due to steric hindrance.[4]
Reaction Temperature Room Temperature°CStandard condition for all steps.[4]
Cleavage Time 2 - 3hoursTime required for cleavage from the resin.[4]

Mandatory Visualization

Peptoid_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_cycle Monomer Coupling Cycle cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Acylation Acylation (Bromoacetic Acid, DIC) Deprotect->Acylation Wash (DMF) Displacement Displacement (N3-Gly-Aeg(Fmoc)-OH) Acylation->Displacement Wash (DMF) Displacement->Acylation Repeat for Chain Elongation Cleavage Cleavage from Resin (TFA Cocktail) Displacement->Cleavage Final Wash & Dry Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Workflow for N3-Gly-Aeg(Fmoc)-OH coupling in solid-phase peptoid synthesis.

This workflow diagram illustrates the key stages of incorporating the N3-Gly-Aeg(Fmoc)-OH monomer into a growing peptoid chain on a solid support. The process begins with resin preparation and deprotection, followed by the iterative two-step monomer coupling cycle of acylation and displacement. Once the desired peptoid sequence is assembled, the final steps involve cleaving the peptoid from the resin, followed by precipitation and purification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Click Chemistry for N₃-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for peptides containing azide (B81097) (N₃) functionalities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for successful bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using click chemistry with N₃-peptides?

A1: Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, is a highly efficient and specific method for covalently linking an azide-modified peptide (N₃-peptide) with a molecule containing a terminal alkyne.[1] The reaction is catalyzed by copper(I) and results in the formation of a stable triazole ring, effectively "clicking" the two molecules together.[2][3] This method is widely used for peptide labeling, cyclization, and the synthesis of peptide-drug conjugates due to its high yield, compatibility with a wide range of functional groups, and mild reaction conditions.[4][5]

Q2: What are the key components required for a successful CuAAC reaction with my N₃-peptide?

A2: A typical CuAAC reaction involves the following components:

  • N₃-Peptide: The peptide containing the azide functional group.

  • Alkyne-functionalized molecule: The molecule to be conjugated to the peptide.

  • Copper(I) catalyst: The active catalyst for the cycloaddition. This is often generated in situ from a copper(II) source.

  • Reducing agent: To reduce the Cu(II) precursor to the active Cu(I) state and prevent oxidation. Sodium ascorbate (B8700270) is commonly used.[6]

  • Copper-stabilizing ligand: To enhance reaction efficiency and protect the peptide from oxidative damage.[7]

  • Solvent: An appropriate solvent system that dissolves all reactants and facilitates the reaction.

Q3: Can I perform the click reaction while my peptide is still on the solid-phase synthesis resin?

A3: Yes, on-resin click chemistry is a common and advantageous strategy.[8] Performing the reaction on-resin simplifies the purification process, as unreacted reagents and the copper catalyst can be washed away before cleaving the peptide from the resin.[8] This often results in a purer crude product, reducing the need for extensive downstream purification.[8]

Q4: Are there alternatives to copper-catalyzed click chemistry for sensitive peptides?

A4: Yes, for peptides that are sensitive to copper ions or when working in cellular environments where copper can be toxic, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent alternative.[1] SPAAC does not require a copper catalyst and instead utilizes a strained cyclooctyne (B158145) to react with the azide.[9]

Troubleshooting Guide

Q5: My CuAAC reaction yield is low. What are the common causes and how can I improve it?

A5: Low reaction yield is a frequent issue with several potential causes. Here’s a step-by-step troubleshooting guide:

  • Copper Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) form by dissolved oxygen.

    • Solution: Ensure all buffers and solvents are freshly degassed before use. Working under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Insufficient Reducing Agent: Sodium ascorbate, the most common reducing agent, degrades in solution.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. An excess of the reducing agent (typically 5-10 equivalents relative to copper) is recommended.

  • Peptide Aggregation: Hydrophobic or charged peptide sequences can aggregate in solution, making the azide and alkyne groups inaccessible.

    • Solution: Consider adding organic co-solvents like DMF, DMSO, or t-butanol to the reaction mixture to disrupt aggregation.[3] For particularly difficult sequences, microwave-assisted synthesis can enhance reaction rates by breaking up aggregates.[10][11]

  • Suboptimal Reactant Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.

    • Solution: Use a slight excess (e.g., 1.5-2 equivalents) of the smaller reaction partner (often the alkyne-modified molecule) to drive the reaction to completion.

  • Ineffective Ligand: The choice and concentration of the copper-stabilizing ligand are crucial.

    • Solution: Use a proven ligand such as TBTA or THPTA to protect the Cu(I) catalyst and accelerate the reaction. Ensure the correct ligand-to-copper ratio is used, typically ranging from 1:1 to 5:1.[12]

Q6: I am observing side products in my reaction. What could be causing them and how can I minimize their formation?

A6: Side product formation is often linked to the reaction conditions and the peptide sequence itself.

  • Oxidative Damage to the Peptide: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can oxidize sensitive amino acid residues like methionine, cysteine, and tryptophan.[7]

    • Solution: The use of a copper-stabilizing ligand is critical to minimize ROS formation.[7] Additionally, ensuring the reaction is performed in a deoxygenated environment can help.

  • Disulfide Bond Formation: If your peptide contains cysteine residues, oxidation can lead to the formation of disulfide-linked dimers.

    • Solution: If the disulfide bond is not desired, consider using a reducing agent like TCEP in your purification buffers (if compatible with your downstream applications).

  • Reactions with Ascorbate Byproducts: Byproducts of ascorbate oxidation can sometimes react with amine-containing residues like lysine.

    • Solution: While less common, ensuring the reaction goes to completion in a reasonable timeframe can minimize the accumulation of these byproducts.

Q7: How does the choice of solvent affect the click reaction?

A7: The solvent system can significantly impact reaction efficiency by affecting the solubility of reactants and the stability of the catalyst. A comparison of common solvents is provided in the data tables below. Generally, mixtures of water with organic co-solvents like DMF, DMSO, or t-butanol are effective.[13] The choice of solvent may also influence resin swelling in on-resin reactions, which can affect the accessibility of the reactive sites.[10]

Data Presentation

Table 1: Recommended Reagent Concentrations for In-Solution CuAAC

ReagentConcentration RangeNotes
N₃-Peptide10 µM - 1 mMLower concentrations may require longer reaction times or higher catalyst loading.
Alkyne1.2 - 5 equivalentsA slight excess of the smaller molecule is generally recommended.
CuSO₄50 µM - 1 mMThe source of the catalytic Cu(I).
Sodium Ascorbate1 - 10 equivalents (to Cu)Use a freshly prepared solution.
Ligand (e.g., THPTA)1 - 5 equivalents (to Cu)Helps to stabilize Cu(I) and accelerate the reaction.[12]

Table 2: Common Solvents for Peptide Click Chemistry

Solvent SystemTypical Ratio (v/v)Properties and Recommendations
Water/t-Butanol1:1 to 3:1Good for many peptides, helps to solubilize both polar and non-polar reactants.
Water/DMSO1:1 to 4:1DMSO is a strong solvent for many organic molecules and peptides.
Water/DMF1:1 to 4:1DMF is another good co-solvent, particularly for on-resin reactions.
Pure DMF-Can be used for on-resin reactions, especially with hydrophobic peptides.[6]

Experimental Protocols

Protocol 1: General Procedure for On-Resin CuAAC

  • Resin Swelling: Swell the N₃-peptide-resin in DMF for 30 minutes.

  • Reagent Preparation:

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

    • Prepare stock solutions of CuSO₄ in water (e.g., 100 mM) and a copper ligand (e.g., THPTA) in a suitable solvent like water or DMSO (e.g., 100 mM).

  • Reaction Setup:

    • Dissolve the alkyne-functionalized molecule (5-10 equivalents relative to the resin loading) in a mixture of DMF and water (e.g., 4:1 v/v).

    • Add the alkyne solution to the swollen resin.

    • Add the sodium ascorbate solution (1-5 equivalents).

    • Add the CuSO₄ solution (0.1-0.5 equivalents).

    • Add the ligand solution (at a 1:1 to 5:1 ratio with CuSO₄).

  • Reaction: Gently agitate the resin mixture at room temperature for 4-12 hours. Monitor the reaction progress by taking a small sample of beads, cleaving the peptide, and analyzing by LC-MS.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF, followed by DCM, and then methanol.

  • Drying and Cleavage: Dry the resin under vacuum. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.[14]

Protocol 2: Microwave-Assisted CuAAC for Aggregation-Prone Peptides

  • Reaction Setup: In a microwave synthesis vial, combine the N₃-peptide, alkyne (1.5-2 equivalents), CuSO₄ (0.1 equivalents), sodium ascorbate (0.5 equivalents), and a suitable ligand in a microwave-compatible solvent (e.g., DMF).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a controlled temperature (e.g., 60-80°C) for a short period (e.g., 10-30 minutes).[10]

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable solvent and purify the product by RP-HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Peptide N3-Peptide Mix Combine Reactants in Solvent Peptide->Mix Alkyne Alkyne Molecule Alkyne->Mix Reagents Catalyst, Reductant, Ligand Reagents->Mix Incubate Incubate (RT or Microwave) Mix->Incubate Purify RP-HPLC Purification Incubate->Purify Analyze LC-MS Analysis Purify->Analyze troubleshooting_logic Start Low Reaction Yield? Catalyst Check Cu(I) Source & Reductant Start->Catalyst Yes Aggregation Address Peptide Aggregation Catalyst->Aggregation Stoichiometry Optimize Reactant Ratio Aggregation->Stoichiometry Ligand Verify Ligand Choice & Concentration Stoichiometry->Ligand Success Improved Yield Ligand->Success

References

Troubleshooting low yield in N3-peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during N3-peptide synthesis, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in solid-phase peptide synthesis (SPPS)?

Low yield in SPPS can result from a variety of factors at different stages of the process. The primary culprits are typically incomplete deprotection of the Fmoc group, poor coupling efficiency of amino acids, and the occurrence of side reactions.[1][2] Peptide aggregation on the resin, losses during the final cleavage and workup, and suboptimal purification can also significantly reduce the final yield.[1][2][3]

Q2: Is the azide (B81097) (-N3) functional group stable throughout standard Fmoc-SPPS conditions?

Generally, the azide group is robust and stable under the standard basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and the strong acidic conditions used for resin cleavage (e.g., high concentration of trifluoroacetic acid - TFA).[4] However, certain reagents, particularly thiol-based scavengers used in the cleavage cocktail, can reduce the azide group.[4]

Q3: How can I quickly check if my coupling or deprotection steps are failing?

The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin beads.[1]

  • After Deprotection: A positive Kaiser test (blue beads) indicates successful removal of the Fmoc group, exposing the free amine for the next coupling step.[1]

  • After Coupling: A negative Kaiser test (yellow/brown beads) confirms that the coupling reaction is complete, as there should be no remaining free primary amines.[2]

Q4: What is "double coupling" and when is it necessary?

Double coupling is the process of repeating a coupling step with fresh amino acid and reagents to ensure the reaction goes to completion.[2] It is particularly useful for:

  • Known "difficult" or sterically hindered amino acid residues (e.g., Arg, Pro).[1][5]

  • Coupling the amino acid that follows a proline residue.[5]

  • Sequences prone to aggregation.[6]

  • Attaching the first amino acid to the resin.

Q5: My mass spectrometry (MS) analysis shows a peak at the desired mass minus 26 Da. What does this indicate?

This mass difference (M-26) strongly suggests the reduction of the azide group (-N3) to a primary amine (-NH2).[4] The most common cause is the use of a strong reducing scavenger, such as 1,2-ethanedithiol (B43112) (EDT), in the cleavage cocktail.[4]

Troubleshooting Guide: Low Synthesis Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yields in N3-peptide synthesis.

Problem 1: Incomplete Fmoc-Deprotection

Incomplete removal of the Fmoc protecting group leads to truncated peptide sequences, which are often difficult to separate from the desired product and result in a lower yield.[1]

Symptoms:

  • MS analysis shows significant peaks corresponding to truncated sequences.

  • A negative or weak positive result from a Kaiser test performed immediately after the deprotection step.[1]

Solutions:

  • Extend Deprotection Time: Increase the second piperidine treatment time from 10 minutes to 15-20 minutes.

  • Check Reagent Quality: Ensure the deprotection solution (typically 20% piperidine in DMF) is freshly prepared, as piperidine can degrade.[1]

  • Improve Solvation: If peptide aggregation is suspected, switch the solvent from DMF to N-methylpyrrolidone (NMP) or add chaotropic salts to disrupt secondary structures.[7][8]

Problem 2: Poor Coupling Efficiency

Inefficient peptide bond formation is a major cause of low yield and results in deletion sequences (peptides missing one or more amino acids).[1] This is common with sterically hindered amino acids or aggregation-prone sequences.[1][3]

Symptoms:

  • MS analysis reveals a major peak corresponding to a deletion sequence.

  • A positive Kaiser test after the coupling step indicates unreacted free amines.

Solutions:

  • Extend Coupling Time: Double the standard reaction time for known difficult residues.[1]

  • Perform Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]

  • Change Coupling Reagents: Switch to a more potent activating agent. For example, if HBTU is failing, consider using HATU, which is often more effective for hindered couplings.[1][2]

  • Incorporate Additives: Adding an agent like Oxyma Pure can enhance coupling efficiency.[1]

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the final yield, especially during a difficult coupling step.

Coupling ReagentActivation Time (min)Coupling Time (min)Crude Purity (%)Final Yield (%)
HBTU/DIPEA5456548
HCTU/DIPEA5457255
HATU/DIPEA 2 30 85 71
DIC/Oxyma1607862
Data represents average results from n=3 syntheses for a known difficult coupling.[1]
Problem 3: Unwanted Side Reactions During Synthesis

Side reactions can modify the peptide or terminate chain growth, complicating purification and reducing the yield of the target peptide.[9]

Common Side Reactions:

  • Aggregation: Hydrophobic sequences can aggregate, hindering reagent access.[3][7] Solution: Switch to a low-substitution resin, use NMP as a solvent, or incorporate pseudoproline dipeptides to disrupt secondary structures.[3][7][10]

  • Aspartimide Formation: Peptides containing aspartic acid can form a stable five-membered ring, which can lead to a mix of byproducts.[7] Solution: Use protecting groups like HOBt in the piperidine deprotection solution to reduce this side reaction.[7]

  • Guanidinylation: The N-terminal amine can be irreversibly capped by uronium/aminium coupling reagents (like HBTU/HATU).[7] Solution: Pre-activate the amino acid with the coupling reagent before adding it to the resin.[7]

Problem 4: Azide Group Reduction During Cleavage

This is a critical issue specific to N3-peptide synthesis. The azide group can be reduced to an amine, leading to a significant impurity.

Symptom:

  • MS peak at (M-26), corresponding to the mass of N2 being lost and replaced by H2.[4]

Cause & Solution: The primary cause is the use of thiol-based scavengers, like 1,2-ethanedithiol (EDT) , in the TFA cleavage cocktail.[4] These are strong reducing agents in an acidic environment.

  • Recommended Solution: Replace EDT with a non-thiol scavenger. Triisopropylsilane (TIS) is highly effective at scavenging carbocations without reducing the azide group. A standard safe cocktail is 95% TFA, 2.5% TIS, and 2.5% Water.[4][11]

  • If a Thiol is Required: If a thiol scavenger is absolutely necessary (e.g., for certain protecting groups), dithiothreitol (DTT) is a much safer alternative to EDT and causes significantly less azide reduction.[4]

Problem 5: Low Recovery After Cleavage and Purification

Significant product loss can occur during the final stages of peptide workup.

Symptoms:

  • Low mass of crude peptide after precipitation.

  • Low recovery yield after HPLC purification.[12]

Solutions:

  • Optimize Precipitation: Ensure the peptide is fully precipitated from the cleavage cocktail. Use a large volume of cold diethyl ether and allow sufficient time for precipitation.[1]

  • Improve HPLC Protocol:

    • Scouting Run: Perform an initial broad gradient run (e.g., 5-95% acetonitrile) to determine the retention time of your peptide.[13]

    • Shallow Gradient: Use a shallow, optimized gradient (e.g., 0.5-1% change per minute) around the target peak to achieve better separation from impurities.[13]

    • Avoid Overload: Injecting too much crude material can lead to poor peak shape and co-elution of impurities, reducing the final purified yield.[13]

Experimental Protocols & Visualizations

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard automated synthesis cycle.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in DMF for 30 minutes.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.[1]

    • Drain the vessel.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.[1]

    • Wash the resin thoroughly with DMF (5 times).[1]

  • Amino Acid Coupling:

    • Prepare the coupling solution: Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.[1]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 30-45 minutes.[1]

    • Wash the resin with DMF (3 times).[1]

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Fmoc_SPPS_Cycle Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (AA/Activator/Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Optional Check) Wash2->Kaiser Next Cycle End Final Peptide-Resin Wash2->End Final Cycle Kaiser->Deprotection Coupling Complete Kaiser->Coupling Incomplete (Double Couple)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Double Coupling for Difficult Residues

Use this protocol when a standard coupling reaction is incomplete.

  • Initial Coupling: Perform the first coupling as described in Protocol 1, Step 3.

  • Washing: After the initial coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) to remove byproducts.[2]

  • Second Coupling: Prepare a fresh solution of the same amino acid and coupling reagents. Add this fresh mixture to the resin.[2]

  • Reaction: Allow the second coupling reaction to proceed for an additional 1-2 hours.[2]

  • Final Washing: Drain and wash the resin extensively with DMF followed by DCM to prepare for the next deprotection step.[2]

Protocol 3: Final Cleavage of N3-Peptide from Resin

This protocol uses an azide-safe cleavage cocktail.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a vacuum.[1]

  • Prepare Cleavage Cocktail: Prepare a fresh cocktail of 95% TFA / 2.5% Water / 2.5% TIS .[4][11] Caution: Handle TFA in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Allow the reaction to proceed for 2-3 hours at room temperature.[11]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[1]

  • Collection: Centrifuge the suspension to pellet the peptide. Decant the ether, wash the pellet with fresh cold ether, and dry the crude peptide under vacuum.[1]

Visualizations: Troubleshooting Workflows

Troubleshooting_Low_Yield Start Low Final Yield CheckCrude Analyze Crude Product (MS, HPLC) Start->CheckCrude Deletion Deletion Sequences Present? CheckCrude->Deletion Truncation Truncated Sequences Present? CheckCrude->Truncation SideReaction Unexpected Mass Peaks? CheckCrude->SideReaction Purification Low Recovery After Purification? CheckCrude->Purification ImproveCoupling Improve Coupling: • Double Couple • Change Reagent (HATU) • Extend Time Deletion->ImproveCoupling Yes ImproveDeprotection Improve Deprotection: • Extend Time • Fresh Reagents Truncation->ImproveDeprotection Yes InvestigateSideReaction Investigate Side Reactions: • Aggregation • Aspartimide • Azide Reduction (M-26) SideReaction->InvestigateSideReaction Yes OptimizeP Optimize Purification: • Shallow Gradient • Check Loading Purification->OptimizeP Yes

Caption: Troubleshooting workflow for diagnosing the cause of low peptide yield.

Azide_Reduction_Diagnosis Start MS shows peak at (Desired Mass - 26 Da) Diagnosis Diagnosis: Azide (-N3) group reduced to Amine (-NH2) Start->Diagnosis CheckCocktail Check Cleavage Cocktail: Used a Thiol Scavenger? Diagnosis->CheckCocktail EDT Used EDT? CheckCocktail->EDT Yes NoThiol No Thiol Used CheckCocktail->NoThiol No Solution1 Solution: Re-synthesize. Use TFA / TIS / H2O cleavage cocktail. EDT->Solution1 Yes, this is the most likely cause. OtherThiol Used another Thiol (e.g., DTT)? EDT->OtherThiol No Solution2 DTT is less reductive, but reduction is still possible. Switch to TIS for best results. OtherThiol->Solution2 Yes OtherCause Unlikely. Investigate other reagents for reductive properties. NoThiol->OtherCause

Caption: Troubleshooting logic for diagnosing and resolving azide group reduction.

References

Technical Support Center: N3-Gly-Gly-Gly-Gly-Gly-OH Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N3-Gly-Gly-Gly-Gly-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a pentapeptide composed of five glycine (B1666218) residues with an N-terminal azide (B81097) group and a C-terminal carboxylic acid. It is commonly used as a click chemistry reagent.[1][2][3] Achieving complete solubilization is crucial for accurate concentration determination and ensuring the success of subsequent experiments, as incomplete dissolution can significantly impact reaction efficiency and experimental outcomes.[4]

Q2: What are the main factors influencing the solubility of this compound?

A2: The solubility of this peptide is primarily influenced by its amino acid composition, overall charge at a given pH, and the potential for aggregation.[4][5] The repeating glycine units can lead to strong intermolecular hydrogen bonding, potentially causing aggregation and reduced solubility.[5][6] The terminal azide group, while useful for click chemistry, may reduce the overall polarity of the N-terminus compared to a free amine, which can affect aqueous solubility.[7][8]

Q3: How do I determine the theoretical charge of this compound at a specific pH?

A3: To estimate the charge, you can assign a value of -1 to the C-terminal carboxylic acid (COOH) and a value of 0 to the N-terminal azide group. Glycine residues are neutral. Therefore, at a neutral pH of 7, the overall charge of the peptide is approximately -1, making it slightly acidic.[9][10][11] The isoelectric point (pI) will be at a lower pH where the net charge is zero. Solubility is generally lowest at the pI and increases as the pH moves away from the pI.[5][12]

Troubleshooting Guide

Problem: My this compound is not dissolving in water.

This is a common issue as peptides with repeating neutral amino acids can be prone to aggregation.[6] Follow this troubleshooting workflow to improve solubility.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Start with a small amount of peptide in distilled, sterile water step1 Did it dissolve? start->step1 step2 Try gentle heating (up to 40°C) and/or sonication step1->step2 No success Peptide is dissolved. Proceed with experiment. step1->success Yes step3 Did it dissolve? step2->step3 step4 Adjust pH step3->step4 No step3->success Yes step5 Did it dissolve? step4->step5 step6 Use a co-solvent step5->step6 No step5->success Yes step6->success Partially or Fully Dissolved fail Consider alternative strategies or peptide modification. step6->fail Still Insoluble

Figure 1: A stepwise workflow for troubleshooting the solubility of this compound.

Detailed Methodologies

Initial Solubility Testing

Before dissolving the entire sample, it is highly recommended to test the solubility of a small amount of the peptide.[4][9]

Protocol:

  • Weigh out a small, accurately known amount of lyophilized this compound (e.g., 1 mg).

  • Add a small volume of your primary intended solvent (e.g., 100 µL of sterile, distilled water) to achieve a desired stock concentration.

  • Vortex the solution for 30 seconds.

  • Visually inspect for any undissolved particulate matter.

  • If not fully dissolved, proceed with the troubleshooting steps below.

Improving Solubility

The following table summarizes various approaches to enhance the solubility of this compound.

MethodDescriptionRecommended Starting Concentration/ConditionConsiderations
Sonication Uses sound energy to agitate particles in a solution, breaking up aggregates.[4]5-10 minutes in a bath sonicator.Avoid overheating the sample.
Gentle Heating Increases the kinetic energy of the solvent molecules, which can help to overcome intermolecular forces.[6][12]Warm the solution to a temperature not exceeding 40°C.[6]Monitor carefully to prevent peptide degradation.
pH Adjustment Altering the pH away from the peptide's isoelectric point (pI) increases the net charge, enhancing solubility in aqueous solutions.[4][5]Since the peptide is slightly acidic, try adding a small amount of a basic solution like 0.1 M ammonium (B1175870) bicarbonate or dilute ammonium hydroxide.[9][11]Ensure the final pH is compatible with your downstream application. Avoid strongly basic conditions if other components of your experiment are pH-sensitive.
Use of Co-solvents Organic solvents can disrupt hydrophobic interactions and hydrogen bonding that lead to aggregation.[4][6]Start with a small amount of Dimethyl Sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.[13] Other options include Dimethylformamide (DMF), acetonitrile, or ethanol.[6][14]DMSO is hygroscopic and should be freshly opened for best results.[1] The final concentration of the organic solvent should be compatible with your experimental system (e.g., typically <1% DMSO for cell-based assays).[4][13]
Denaturing Agents For severely aggregated peptides, strong denaturants can be used as a last resort.6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[11][13]These agents will denature proteins in your experimental system and will likely need to be removed through dialysis or buffer exchange before use.
Experimental Protocol: Stepwise Solubilization

This protocol provides a systematic approach to dissolving this compound.

G cluster_0 Aqueous Approach cluster_1 Organic Co-solvent Approach cluster_2 Final Steps A1 Add sterile dH2O to lyophilized peptide A2 Vortex/Sonicate A1->A2 A3 If not dissolved, add 10-50 µL of 0.1 M NH4HCO3 A2->A3 A4 Vortex/Sonicate A3->A4 C1 Centrifuge to pellet any remaining particulates A4->C1 B1 Add a minimal amount of DMSO to lyophilized peptide B2 Vortex until dissolved B1->B2 B3 Slowly add aqueous buffer dropwise while vortexing B2->B3 B3->C1 C2 Use the supernatant for your experiment C1->C2

Figure 2: A logical flow diagram for attempting to dissolve this compound using either an aqueous or organic co-solvent approach.

Important Considerations:

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][14]

  • Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[4][6]

  • Material Compatibility: Ensure that any solvents or additives used are compatible with your downstream applications. For example, trifluoroacetic acid (TFA), sometimes used to dissolve basic peptides, is often not suitable for cell-based assays.[10][15]

References

Removal of byproducts from N3-Gly-Aeg(Fmoc)-OH click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of byproducts from N3-Gly-Aeg(Fmoc)-OH click reactions.

Frequently Asked Questions (FAQs)

Q1: What is N3-Gly-Aeg(Fmoc)-OH and what are its primary applications?

A1: N3-Gly-Aeg(Fmoc)-OH is a peptide nucleic acid (PNA) building block that incorporates a reactive azide (B81097) group.[1] Its main use is to introduce a chemical handle into a peptide or PNA sequence for later modification through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This enables the attachment of various molecules like fluorophores, quenchers, or cell-penetrating peptides to the PNA sequence.[1]

Q2: What are the most common byproducts in N3-Gly-Aeg(Fmoc)-OH click reactions?

A2: Common byproducts include unreacted starting materials, homodimerized alkynes (diynes), and deletion sequences from incomplete coupling during solid-phase synthesis.[2] Side-chain modifications can also occur if reactive amino acid side chains are not properly protected.[2]

Q3: Is the azide group on N3-Gly-Aeg(Fmoc)-OH stable during solid-phase peptide synthesis (SPPS)?

A3: The azide group is generally stable during the iterative cycles of Fmoc deprotection and coupling.[3] However, it can be compromised during the final cleavage and deprotection step, especially when using thiol-based scavengers which can reduce the azide to an amine.[4]

Q4: Can the click reaction be performed while the PNA is still on the solid-phase synthesis resin?

A4: Yes, on-resin click chemistry is a common and effective strategy.[5] This approach can simplify purification by allowing excess reagents and catalysts to be washed away before cleaving the final product from the resin.[5]

Troubleshooting Guides

Issue 1: Incomplete or Low-Yield Click Reaction
Possible CauseRecommended SolutionRationale
Oxidized Copper Catalyst Use a freshly prepared solution of a Cu(I) source (e.g., CuBr, CuI) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a fresh solution of a reducing agent like sodium ascorbate.Copper(I) is the active catalyst and can be oxidized to the inactive Cu(II) state by dissolved oxygen.[2]
Insufficient Ligand Use a copper-stabilizing ligand, such as TBTA or THPTA, at a 1:1 to 5:1 ligand-to-copper ratio.[2]Ligands protect the Cu(I) from oxidation and disproportionation, increasing its catalytic activity.[2]
Poor Reagent Solubility Ensure all reagents are fully dissolved in a suitable solvent system (e.g., DMF, DMSO, or aqueous buffers). Sonication may help with dissolution.Poor solubility of reactants can significantly slow down reaction kinetics and lead to incomplete conversion.[2]
Inhibited Reaction If the reaction mixture contains chelating agents (e.g., EDTA) or thiols, pre-purify the starting materials.Chelators can sequester the copper catalyst, making it inactive. Thiols can also react with the catalyst.[2]
Issue 2: Presence of Homodimerized Alkyne (Diyne) Byproduct
Possible CauseRecommended SolutionRationale
Oxidative Coupling of Alkyne Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar).This byproduct forms from the oxidative coupling of the terminal alkyne, which is promoted by the presence of oxygen.[2]
Byproduct Removal Purify the product using reverse-phase HPLC (RP-HPLC).The homodimerized alkyne typically has different retention characteristics than the desired product, allowing for separation.[2]
Issue 3: Aggregation of the Fmoc-Protected PNA Conjugate
Possible CauseRecommended SolutionRationale
Intermolecular Hydrogen Bonding Perform RP-HPLC purification at an elevated temperature (e.g., 55-60 °C).[2]Increased temperature can disrupt the hydrogen bonds that cause aggregation.[2]
Hydrophobic Interactions Add a denaturing agent (e.g., urea) to the HPLC mobile phase. This may require a subsequent desalting step.Denaturing agents can disrupt the secondary structures that lead to aggregation.
Suboptimal pH Adjust the pH of the solution.Altering the charge state of the PNA can potentially reduce aggregation.[2]

Quantitative Data

The following tables provide representative data for yields and purity that can be expected with high-quality reagents and optimized protocols.

Table 1: Representative Yields and Purity for N3-Gly-Aeg(Fmoc)-OH Synthesis and Click Reactions

ProcessParameterTypical ValueReference
SPPS Coupling EfficiencyPer step>99%[5]
Overall SPPS Yield (crude)10-mer peptide/PNA60-80%[5]
On-Resin CuAACConversion>95%[5]
Final Purity (after RP-HPLC)>95%[5]

Table 2: Example Yields from Purification of Related Fmoc-Protected Compounds

CompoundPurification MethodYield
Fmoc-1-OtBuColumn Chromatography78%
Fmoc-1-OHColumn Chromatography89%

Experimental Protocols

Protocol 1: Removal of Copper Catalyst by Liquid-Liquid Extraction
  • Dilute the crude reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 0.01 M aqueous solution of EDTA.

  • Shake the funnel vigorously for 1-2 minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the wash with the EDTA solution two more times.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or Mobile Phase A). Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Column: A C18 column is commonly used (e.g., Phenomenex Jupiter C18, 5 µm, 300 Å, 250 x 10 mm).[2]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

  • Flow Rate: A typical flow rate is 4 mL/min.[2]

  • Column Temperature: Maintain the column at an elevated temperature (e.g., 60 °C) to minimize aggregation.[2]

  • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30-60 minutes) is generally effective.[2]

  • Detection: Monitor the elution profile at 260 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major product peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_reaction CuAAC Reaction cluster_purification Purification N3_PNA N3-Gly-Aeg(Fmoc)-OH containing PNA Reaction_Mix Crude Reaction Mixture N3_PNA->Reaction_Mix Alkyne Alkyne-modified Molecule Alkyne->Reaction_Mix Catalyst Cu(I) Catalyst + Ligand Catalyst->Reaction_Mix Extraction EDTA Wash (Copper Removal) Reaction_Mix->Extraction 1. Copper Removal RP_HPLC RP-HPLC (Byproduct Separation) Extraction->RP_HPLC 2. Byproduct Separation Analysis MS & Analytical HPLC (Purity & Identity Check) RP_HPLC->Analysis 3. Quality Control Final_Product Pure Conjugate Analysis->Final_Product 4. Final Product

Caption: General workflow for purification of click reaction products.

troubleshooting_logic cluster_analysis Initial Analysis cluster_byproducts Identify Byproducts cluster_solutions Implement Solutions Start Low Purity of Final Product Check_MS Analyze by Mass Spectrometry Start->Check_MS Unreacted_SM Unreacted Starting Materials? Check_MS->Unreacted_SM Diyne Homodimerized Alkyne? Check_MS->Diyne Other Other Impurities? Check_MS->Other Optimize_Reaction Optimize Reaction Conditions (Time, Stoichiometry) Unreacted_SM->Optimize_Reaction Yes Inert_Atmosphere Use Inert Atmosphere (N₂/Ar) & Degas Solvents Diyne->Inert_Atmosphere Yes Optimize_HPLC Optimize HPLC Gradient & Temperature Other->Optimize_HPLC Yes

Caption: Troubleshooting logic for low product purity.

References

Technical Support Center: Fmoc Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS). The following question-and-answer format directly addresses specific challenges and offers detailed experimental protocols and troubleshooting guidance.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most widely used method for Fmoc removal involves treating the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in a suitable solvent, typically N,N-dimethylformamide (DMF). A standard procedure includes two treatment steps: an initial short treatment (1-3 minutes) to initiate the deprotection, followed by a longer treatment (7-15 minutes) to ensure complete removal of the Fmoc group.[1][2][3][4][5]

Q2: Why is piperidine the most commonly used reagent for Fmoc deprotection?

A2: Piperidine is a secondary amine that effectively removes the Fmoc group through a β-elimination mechanism.[6][7] It acts as a base to abstract the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF). Piperidine then acts as a nucleophile to trap the reactive DBF intermediate, forming a stable adduct and driving the reaction to completion.[7][8]

Q3: What are the primary indicators of incomplete Fmoc deprotection?

A3: Incomplete Fmoc deprotection can be identified through several analytical methods. HPLC analysis of a cleaved sample will show a peak corresponding to the Fmoc-containing peptide in addition to the desired product.[9] Mass spectrometry will reveal a mass difference of 222.24 Da (the mass of the Fmoc group) between the intended peptide and the deletion sequence.[9] Qualitative colorimetric tests, such as the Kaiser test, can also be used. A negative Kaiser test (yellow beads) after the deprotection step suggests the persistence of the Fmoc group.[5][9][10][11]

Q4: What are the most common side reactions during Fmoc deprotection?

A4: The two most prevalent side reactions are aspartimide formation and diketopiperazine (DKP) formation.

  • Aspartimide formation is a base-catalyzed intramolecular cyclization that occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences.[5][12][13] This can lead to the formation of α- and β-peptides and racemization.[12][13]

  • Diketopiperazine (DKP) formation involves the intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin.[14][15][16][17] This is most common when proline is in the second position of the dipeptide.[15][16]

Another potential side reaction is the formation of a 3-(1-piperidinyl)alanine adduct if the dibenzofulvene intermediate is not efficiently scavenged.[5]

Troubleshooting Guide: Common Fmoc Deprotection Issues

Problem Potential Causes Recommended Solutions
Incomplete Deprotection Peptide Aggregation: The growing peptide chain can form secondary structures (e.g., β-sheets) that hinder reagent access.[18] This is common in sequences with repeating hydrophobic residues.[18]- Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of DMF.- Increase the deprotection time and/or temperature.- Incorporate chaotropic salts (e.g., LiCl) in the deprotection solution to disrupt secondary structures.
Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can physically block the piperidine from accessing the Fmoc group.[9]- Extend the deprotection time.- Consider using a stronger, non-nucleophilic base like 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine (e.g., 2% DBU/2% piperidine in DMF).[2]
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent diffusion.- Ensure the resin is fully swelled in the appropriate solvent (e.g., DMF) for at least 30-60 minutes before starting the synthesis.[4]
Aspartimide Formation Base-catalyzed cyclization: The amide backbone nitrogen attacks the side-chain carbonyl of aspartic acid. This is sequence-dependent and more likely in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[12][13]- Use a bulkier side-chain protecting group for Aspartic acid, such as O-2,4-dichlorobenzyl (ODCB) or 3-methylpent-3-yl (OMpe).- Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress aspartimide formation.- Employ backbone protection strategies, such as the introduction of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen.
Diketopiperazine (DKP) Formation Intramolecular cyclization: The N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin, releasing a cyclic dipeptide. Most common with Pro or Gly at the C-terminus of the dipeptide.[15][16][17]- Use a pre-loaded resin with the first amino acid already attached.- Couple the second amino acid at a lower temperature to reduce the rate of cyclization.- Use a more sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which is more resistant to DKP formation.- For very sensitive sequences, consider using Boc-protected amino acids for the first two residues.

Quantitative Comparison of Deprotection Reagents

The following table summarizes the performance of common Fmoc deprotection reagents and their alternatives.

Deprotection ReagentConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 10 minHighly effective, well-established.Can promote aspartimide and DKP formation.[5][12] Regulated in some regions.
4-Methylpiperidine 20% in DMF2 x 10 minEquivalent efficiency to piperidine.[19] Not a controlled substance.Similar propensity for side reactions as piperidine.
Piperazine 5-10% in NMP/EtOH2 x 10-15 minReduced toxicity compared to piperidine. Can minimize certain side reactions.Less soluble in DMF, may require solvent mixtures.[20]
DBU/Piperidine 2% DBU, 2-5% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered sequences.[2][21] Can suppress DKP formation.[21]DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.
DBU/Piperazine 2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid deprotection.[22] Effective for difficult and aggregation-prone sequences.[22]May require optimization to minimize side reactions.

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][4]

Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection

This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct.

  • Collect Filtrate: After each deprotection step, collect the piperidine solution in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).

  • Dilute: Dilute the collected solution to the mark with DMF.

  • Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as the blank.[1][2][23][24][25]

  • Calculate Loading: The resin loading can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 3: Kaiser Test (Ninhydrin Test) for Free Primary Amines

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines.[5][10][11]

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[5][11][26]

  • Observation:

    • Positive Result (Blue/Purple beads): Indicates the presence of free primary amines, signifying successful Fmoc deprotection.[10][11]

    • Negative Result (Yellow/Colorless beads): Suggests that the Fmoc group is still attached and deprotection is incomplete.[9][11]

    • Note: This test is not reliable for N-terminal proline, which gives a reddish-brown color.

Protocol 4: HPLC Analysis for Incomplete Deprotection
  • Resin Sampling: After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).

  • Drying: Dry the resin sample under vacuum.

  • Cleavage: Prepare a cleavage cocktail appropriate for the peptide sequence and resin (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Treat the dried resin sample with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Precipitate the cleaved peptide with cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze the sample by reverse-phase HPLC.[2] The presence of a significant peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.

Visualizing Key Processes

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: Elimination & Trapping Fmoc_Peptide Fmoc-NH-Peptide-Resin Piperidine1 Piperidine (Base) Fmoc_Peptide->Piperidine1 Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Protonated_Piperidine Piperidinium Ion DBF Dibenzofulvene (DBF) Carbanion->DBF β-elimination Free_Amine H2N-Peptide-Resin (Free Amine) Piperidine2 Piperidine (Nucleophile) DBF->Piperidine2 Adduct DBF-Piperidine Adduct DBF->Adduct Nucleophilic Attack

Caption: Mechanism of Fmoc deprotection by piperidine.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected Analysis Analyze Cleaved Sample (HPLC, MS) Start->Analysis Kaiser Perform Kaiser Test on Resin Start->Kaiser Confirm Incomplete Deprotection Confirmed? Analysis->Confirm Kaiser->Confirm Problem_Solved Proceed with Synthesis Confirm->Problem_Solved No Cause Identify Potential Cause Confirm->Cause Yes Aggregation Aggregation? Cause->Aggregation Steric_Hindrance Steric Hindrance? Cause->Steric_Hindrance Poor_Swelling Poor Resin Swelling? Cause->Poor_Swelling Solution1 Use NMP, increase time/temp, add chaotropes Aggregation->Solution1 Solution2 Extend deprotection time, use DBU/piperidine Steric_Hindrance->Solution2 Solution3 Ensure proper resin swelling before synthesis Poor_Swelling->Solution3 Implement Implement Solution & Re-analyze Solution1->Implement Solution2->Implement Solution3->Implement Implement->Start

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Side_Reactions Deprotection Fmoc Deprotection (Base Treatment) Desired_Product Free N-terminal Amine Deprotection->Desired_Product Desired Pathway Aspartimide Aspartimide Formation Deprotection->Aspartimide Side Reaction DKP Diketopiperazine (DKP) Formation Deprotection->DKP Side Reaction Alpha_Beta α/β-Peptide Mixture + Racemization Aspartimide->Alpha_Beta Cleavage Cleavage from Resin DKP->Cleavage Asp_Sequence Aspartic Acid Containing Sequence Asp_Sequence->Aspartimide Dipeptide_Sequence N-terminal Dipeptide (esp. with Pro) Dipeptide_Sequence->DKP

Caption: Common side reactions during Fmoc deprotection.

References

Technical Support Center: Optimizing HPLC Purification for Azide-Tagged Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification of azide-tagged peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC purification of azide-tagged peptides?

A1: The most frequently encountered issue is peak tailing, an asymmetry in the chromatographic peak where the latter half of the peak is drawn out.[1][2][3][4] This can adversely affect resolution, quantitation, and reproducibility.[4]

Q2: How does the azide (B81097) tag influence the HPLC purification process?

A2: The azide group is a small, polar, and energetic functional group. While its impact on retention time might be minimal for larger peptides, it can influence secondary interactions with the stationary phase. For instance, irreversible binding of molecules with azide groups to chromatographic surfaces has been observed in some cases, potentially leading to poor recovery or peak shape.[5] It is also crucial to consider the stability of the azide group under the chosen mobile phase conditions.

Q3: What are the recommended initial HPLC conditions for purifying a novel azide-tagged peptide?

A3: For initial method development, a reversed-phase HPLC (RP-HPLC) approach is recommended.[6] A common starting point involves a C18 column and a mobile phase gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA).[6][7] A typical gradient could be 5% to 95% acetonitrile over 20-30 minutes.[6][8]

Q4: Can I use mass spectrometry (MS) detection with any mobile phase additive?

A4: No, not all mobile phase additives are ideal for MS detection. While trifluoroacetic acid (TFA) provides excellent peak shape for UV detection, it can cause ion suppression in MS, reducing sensitivity. Formic acid (FA) is a more MS-friendly alternative, though it may result in broader peaks compared to TFA. Difluoroacetic acid (DFA) can offer a good compromise between UV peak shape and MS response.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a "tail" or "front" extending from the main peak.

  • Reduced peak height and poor resolution between adjacent peaks.

Potential Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the peptide, causing tailing.[1] Solution: Lower the mobile phase pH to ~2-3 to protonate the silanols and minimize these interactions.[1] Using an end-capped column can also mitigate this issue.[3]
Mobile Phase pH Near Analyte's pKa If the mobile phase pH is close to the pKa of an ionizable group in the peptide, it can exist in multiple ionic forms, leading to peak broadening or tailing. Solution: Adjust the mobile phase pH to be at least 2 units away from the peptide's pKa.[3]
Column Overload Injecting too much sample can saturate the stationary phase.[1][2] Solution: Reduce the injection volume or dilute the sample.[1]
Inappropriate Injection Solvent If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1] Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If the peptide is poorly soluble, use the minimum amount of a stronger solvent and then dilute with the initial mobile phase.
Column Degradation An old or contaminated column can lead to poor peak shape.[1] Solution: Flush the column with a strong solvent. If performance doesn't improve, replace the column.[1] A guard column can help extend the life of the analytical column.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Is the column old or frequently used? start->check_column check_sample_conc Is the sample concentration high? check_column->check_sample_conc No replace_column Flush or replace column. Use a guard column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_sample_conc->check_mobile_phase No dilute_sample Reduce injection volume or dilute sample. check_sample_conc->dilute_sample Yes check_injection_solvent Is the injection solvent stronger than mobile phase A? check_mobile_phase->check_injection_solvent Yes adjust_ph Adjust mobile phase pH (typically to 2-3 with TFA). check_mobile_phase->adjust_ph No match_solvent Dissolve sample in initial mobile phase. check_injection_solvent->match_solvent Yes end_node Peak Shape Improved check_injection_solvent->end_node No, problem likely resolved replace_column->end_node dilute_sample->end_node adjust_ph->end_node match_solvent->end_node

Caption: Troubleshooting logic for addressing peak tailing issues.

Issue 2: Poor Resolution

Symptoms:

  • Overlapping peaks that are not baseline-separated.

  • Inability to distinguish the target peptide from impurities.

Potential Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Gradient A steep gradient may not provide enough time for separation.[11] Solution: Employ a shallower gradient.[11][12] For example, decrease the rate of acetonitrile increase per minute.
Inappropriate Stationary Phase The chosen stationary phase may not be providing sufficient selectivity. Solution: For very hydrophobic or large peptides, a C4 column might provide better results than a C18 column.[13] Consider screening different stationary phases with varying properties.[11]
Incorrect Mobile Phase Additive The choice of ion-pairing agent can affect selectivity. Solution: While TFA is common, formic acid or other additives can alter the elution profile and improve separation.[14]
Elevated Flow Rate A high flow rate can decrease resolution.[15] Solution: Reduce the flow rate. This will increase run time but can significantly improve peak separation.[15]
Column Temperature Temperature can influence selectivity and peak shape.[16][17] Solution: Optimizing the column temperature (e.g., trying separations at 30°C, 40°C, and 50°C) can improve resolution.[17]

Workflow for Optimizing Resolution

G start Poor Resolution optimize_gradient Optimize Gradient start->optimize_gradient resolution_ok Resolution Acceptable? optimize_gradient->resolution_ok Try shallower gradient change_flow_rate Adjust Flow Rate change_flow_rate->resolution_ok Try lower flow rate change_temp Modify Temperature change_temp->resolution_ok Test different temperatures change_stationary_phase Screen Stationary Phases end_node Optimized Method change_stationary_phase->end_node e.g., C4 vs C18 resolution_ok->change_flow_rate No resolution_ok->change_temp No resolution_ok->change_stationary_phase No resolution_ok->end_node Yes

Caption: A systematic approach to improving HPLC resolution.

Experimental Protocols

Protocol 1: General RP-HPLC Purification of an Azide-Tagged Peptide

This protocol provides a starting point for the purification of a crude azide-tagged peptide.

1. Sample Preparation:

  • Dissolve the crude peptide in Mobile Phase A (see below) to a concentration of 1-5 mg/mL.[18]
  • If solubility is an issue, dissolve the peptide in a minimal amount of a stronger solvent (e.g., DMSO or acetonitrile) and then dilute with Mobile Phase A.[19]
  • Filter the sample through a 0.22 µm syringe filter before injection.[2]

2. HPLC System Preparation:

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).[20] For larger peptides, a wider pore size (300 Å) is recommended.[20]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7]
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[7]
  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.

3. Chromatographic Method:

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
  • Detection: UV at 214 nm and 280 nm.
  • Gradient:
  • 5% to 65% Mobile Phase B over 30 minutes.
  • 65% to 95% Mobile Phase B over 5 minutes.
  • Hold at 95% Mobile Phase B for 5 minutes (column wash).
  • Return to 5% Mobile Phase B over 2 minutes and re-equilibrate.
  • Injection Volume: 20-100 µL, depending on the sample concentration and column capacity.

4. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks.
  • Analyze the collected fractions by mass spectrometry to confirm the identity of the target azide-tagged peptide.

Data Tables

Table 1: Common Mobile Phase Additives for Peptide HPLC

AdditiveTypical ConcentrationProsCons
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Excellent ion-pairing agent, sharp peaks for UV detection.Causes significant ion suppression in MS detection.
Formic Acid (FA) 0.1%Good for MS detection, volatile.May result in broader peaks compared to TFA.
Difluoroacetic Acid (DFA) 0.05 - 0.1%A good compromise between TFA and FA, offering acceptable peak shape and reduced MS suppression.Less common than TFA or FA.
Ammonium Hydroxide 0.1%Can be used to achieve basic pH, which may improve separation for some peptides.[21]Requires a pH-stable column; may not be suitable for all peptides.
Ammonium Acetate/Formate 10 - 20 mMVolatile buffers suitable for MS.[22]Buffering capacity is pH-dependent.

Table 2: Stationary Phase Selection Guide

Stationary PhaseTypical Use CaseAdvantagesDisadvantages
C18 (Octadecylsilane) General purpose for small to medium-sized peptides (<50 amino acids).[13]High hydrophobicity, excellent resolving power for a wide range of peptides.May be too retentive for very hydrophobic or large peptides, leading to broad peaks or poor recovery.
C8 (Octylsilane) Peptides that are too strongly retained on C18.Less hydrophobic than C18, allowing for faster elution of hydrophobic peptides.May provide insufficient retention for very hydrophilic peptides.
C4 (Butylsilane) Large peptides (>40 amino acids) and proteins.[13]Low hydrophobicity reduces the chance of irreversible binding and denaturation of large molecules.[13]Lower resolving power for small, hydrophilic peptides compared to C18.
Phenyl Peptides containing aromatic residues.Offers alternative selectivity based on pi-pi interactions with aromatic side chains.Selectivity benefits are highly dependent on the peptide sequence.

References

Technical Support Center: Mass Spectrometry of Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of modified peptides.

Frequently Asked Questions (FAQs)

1. Why is the signal intensity of my modified peptide low?

Low signal intensity for modified peptides is a common issue and can stem from several factors. These may include low abundance of the modified protein in the sample, inefficient enrichment of the modified peptide, sample loss during preparation, or ion suppression effects during mass spectrometry analysis.[1][2] To address this, consider optimizing your sample preparation protocol, including the enrichment strategy, and ensuring that your LC-MS system is properly calibrated and maintained.

2. My MS/MS spectra have poor fragmentation, making it difficult to identify my modified peptide. What can I do?

Poor fragmentation can be caused by several factors, including the nature of the peptide sequence, the type and position of the modification, and the fragmentation method used.[3][4] For instance, some modifications can be labile and lost during fragmentation, while others can influence charge distribution and fragmentation pathways.[5] Experimenting with different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) can be beneficial, as they provide complementary fragmentation information.[3][6]

3. I am seeing a mass shift that I cannot attribute to a known modification. What could be the cause?

Unexpected mass shifts can arise from several sources, including unanticipated biological modifications, chemical modifications introduced during sample preparation (e.g., formylation from formic acid), or the presence of adducts (e.g., sodium or potassium).[6] It is crucial to use high-purity reagents and to carefully review your sample preparation workflow to identify potential sources of chemical modifications. An error-tolerant search in your database search parameters can also help to identify unexpected modifications.

4. How can I be sure that the identified modification is localized to the correct amino acid residue?

Incorrect localization of a post-translational modification (PTM) is a frequent challenge in proteomic analyses.[3][7] This can occur due to poor fragmentation that does not produce sufficient site-determining fragment ions, or the co-elution and co-fragmentation of isomeric peptides where the modification is on different residues.[3] Using a localization algorithm to assign a probability score to potential modification sites and manually inspecting the MS/MS spectra for site-specific fragment ions are crucial steps for confident localization.

5. I am having trouble quantifying my modified peptides. What are the common pitfalls?

Quantitative analysis of modified peptides can be affected by factors such as co-elution of isobaric peptides, which can interfere with the quantification of reporter ions in isobaric tagging strategies like TMT or iTRAQ.[3][8] Inaccurate quantification can also result from variations in ionization efficiency between the modified and unmodified forms of a peptide. It is important to carefully validate quantitative data and, where possible, use stable isotope-labeled internal standards for the modified peptide of interest.

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Signal for Modified Peptides

This guide provides a systematic approach to troubleshoot and resolve issues of low or absent signal for your modified peptides of interest.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low Abundance of Modified Protein Increase the starting amount of biological material. Consider using a cell line or tissue known to have higher levels of the modification of interest.
Inefficient Enrichment Optimize the enrichment protocol. For phosphopeptides, compare different enrichment strategies like Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2).[9][10] Ensure that the binding, washing, and elution conditions are optimal for your specific modification.
Sample Loss During Preparation Use low-binding tubes and pipette tips. Minimize the number of transfer steps in your workflow.[1] Consider performing a spike-in experiment with a known amount of a standard modified peptide to assess recovery at each step.
Ion Suppression Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[11][12] Improve sample cleanup to remove interfering substances like salts and detergents.[13] Modify the chromatographic gradient to separate the peptide of interest from the suppressing agents. Consider diluting the sample, as this can sometimes reduce matrix effects.[14]
Suboptimal Instrument Parameters Regularly tune and calibrate the mass spectrometer.[15] Optimize ion source parameters, such as spray voltage and gas flow rates, for your specific analytes.[16]

Troubleshooting Workflow:

LowSignalTroubleshooting cluster_sample Sample-Related Solutions cluster_instrument Instrument-Related Solutions start Low or No Signal for Modified Peptide check_standard Run a standard modified peptide. Is the signal strong? start->check_standard sample_prep_issue Issue is likely in sample preparation or the biological sample itself. check_standard->sample_prep_issue No instrument_issue Issue is likely with the LC-MS system. check_standard->instrument_issue Yes increase_sample Increase starting material amount. sample_prep_issue->increase_sample tune_ms Tune and calibrate the mass spectrometer. instrument_issue->tune_ms optimize_enrichment Optimize enrichment protocol. (e.g., try different affinity resins) increase_sample->optimize_enrichment check_recovery Perform spike-in to check recovery. optimize_enrichment->check_recovery improve_cleanup Improve sample cleanup to remove interfering substances (salts, detergents). check_recovery->improve_cleanup end Signal Improved improve_cleanup->end optimize_lc Optimize LC gradient to separate from interfering compounds. optimize_lc->end optimize_source Optimize ion source parameters. tune_ms->optimize_source optimize_source->optimize_lc

Caption: Troubleshooting workflow for low signal intensity of modified peptides.

Issue 2: Incorrect PTM Localization

This guide outlines steps to take when you suspect a post-translational modification has been incorrectly assigned to a specific amino acid residue.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Fragmentation If the MS/MS spectrum lacks sufficient fragment ions to differentiate between potential modification sites, the localization will be ambiguous.[3] Try alternative fragmentation methods (ETD, HCD) that may provide complementary fragmentation patterns.[3]
Co-elution of Isomers Isobaric peptides with the modification on different residues can co-elute and be co-fragmented, leading to a mixed MS/MS spectrum that is difficult to interpret.[3] Improve chromatographic separation to resolve the isomers. This may involve using a longer gradient or a different column chemistry.
Algorithm Failure PTM localization algorithms can sometimes fail to assign the correct site, especially with complex spectra or unexpected fragmentation patterns.[3] Manually inspect the MS/MS spectra to verify the presence of site-determining ions. Look for b- or y-ions that contain the modification and unambiguously define its position.
Multiple Isobaric PTMs The presence of multiple, distinct isobaric PTMs on a single peptide can complicate localization.[3] High-resolution mass spectrometry is essential to differentiate between fragment ions with very small mass differences.[3]

Logical Workflow for PTM Localization Validation:

PTMLocalization start Suspected Incorrect PTM Localization check_localization_score Check PTM localization probability score. Is it high (>95%)? start->check_localization_score manual_inspection Manually inspect MS/MS spectrum for site-determining ions. check_localization_score->manual_inspection Yes localization_ambiguous Localization is ambiguous. check_localization_score->localization_ambiguous No ions_present Are unambiguous site-determining ions present? manual_inspection->ions_present localization_confident Localization is likely correct. ions_present->localization_confident Yes alternative_fragmentation Re-acquire data with alternative fragmentation (e.g., ETD). ions_present->alternative_fragmentation No localization_ambiguous->alternative_fragmentation improve_chromatography Improve chromatographic separation to resolve isomers. alternative_fragmentation->improve_chromatography improve_chromatography->manual_inspection

Caption: Workflow for validating PTM localization.

Experimental Protocols

In-Solution Tryptic Digestion Protocol

This protocol is adapted for the preparation of protein samples for mass spectrometry analysis.

Materials:

  • 50 mM Ammonium (B1175870) bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Denaturation, Reduction, and Alkylation: a. Ensure the protein sample is in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 7.5-8). b. Add DTT to a final concentration of 10 mM. c. Incubate at 56°C for 30 minutes. d. Cool the sample to room temperature. e. Add IAM to a final concentration of 20 mM. f. Incubate at room temperature for 30 minutes in the dark.[17]

  • Digestion: a. Add trypsin to the sample at a 1:50 (trypsin:protein) ratio by weight. b. Incubate at 37°C for 4 hours to overnight.[17]

  • Quenching: a. Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: a. Desalt the peptide mixture using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Titanium Dioxide (TiO2) Phosphopeptide Enrichment Protocol

This protocol describes a general workflow for the enrichment of phosphopeptides from a complex peptide mixture using TiO2 beads.

Materials:

  • TiO2 beads

  • Loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid)

  • Washing buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid)

  • Elution buffer (e.g., 10% ammonia (B1221849) solution)

  • Formic acid

Procedure:

  • Bead Equilibration: a. Resuspend TiO2 beads in 100% acetonitrile. b. Pack the beads into a micro-column (e.g., a packed pipette tip). c. Equilibrate the column with loading buffer.[18]

  • Sample Loading: a. Acidify the peptide sample with trifluoroacetic acid. b. Dilute the sample in loading buffer. c. Load the sample onto the TiO2 column.[18]

  • Washing: a. Wash the column with loading buffer to remove non-specifically bound peptides. b. Wash the column with washing buffer.[15]

  • Elution: a. Elute the phosphopeptides from the column using the elution buffer.[15]

  • Acidification and Desalting: a. Immediately acidify the eluted phosphopeptides with formic acid. b. Desalt the enriched phosphopeptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

Data Resources

Common Isobaric Post-Translational Modifications

The following table lists some common PTMs with similar masses that can be difficult to distinguish in low-resolution mass spectrometers.[3]

Modification 1Mass (Da)Modification 2Mass (Da)Mass Difference (Da)
Acetylation42.01057Trimethylation42.046950.03638
Formylation27.99491Ethylation28.031300.00339
Phosphorylation79.96633Sulfation79.956820.00951
Comparison of Phosphopeptide Enrichment Strategies

This table provides a qualitative comparison of two common phosphopeptide enrichment methods: Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2).[10]

FeatureIMACTiO2
Selectivity Generally good, but can have off-target binding to acidic peptides.High selectivity for phosphopeptides.
Binding Capacity High.High.
Bias May show a preference for multiply phosphorylated peptides.Can have a bias towards singly phosphorylated peptides.
Reproducibility Can be variable depending on the metal ion and chelating chemistry.Generally considered to be highly reproducible.
Ease of Use Can require more optimization of buffers.Relatively straightforward protocol.

References

Technical Support Center: N3-Gly-Aeg(Fmoc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the successful incorporation of N3-Gly-Aeg(Fmoc)-OH into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is N3-Gly-Aeg(Fmoc)-OH and why is it used?

A1: N3-Gly-Aeg(Fmoc)-OH is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).[1] It incorporates an N-(2-azidoethyl)glycine (Aeg) moiety into the peptide backbone, creating a peptoid-peptide hybrid.[1] Its primary purpose is to introduce a versatile azide (B81097) group (-N3) into the peptide sequence.[2] This azide serves as a chemical handle for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the precise, post-synthetic attachment of various molecules like fluorophores, targeting ligands, or cytotoxic payloads.[2][3][4]

Q2: Which analytical methods are recommended to confirm the incorporation of N3-Gly-Aeg(Fmoc)-OH?

A2: A multi-faceted approach is the most robust strategy.[3] The primary methods for confirmation are Mass Spectrometry (MS) to verify the molecular weight, High-Performance Liquid Chromatography (HPLC) to assess purity and retention time shifts, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[3][] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used as a rapid, non-destructive method to confirm the presence of the azide functional group.[3]

Q3: How does the incorporation of N3-Gly-Aeg(Fmoc)-OH affect the peptide's properties on HPLC?

A3: The incorporation of the relatively hydrophobic Fmoc-containing amino acid should result in a longer retention time on a reverse-phase HPLC column compared to the unmodified peptide.[3] The azide group itself introduces a slight increase in polarity, which might marginally shorten retention time, but the overall effect is typically dominated by the hydrophobicity of the Fmoc group and the peptide's length and sequence.[6]

Q4: Is the azide group on N3-Gly-Aeg(Fmoc)-OH stable during standard Fmoc-based SPPS?

A4: The azide group is generally robust during the iterative cycles of Fmoc deprotection (using piperidine) and coupling.[2] However, it can be susceptible to reduction to an amine (-NH2) during the final cleavage and deprotection step, especially when using cleavage cocktails containing certain thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT).[2]

Troubleshooting Guide

Issue 1: Mass spectrometry shows an unexpected molecular weight.

  • Symptom: The observed mass is 26 Da lower than the expected mass of the azide-containing peptide.

  • Cause: This mass difference (-26 Da) strongly indicates that the azide group (-N3) has been reduced to a primary amine (-NH2) during the final cleavage from the resin.[2] This is a common side reaction when using thiol scavengers like EDT in the cleavage cocktail.[2]

  • Solution:

    • Change Scavenger: Avoid using EDT. Dithiothreitol (DTT) is a more suitable thiol scavenger that minimizes azide reduction.[2]

    • Use a Thiol-Free Cocktail: For many syntheses, a cleavage cocktail of TFA and m-cresol (B1676322) (e.g., 95:5 v/v) is effective and completely avoids thiol-induced azide reduction.[2]

    • Optimize Cleavage Conditions: Reduce the cleavage time and temperature to the minimum required for complete deprotection to minimize side reactions.[2]

  • Symptom: Mass spectrometry indicates a deletion of the sequence at the position where N3-Gly-Aeg(Fmoc)-OH was to be incorporated.

  • Cause: This points to incomplete or failed coupling of the N3-Gly-Aeg(Fmoc)-OH monomer. This can be due to steric hindrance from the bulky Fmoc group, peptide aggregation on the resin, or suboptimal activation.[2][7]

  • Solution:

    • Double Coupling: Perform a second coupling reaction with fresh reagents to drive the reaction to completion.[2][7]

    • Use a More Potent Coupling Reagent: If using a standard reagent like HBTU, consider switching to a more efficient one like HATU.[2][7]

    • Extend Coupling Time: Increase the reaction time for the coupling step (e.g., 2-4 hours) to overcome steric hindrance.[7][8]

    • Monitor Reaction Completion: Use a qualitative test like the Kaiser test to check for the presence of free primary amines on the resin before proceeding to the next step.[7] A positive (blue) result indicates incomplete coupling.[7]

Issue 2: HPLC analysis shows a complex chromatogram or incorrect retention time.

  • Symptom: The main peak in the HPLC chromatogram has a shorter retention time than expected, and its mass corresponds to the unmodified peptide.

  • Cause: The N3-Gly-Aeg(Fmoc)-OH failed to couple, and the peak corresponds to a deletion sequence.

  • Solution: Refer to the solutions for incomplete coupling under Issue 1 .

  • Symptom: Multiple peaks are observed in the HPLC chromatogram.

  • Cause: This could be due to incomplete coupling, incomplete Fmoc deprotection during synthesis, or degradation of the azide group during cleavage.

  • Solution:

    • Analyze All Major Peaks: Collect fractions for all significant peaks and analyze them by mass spectrometry to identify their composition. This will help diagnose the specific problem (e.g., deletion sequence, azide reduction, remaining Fmoc group).

    • Optimize Purification: Adjust the HPLC gradient to achieve better separation of the desired product from impurities.[3]

Data Presentation

Table 1: Comparison of Key Analytical Methods

Analytical MethodInformation ProvidedKey AdvantagesKey Limitations
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS).[3]High sensitivity and specificity; provides definitive mass evidence of incorporation.[3]May not distinguish isomers; can be destructive.[3]
HPLC Purity assessment, quantification, separation of modified/unmodified peptides.[3]High-throughput; excellent for assessing purity and isolating the final product.Does not provide structural information on its own.
NMR Spectroscopy Detailed 3D structural confirmation, verification of atom connectivity.Gold standard for unambiguous structural elucidation.[3]Requires larger sample amounts; lower throughput; complex data analysis.
FTIR Spectroscopy Presence of the azide functional group.[3]Non-destructive; provides a characteristic signal for the azide group.[3]Not quantitative without standards; does not confirm the position of incorporation.[3]

Table 2: Expected Mass Spectrometry Data

Compound / ModificationMolecular Weight ( g/mol )Mass ChangeNote
N3-Gly-Aeg(Fmoc)-OH Monomer 423.4N/ATheoretical mass of the building block.[3]
Incorporated N3-Gly-Aeg residue +201.2 (after Fmoc removal)N/AMass added to the peptide chain.
Azide (-N3) to Amine (-NH2) Reduction N/A-26 DaCommon side reaction during cleavage.[2]

Experimental Protocols

Protocol 1: Mass Spectrometry (MS) Analysis
  • Objective: To confirm the correct molecular weight of the peptide containing the N3-Gly-Aeg moiety.[3]

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[3]

  • Sample Preparation: Dissolve the purified crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% formic acid for ESI-MS).[3]

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in the appropriate mass range.[3]

  • Data Analysis: Calculate the theoretical mass of your target peptide including the N3-Gly-Aeg residue. Compare this with the experimental data to identify the peak corresponding to your product. Perform tandem MS (MS/MS) for sequence confirmation if necessary.[3]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • Objective: To assess the purity of the peptide and separate it from byproducts.[3]

  • Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[3]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Flow Rate: 1 mL/min.[3]

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).[3]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[3]

  • Data Analysis: Inject the dissolved peptide sample. The successful incorporation of the N3-Gly-Aeg(Fmoc)-OH (if the Fmoc is still on) or even just the Aeg moiety will alter the peptide's hydrophobicity, leading to a shift in retention time compared to a control (unmodified) peptide. Calculate purity by integrating the peak area of the desired peptide.[3]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain detailed structural confirmation of the incorporation.[3]

  • Instrumentation: High-field NMR spectrometer (400 MHz or higher).[3]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[3]

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. For more detailed analysis, acquire two-dimensional (2D) spectra like COSY and NOESY.[1]

  • Data Analysis: If the Fmoc group is still attached, look for its characteristic aromatic proton signals between 7.3 and 7.8 ppm.[3] Identify the unique signals corresponding to the protons of the Aeg backbone to confirm successful incorporation and correct structure.[3]

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Confirmation Analysis cluster_result Result SPPS 1. Solid-Phase Peptide Synthesis (Incorporate N3-Gly-Aeg(Fmoc)-OH) Cleavage 2. Cleavage from Resin & Deprotection SPPS->Cleavage Purification 3. Crude Peptide Purification (RP-HPLC) Cleavage->Purification Analysis_Start 4. Analytical Characterization Purification->Analysis_Start HPLC HPLC Analysis (Purity & Retention Time) Analysis_Start->HPLC Assess Purity MS Mass Spectrometry (Molecular Weight) Analysis_Start->MS Confirm Mass NMR NMR Spectroscopy (Structural Confirmation) Analysis_Start->NMR Elucidate Structure (Optional) Confirmation 5. Incorporation Confirmed HPLC->Confirmation MS->Confirmation NMR->Confirmation

Caption: Experimental workflow for synthesis and verification of N3-Gly-Aeg(Fmoc)-OH incorporation.

decision_tree cluster_paths cluster_methods start What is the primary goal of your analysis? goal1 Confirm Correct Molecular Weight start->goal1 goal2 Assess Purity & Quantity start->goal2 goal3 Obtain Unambiguous Structural Proof start->goal3 goal4 Verify Azide Group Presence start->goal4 method1 Use Mass Spectrometry (MS) goal1->method1 method2 Use HPLC goal2->method2 method3 Use NMR Spectroscopy goal3->method3 method4 Use FTIR Spectroscopy goal4->method4

Caption: Decision tree for selecting the appropriate analytical method.

References

Improving stability of N3-Gly-Gly-Gly-Gly-Gly-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-Gly-Gly-Gly-Gly-Gly-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing lyophilized this compound?

For maximum stability, lyophilized this compound should be stored in a tightly sealed container in a desiccator at -20°C or -80°C.[1][2][3] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as the peptide may be hygroscopic.[2][3]

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles.[2][4] For short-term storage (up to a few weeks), store frozen at -20°C or -80°C.[1][5] Long-term storage of peptide solutions is generally not recommended due to the potential for degradation.[1] The pH of the solution should ideally be maintained between 5 and 7 for optimal stability.[2][3]

Q3: What are the primary factors that can affect the stability of this compound solutions?

The main factors influencing the stability of peptide solutions are temperature, pH, and exposure to light and oxygen.[6] High temperatures and extreme pH levels (both acidic and basic) can accelerate degradation processes such as hydrolysis.[6][7] Azide-containing compounds can also be sensitive to light, so protection from light is advisable.[5]

Q4: What are the potential degradation pathways for this compound?

Like other peptides, this compound can undergo degradation through several pathways:

  • Hydrolysis: Cleavage of the peptide bonds, which can be catalyzed by acidic or basic conditions.[7][8]

  • Oxidation: Although glycine (B1666218) residues are not susceptible to oxidation, care should be taken to use high-purity solvents to avoid oxidative damage from contaminants.

  • Azide (B81097) Reduction: The azide group is generally stable but can be reduced to an amine in the presence of certain reducing agents, particularly thiols. This is a crucial consideration if the peptide is used in the presence of reagents like dithiothreitol (B142953) (DTT).

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Loss of activity or inconsistent results in click chemistry reactions. Degradation of the azide group or the peptide backbone.1. Prepare fresh solutions of this compound for each experiment. 2. Ensure that no reducing agents, such as DTT, are present in your reaction buffers, as they can reduce the azide group. 3. Verify the integrity of your peptide solution using HPLC-MS.
Precipitation of the peptide upon dissolution or during storage. Poor solubility or aggregation of the peptide.1. For initial dissolution, especially for hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used, followed by slow dilution with the aqueous buffer.[2][3] 2. Sonication may aid in dissolving the peptide. 3. Ensure the pH of the buffer is optimal for the peptide's solubility. Since this peptide is neutral, a pH between 5-7 is a good starting point.[2][3]
Gradual decrease in the concentration of the stock solution over time. Adsorption of the peptide to the storage container.1. Use low-protein-binding microcentrifuge tubes for storage. 2. Consider the use of glass vials to minimize adsorption.[4]
Appearance of unexpected peaks in HPLC analysis of the peptide solution. Chemical degradation of the peptide.1. Review the storage conditions of your solution (temperature, pH, light exposure). 2. Perform a forced degradation study to identify potential degradation products and establish a stability profile under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator for at least 30 minutes.[3]

  • Dissolution:

    • For aqueous solutions, use sterile, purified water or a buffer with a pH between 5 and 7.[3]

    • If solubility is an issue, first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer while vortexing gently.[3]

  • Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.[3]

  • Aliquoting and Storage:

    • Divide the stock solution into single-use aliquots in low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C.[5]

    • Avoid repeated freeze-thaw cycles.[2][4]

Protocol 2: Stability Assessment of this compound Solutions using HPLC-MS

This protocol outlines a basic stability study to determine the shelf-life of your peptide solution under specific storage conditions.

  • Sample Preparation: Prepare a solution of this compound at the desired concentration and in the buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by reverse-phase HPLC coupled with mass spectrometry (HPLC-MS) to determine the initial purity and concentration.

  • Storage: Store the remaining solution under the desired conditions (e.g., 4°C, room temperature, or 37°C). Protect the solution from light.[5]

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot and analyze it by HPLC-MS.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Monitor the appearance of any new peaks, which may indicate degradation products.

    • Determine the rate of degradation and the half-life of the peptide under the tested conditions.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing start Start: Lyophilized Peptide equilibrate Equilibrate to Room Temp in Desiccator start->equilibrate dissolve Dissolve in Appropriate Sterile Buffer (pH 5-7) equilibrate->dissolve aliquot Aliquot into Single-Use Low-Binding Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store prep_sample Prepare Peptide Solution in Test Buffer aliquot->prep_sample Use for Experiment t0_analysis T=0 Analysis (HPLC-MS) prep_sample->t0_analysis storage_conditions Store at Desired Conditions (e.g., 4°C, RT, 37°C) t0_analysis->storage_conditions timepoint_analysis Time-Point Analysis (HPLC-MS) storage_conditions->timepoint_analysis At Intervals data_analysis Analyze Data: - Degradation Rate - Half-life timepoint_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for solution preparation and stability testing of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Corrective Actions start Inconsistent Experimental Results check_solution Check Peptide Solution: - Age of solution? - Storage conditions? start->check_solution check_reagents Check Reaction Components: - Presence of reducing agents? start->check_reagents check_protocol Review Experimental Protocol start->check_protocol prep_fresh Prepare Fresh Peptide Solution check_solution->prep_fresh If old or improperly stored remove_reducing Remove Incompatible Reagents (e.g., DTT) check_reagents->remove_reducing If present verify_integrity Verify Peptide Integrity (HPLC-MS) check_protocol->verify_integrity If protocol is suspect end Problem Resolved prep_fresh->end remove_reducing->end optimize_protocol Optimize Protocol Based on Findings verify_integrity->optimize_protocol optimize_protocol->end

Caption: Troubleshooting logic for addressing inconsistent experimental results.

References

Technical Support Center: Synthesis of Long Glycine Repeat Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chemical synthesis of long glycine (B1666218) repeat peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides with long glycine repeats?

Synthesizing peptides containing long glycine repeats presents significant difficulties primarily due to the high propensity of these sequences to aggregate on the solid-phase support.[1][2] This aggregation is a consequence of extensive intermolecular hydrogen bonding, which leads to the formation of stable secondary structures, predominantly β-sheets.[2] Such structures hinder the efficient access of reagents to the growing peptide chain, resulting in a cascade of problems including:

  • Poor Solvation: The aggregated peptide chains are poorly solvated by standard synthesis solvents like Dimethylformamide (DMF), which impedes reaction kinetics.[1][2]

  • Incomplete Coupling Reactions: The N-terminus of the growing peptide becomes sterically inaccessible, leading to failed or incomplete coupling of the next amino acid and resulting in deletion sequences.[3]

  • Inefficient Fmoc-Deprotection: The Fmoc protecting group at the N-terminus may not be completely removed, causing truncated sequences.[4]

  • Low Yield and Purity: The accumulation of deletion and truncated sequences significantly reduces the overall yield and purity of the target peptide.[3][5]

Q2: How can I identify if on-resin aggregation is occurring during my synthesis?

Several signs can indicate on-resin aggregation:

  • Resin Shrinking: A noticeable decrease in the volume of the swollen peptidyl-resin is a strong indicator of aggregation.[6]

  • Altered Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV absorbance profile during Fmoc deprotection suggests aggregation.

  • False-Negative Coupling Tests: Colorimetric tests like the Kaiser or TNBS test may give a false negative (indicating complete coupling) because the aggregated state renders the N-terminal amines inaccessible to the test reagents.[4]

  • Formation of Lumps: The appearance of lumps or clumps in the resin bed during synthesis can be a physical sign of aggregation.[7]

Q3: What is the role of glycine's structure in promoting aggregation?

Glycine, being the smallest amino acid with only a hydrogen atom as its side chain, imparts a high degree of conformational flexibility to the peptide backbone.[8] This flexibility allows the peptide chains to readily adopt the extended conformations necessary to form stable, intermolecular β-sheet structures, which are the primary cause of aggregation during synthesis.[2][9]

Troubleshooting Guides

Problem 1: Incomplete Coupling or Deprotection Reactions

Symptoms:

  • Low yield of the desired peptide.

  • Presence of significant deletion or truncated sequences in the crude product upon analysis (e.g., by HPLC-MS).

  • Positive Kaiser or other amine tests after a coupling step.

Possible Causes:

  • On-resin aggregation hindering reagent access.

  • Steric hindrance at the coupling site.

Solutions:

StrategyDescriptionKey Considerations
Elevated Temperature Performing coupling and deprotection steps at higher temperatures (e.g., using microwave-assisted synthesis) can disrupt secondary structures and improve reaction kinetics.[1][10]Increased temperature can also accelerate side reactions like racemization.[11] Careful optimization is required.
Chaotropic Salts Washing the resin with a solution of a chaotropic salt (e.g., NaClO₄ or LiCl) in DMF before coupling can disrupt hydrogen bonds and break up aggregates.[4][10]Salts must be thoroughly washed away before coupling, as they can interfere with some coupling reagents.[4]
"Difficult Sequence" Solvents Switch from DMF to more effective solvating solvents like N-methylpyrrolidone (NMP) or add DMSO to the reaction mixture.[10][12]Ensure compatibility with your resin and synthesis setup.
Double Coupling Repeating the coupling step for a particular amino acid can help drive the reaction to completion, especially for difficult couplings.[13][14]This increases synthesis time and reagent consumption.
High-Efficiency Coupling Reagents Utilize more potent coupling reagents like HATU, HCTU, or COMU, which are known to be effective for difficult sequences.[14]These reagents are often more expensive. Phosphonium-based reagents (like PyBOP) may be cleaner than uronium-based ones (like HBTU) as the latter can cause chain termination.

Experimental Protocol: Chaotropic Salt Wash for Disrupting Aggregation [4]

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, proceed to the chaotropic wash.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ or LiCl in DMF for 1 minute each time. This step is designed to break down the secondary structures causing aggregation.

  • DMF Wash: Thoroughly wash the resin with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can negatively impact the subsequent coupling reaction.

  • Coupling: Proceed with the standard amino acid coupling protocol. The pre-wash should have improved the accessibility of the N-terminus.

Problem 2: Poor Solubility of the Final Peptide

Symptoms:

  • Difficulty dissolving the cleaved and deprotected peptide in common solvents for purification.[15]

  • Precipitation of the peptide during HPLC purification.

Possible Causes:

  • The intrinsic nature of poly-glycine sequences to be highly insoluble.[15]

  • Residual aggregation from the synthesis that persists in solution.

Solutions:

StrategyDescriptionKey Considerations
Solubilizing Protecting Groups Incorporate backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on a glycine residue. These groups disrupt interchain hydrogen bonding. The native sequence is regenerated upon cleavage with TFA.These modified amino acids are more expensive and require specific coupling conditions.
Pseudoproline Dipeptides Strategically insert pseudoproline dipeptides (e.g., Fmoc-Ser(ΨMe,Mepro)-OH) into the sequence. These derivatives introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[1]This is only applicable if the sequence contains Ser or Thr residues that can be replaced by the dipeptide.
Solubilizing Tags Synthesize the peptide with a C-terminal solubility-enhancing tag, such as a poly-arginine tail, which can be cleaved off after purification if necessary.[2]The tag may interfere with the peptide's intended application and requires an additional cleavage step.
Specialized Solvents For purification, try dissolving the peptide in solvents containing small amounts of formic acid, TFA, or chaotropic agents like guanidinium (B1211019) hydrochloride.[16]These additives may need to be removed later and can affect column longevity.

Experimental Protocol: Incorporation of a Dmb-Glycine Derivative

  • Dipeptide Selection: In your peptide sequence, identify a glycine residue that can be substituted. It is often beneficial to replace a Gly that is adjacent to a hydrophobic residue.

  • Coupling the Preceding Amino Acid: Couple the amino acid that comes before the target glycine residue as per your standard protocol.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection of the newly added amino acid.

  • Coupling of Fmoc-Xaa-(Dmb)Gly-OH: Instead of coupling Fmoc-Gly-OH, use a pre-formed dipeptide like Fmoc-Ala-(Dmb)Gly-OH. Dissolve the Dmb-dipeptide (e.g., 3 equivalents) and an activating agent like HOBt (3 equivalents) in a minimal volume of DMF/DCM (2:1). Add a carbodiimide (B86325) like DIC (3 equivalents) and allow it to activate for 10 minutes. Add this mixture to the deprotected peptide-resin and agitate for 1-2 hours.

  • Monitoring: Check for completion of the coupling using a TNBS test, as the Kaiser test can be unreliable with secondary amines.

  • Continuation: After successful coupling, proceed with the synthesis of the rest of the peptide sequence using standard protocols. The Dmb group will be removed during the final TFA cleavage.

Visualization of Workflows

Troubleshooting_Workflow start Synthesis Problem Identified (e.g., Low Yield, Impurities) check_agg Is On-Resin Aggregation Suspected? start->check_agg incomplete_rxn Incomplete Coupling/ Deprotection check_agg->incomplete_rxn  Yes poor_sol Poor Final Peptide Solubility check_agg->poor_sol  Yes other_issues Investigate Other Synthesis Issues check_agg->other_issues No sol_temp Increase Temperature (Microwave) incomplete_rxn->sol_temp sol_salt Use Chaotropic Salts incomplete_rxn->sol_salt sol_solvent Change Solvent (e.g., NMP) incomplete_rxn->sol_solvent sol_reagent Use High-Efficiency Coupling Reagents incomplete_rxn->sol_reagent sol_bb_mod Incorporate Backbone Modification (Dmb/Hmb) poor_sol->sol_bb_mod sol_pseudo Insert Pseudoproline Dipeptides poor_sol->sol_pseudo sol_tag Add Solubilizing Tag poor_sol->sol_tag

Caption: Troubleshooting workflow for glycine repeat peptide synthesis.

Logical_Relationship gly_repeats Long Glycine Repeats flexibility High Backbone Flexibility gly_repeats->flexibility h_bonding Intermolecular H-Bonding flexibility->h_bonding beta_sheet β-Sheet Formation h_bonding->beta_sheet aggregation On-Resin Aggregation beta_sheet->aggregation poor_solv Poor Solvation beta_sheet->poor_solv synthesis_failure Synthesis Failure (Low Yield & Purity) aggregation->synthesis_failure poor_solv->synthesis_failure

Caption: Cause-and-effect diagram for synthesis challenges.

References

Validation & Comparative

Verifying the Incorporation of N3-Gly-Aeg(Fmoc)-OH: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient verification of unnatural amino acid incorporation is a critical step in the development of novel therapeutics and research tools. N3-Gly-Aeg(Fmoc)-OH, a peptide nucleic acid (PNA) building block, offers a versatile platform for peptide modification with its azide (B81097) group ready for "click" chemistry.[1][2] This guide provides a comparative analysis of key analytical methods to confirm the successful incorporation of N3-Gly-Aeg(Fmoc)-OH into a peptide sequence, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

The choice of an appropriate analytical method hinges on the specific requirements of the analysis, including the need for quantitative data, sequence confirmation, and structural elucidation. A multi-faceted approach is often the most robust strategy.[2] HPLC is invaluable for initial purity assessment, while mass spectrometry provides definitive confirmation of the correct molecular weight. For unambiguous structural details, NMR spectroscopy is the gold standard.

Analytical MethodInformation ProvidedSample RequirementThroughputKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of modified and unmodified peptides.[2]Low to moderate (nmol to pmol)HighExcellent for purity determination and quantification.Does not provide definitive mass or structural information.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (MS/MS), PTM analysis.[2]Low (pmol to fmol)HighHigh sensitivity and specificity, provides definitive mass evidence of incorporation.[2]May not distinguish isomers, can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure, conformational analysis, confirmation of covalent bonds.High (µmol to mmol)LowProvides unambiguous structural information.Lower sensitivity, complex data analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of the azide functional group.ModerateHighNon-destructive, provides a characteristic signal for the azide group.Not quantitative without standards, does not confirm the position of incorporation.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the peptide containing N3-Gly-Aeg(Fmoc)-OH and separate it from the unmodified peptide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[2]

  • Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run the gradient elution.

  • Data Analysis: The incorporation of the hydrophobic Fmoc-containing N3-Gly-Aeg(Fmoc)-OH should result in a significantly longer retention time compared to the unmodified peptide.[2] Purity is calculated by integrating the peak area of the desired peptide and dividing it by the total area of all peaks.[2] The azide group itself may slightly increase polarity, potentially leading to a marginally shorter retention time compared to a non-azidated equivalent, though the Fmoc group's hydrophobicity is the dominant factor.[3]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide containing N3-Gly-Aeg(Fmoc)-OH.

  • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[2]

  • Sample Preparation:

    • ESI-MS: Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[2]

    • MALDI-MS: Co-crystallize the peptide with a suitable matrix (e.g., sinapinic acid).

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the theoretical mass of the modified peptide. For sequence confirmation, perform tandem MS (MS/MS) to fragment the peptide and analyze the resulting fragment ions.[2] A critical point to monitor is the potential reduction of the azide group to an amine during cleavage from the solid support, which would result in a mass difference of -26 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural confirmation of the N3-Gly-Aeg(Fmoc)-OH incorporation.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) at a concentration in the millimolar range.

  • Procedure:

    • Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed structural information, two-dimensional (2D) experiments such as COSY and TOCSY can be performed to establish through-bond correlations.

  • Data Analysis: The characteristic signals of the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the protons of the Aeg backbone should be identifiable.[2] The presence of these signals and their correlations to the rest of the peptide sequence confirms successful incorporation.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflow for verifying the incorporation of N3-Gly-Aeg(Fmoc)-OH.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Verification cluster_result Outcome start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple N3-Gly-Aeg(Fmoc)-OH deprotection->coupling cleavage Cleavage & Deprotection coupling->cleavage crude Crude Peptide cleavage->crude hplc HPLC Analysis (Purity & Retention Time Shift) crude->hplc ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms nmr NMR Spectroscopy (Structural Confirmation) ms->nmr verified Verified Incorporation nmr->verified

Caption: Experimental workflow for synthesis and verification.

logical_relationship start Peptide with suspected N3-Gly-Aeg(Fmoc)-OH incorporation hplc Run HPLC start->hplc rt_shift Longer Retention Time? hplc->rt_shift ms Perform Mass Spectrometry rt_shift->ms Yes fail Incorporation Not Verified rt_shift->fail No correct_mass Correct Molecular Weight? ms->correct_mass nmr Acquire NMR Spectra correct_mass->nmr Yes correct_mass->fail No signals_present Fmoc & Aeg Signals Present? nmr->signals_present success Incorporation Verified signals_present->success Yes signals_present->fail No

Caption: Decision tree for analytical verification.

References

A Comparative Guide to N3-Gly-Gly-Gly-Gly-Gly-OH and Other Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to experimental success. "Click chemistry" has emerged as a powerful toolbox, offering a suite of reactions that are highly efficient, selective, and biocompatible. At the core of many of these transformations is the versatile azide (B81097) functional group, exemplified by reagents such as N3-Gly-Gly-Gly-Gly-Gly-OH (N3-(G)5-OH). This guide provides an objective comparison of N3-(G)5-OH's performance within the two major azide-alkyne cycloaddition paradigms—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and contrasts these with a leading alternative, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. This analysis is supported by quantitative kinetic data, detailed experimental protocols, and illustrative diagrams to inform reagent selection for your specific research needs.

N3-(G)5-OH is an azide-containing reagent that can participate in both CuAAC and SPAAC reactions.[1][2] The pentaglycine (B1581309) linker provides a hydrophilic spacer that can enhance the solubility and bioavailability of the resulting conjugate. The terminal azide is the reactive handle for the click reaction.

Quantitative Performance Comparison

The efficacy of a click chemistry reaction is largely determined by its kinetics, biocompatibility, and the stability of the reactants. The following tables provide a quantitative comparison of the key performance metrics for CuAAC, SPAAC, and IEDDA reactions. It is important to note that the reactivity of N3-(G)5-OH in CuAAC and SPAAC is expected to be comparable to that of other peptide-based or simple alkyl azides.

Table 1: Quantitative Comparison of Click Chemistry Reaction Kinetics and Biocompatibility

Reaction ClassAzide ReagentAlkyne/Dienophile ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility
CuAAC N3-(G)5-OH (Alkyl Azide)Terminal Alkyne~10 - 10⁴[3]Lower, due to copper cytotoxicity.[4]
SPAAC N3-(G)5-OH (Alkyl Azide)DBCO0.34[5]High (copper-free).[4]
SPAAC N3-(G)5-OH (Alkyl Azide)BCN0.28[5]High (copper-free).[4]
IEDDA N/A (Tetrazine is the diene)TCO1 - 10⁶[6]High (copper-free).[7]

Table 2: Qualitative Comparison of Key Click Chemistry Reagents

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Azides N3-(G)5-OH- Versatile (CuAAC & SPAAC). - Small, minimally perturbing. - Hydrophilic linker.- Requires a reaction partner (alkyne or strained alkyne).
Terminal Alkynes Propargyl-Glycine- Stable and easy to synthesize. - Small size.- Requires a copper catalyst for efficient reaction with azides.
Strained Alkynes DBCO- Enables copper-free SPAAC. - Good reaction rates for SPAAC.- Can be bulky and hydrophobic. - Potential for side reactions with thiols.
BCN- Less hydrophobic alternative to DBCO.- Generally slower reaction kinetics than DBCO.[5]
Tetrazines & Dienophiles Tetrazine & TCO- Exceptionally fast reaction rates.[6] - Highly bioorthogonal.- Tetrazines can have stability issues in aqueous media.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC, SPAAC, and IEDDA reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-containing molecule like N3-(G)5-OH to a terminal alkyne-modified biomolecule.

Materials:

  • N3-(G)5-OH

  • Alkyne-modified biomolecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO (for dissolving hydrophobic molecules)

Procedure:

  • Reactant Preparation: Dissolve the alkyne-modified biomolecule and N3-(G)5-OH in the reaction buffer to their desired final concentrations. If either component is not fully soluble in the aqueous buffer, a co-solvent such as DMSO can be used (typically up to 10% v/v).

  • Catalyst Premix: In a separate microcentrifuge tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A common molar ratio is 1:5 (CuSO₄:THPTA).[8] Let the mixture stand for a few minutes.

  • Reaction Initiation: Add the premixed catalyst solution to the reaction mixture containing the azide and alkyne.

  • Reduction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess (e.g., 5-10 fold) of the copper sulfate.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC, to remove excess reagents and the copper catalyst.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of an azide-containing molecule like N3-(G)5-OH to a strained alkyne-modified biomolecule (e.g., containing DBCO or BCN).

Materials:

  • N3-(G)5-OH

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (if needed for solubility)

Procedure:

  • Reactant Preparation: Dissolve the strained alkyne-modified biomolecule and N3-(G)5-OH in the reaction buffer to their desired final concentrations. Use DMSO as a co-solvent if necessary.

  • Reaction Mixture: Combine the solutions of the azide and the strained alkyne in a reaction vessel.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentrations of the reactants and the specific strained alkyne used.[5] The reaction progress can be monitored by methods such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purification: Once the reaction is complete, purify the conjugate using a suitable technique to remove unreacted starting materials.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol describes a general procedure for the reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO)-modified biomolecule.

Materials:

  • Tetrazine-functionalized molecule

  • TCO-modified biomolecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Dissolve the TCO-modified biomolecule and the tetrazine-functionalized molecule in the reaction buffer to the desired final concentrations.

  • Reaction Mixture: Combine the solutions of the TCO and tetrazine reactants.

  • Incubation: The reaction typically proceeds very rapidly, often reaching completion within minutes at room temperature.[6]

  • Analysis: The reaction progress and final product can be analyzed directly by techniques like UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance), HPLC, or mass spectrometry. Due to the high efficiency and clean nature of the reaction, purification may not always be necessary, depending on the application.

Visualizing the Chemistries

To better understand the relationships and workflows of these click chemistry reactions, the following diagrams are provided.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System N3_G5_OH N3-(G)5-OH (Azide) Reaction_Mixture Reaction Mixture (Aqueous Buffer) N3_G5_OH->Reaction_Mixture Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Reaction_Mixture CuSO4 CuSO4 (Cu(II)) CuSO4->Reaction_Mixture Na_Ascorbate Sodium Ascorbate (Reducing Agent) Na_Ascorbate->Reaction_Mixture THPTA THPTA (Ligand) THPTA->Reaction_Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Incubation (1-4h, RT) Conjugate Bioconjugate Purification->Conjugate

A typical workflow for a CuAAC reaction.

SPAAC_Workflow cluster_reactants Reactants N3_G5_OH N3-(G)5-OH (Azide) Reaction_Mixture Reaction Mixture (Aqueous Buffer) N3_G5_OH->Reaction_Mixture Strained_Alkyne_Biomolecule Strained Alkyne-Biomolecule (e.g., DBCO, BCN) Strained_Alkyne_Biomolecule->Reaction_Mixture Purification Purification (e.g., Chromatography) Reaction_Mixture->Purification Incubation (1-24h, RT or 37°C) Conjugate Bioconjugate Purification->Conjugate

A typical workflow for a SPAAC reaction.

Click_Chemistry_Comparison cluster_azide_alkyne Azide-Alkyne Cycloaddition cluster_iedda IEDDA Azide Azide (e.g., N3-(G)5-OH) Triazole Triazole Linkage Azide->Triazole Alkyne Alkyne Partner Alkyne->Triazole Tetrazine Tetrazine Dihydropyridazine Dihydropyridazine Linkage Tetrazine->Dihydropyridazine TCO trans-Cyclooctene (TCO) TCO->Dihydropyridazine Click_Chemistry Click Chemistry Azide-Alkyne Cycloaddition Azide-Alkyne Cycloaddition IEDDA IEDDA CuAAC CuAAC (Copper-Catalyzed) CuAAC->Alkyne Terminal Alkyne SPAAC SPAAC (Strain-Promoted) SPAAC->Alkyne Strained Alkyne Azide-Alkyne Cycloaddition->CuAAC Azide-Alkyne Cycloaddition->SPAAC

Logical relationships of click chemistry types.

Conclusion

The selection of an appropriate click chemistry reagent and methodology is a critical decision in the design of bioconjugation experiments. This compound offers a versatile azide handle with a beneficial hydrophilic linker for both CuAAC and SPAAC reactions.

  • CuAAC stands out for its rapid kinetics and is an excellent choice for in vitro applications where high efficiency is paramount and the potential for copper-induced cytotoxicity can be managed.

  • SPAAC , being copper-free, is the preferred method for applications involving live cells or in vivo studies, where biocompatibility is non-negotiable. The choice between different strained alkynes like DBCO and BCN will depend on the desired balance between reaction rate and the hydrophobicity of the reagent.

  • IEDDA represents the pinnacle of reaction speed in bioorthogonal chemistry and is ideal for situations requiring extremely fast kinetics, such as real-time imaging in living systems or reactions at very low concentrations.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the optimal click chemistry strategy to advance their scientific and drug development objectives.

References

A Comparative Guide to the N3-Gly-Gly-Gly-Gly-Gly-OH Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall stability, solubility, pharmacokinetics, and efficacy of the conjugate.[1][2][3] This guide provides a comparative analysis of the N3-Gly-Gly-Gly-Gly-Gly-OH (N3-(G)5-OH) linker, an azide-functionalized peptide linker, against other common linker classes, supported by general performance characteristics and detailed experimental protocols.

The N3-(G)5-OH linker belongs to the category of peptide linkers and is utilized in click chemistry for bioconjugation.[4][5] The azide (B81097) (N3) group allows for a highly specific and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, enabling a stable and robust connection between the antibody and the payload.[6][7][] The pentaglycine (B1581309) ((G)5) component of the linker imparts flexibility and hydrophilicity, which can be advantageous in improving the physicochemical properties of the final conjugate.[9]

Comparison with Alternative Linkers

The performance of the N3-(G)5-OH linker is best understood in comparison to other widely used linker technologies, such as those based on polyethylene (B3416737) glycol (PEG) and other peptide sequences.

FeatureN3-(Gly)5-OH LinkerPolyethylene Glycol (PEG) LinkersOther Peptide Linkers (e.g., Val-Cit)
Type Peptide, Non-cleavable (in this context)Polyether, Non-cleavablePeptide, Cleavable
Conjugation Chemistry Click Chemistry (Azide-Alkyne Cycloaddition)Various (e.g., NHS ester, Maleimide)Various (e.g., Maleimide)
Flexibility HighHighModerate to High
Solubility GoodExcellentVariable, can be improved with hydrophilic amino acids
Immunogenicity Low (composed of natural amino acid)[9]Potential for anti-PEG antibodies[9]Generally Low
Biodegradability Biodegradable to natural amino acids[9]Non-biodegradable[9]Biodegradable
Drug Release Mechanism Intracellular degradation of the antibodyIntracellular degradation of the antibodyEnzymatic cleavage in the tumor microenvironment or lysosome[2]
Bystander Effect LimitedLimitedCan be significant
Performance Characteristics

The choice of linker significantly impacts the performance of an ADC. Below is a summary of expected performance characteristics based on the properties of oligo-glycine and PEG linkers.

Performance MetricN3-(Gly)5-OH LinkerPolyethylene Glycol (PEG) LinkersRationale
In Vitro Cytotoxicity Potentially highCan sometimes be reduced with longer PEG chains[1][10]The directness of the peptide linker may lead to efficient payload delivery upon internalization. Longer PEG chains can sometimes hinder cellular uptake or payload release.[1][10]
In Vivo Efficacy Expected to be goodGenerally highGood stability and hydrophilicity of both linker types contribute to favorable pharmacokinetics and tumor accumulation.[1][3]
Pharmacokinetics (Half-life) ModerateCan be significantly extended with increasing PEG length[10]The hydrodynamic volume of PEG provides a "shielding" effect, reducing renal clearance.[9]
Aggregation Low risk due to hydrophilicityLow risk due to high hydrophilicityHydrophilic linkers help to mitigate the aggregation of ADCs with hydrophobic payloads.[1][3]
Stability in Circulation HighHighBoth form stable covalent bonds.

Experimental Protocols

Synthesis of an Antibody-Drug Conjugate using N3-(G)5-OH Linker via Click Chemistry

This protocol describes a general method for conjugating an alkyne-modified payload to an antibody that has been functionalized with the N3-(G)5-OH linker.

Materials:

  • Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • N3-(G)5-OH linker with an amine-reactive group (e.g., NHS ester) for antibody conjugation

  • Alkyne-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Modification with Azide Linker:

    • Dissolve the amine-reactive N3-(G)5-OH linker in DMSO.

    • Add the linker solution to the antibody solution at a molar excess (e.g., 5-10 fold).

    • Incubate at room temperature for 1-2 hours.

    • Remove excess linker by SEC.

  • Click Chemistry Reaction: [6]

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • In a separate tube, mix CuSO4 and THPTA in a 1:2 molar ratio.[6]

    • To the azide-modified antibody, add the alkyne-payload solution.

    • Add the CuSO4/THPTA complex to the antibody-payload mixture.[6]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[6]

    • Incubate at room temperature for 1-2 hours, protected from light.[6]

  • Purification and Characterization:

    • Purify the ADC using SEC to remove unreacted payload and reagents.[1]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).[1]

    • Assess the purity and aggregation of the final ADC by SEC.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effect of the synthesized ADC on a target cancer cell line.[11][12][13]

Materials:

  • Target cancer cell line and a control cell line (antigen-negative)

  • Complete cell culture medium

  • ADC of interest

  • Unconjugated antibody (as a control)

  • Free cytotoxic payload (as a control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[11]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Include untreated cells as a negative control.

    • Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for a tubulin inhibitor).[11]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C in the dark.[11]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

Experimental Workflow for ADC Synthesis and Evaluation

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Ab Antibody Ab_Linker Azide-Modified Antibody Ab->Ab_Linker Linker Conjugation Linker N3-(G)5-OH Linker Linker->Ab_Linker Payload Alkyne-Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Ab_Linker->ADC Click Chemistry (CuAAC) Purify SEC Purification ADC->Purify Characterize DAR & Purity Analysis Purify->Characterize Cytotoxicity In Vitro Cytotoxicity Assay Characterize->Cytotoxicity Efficacy In Vivo Efficacy Studies Characterize->Efficacy

Caption: Workflow for ADC synthesis, purification, characterization, and evaluation.

Mechanism of Action of an ADC with a Non-Cleavable Linker

ADC_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC in Circulation Receptor Antigen Receptor ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Fusion & Degradation PayloadRelease Payload Release Degradation->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a non-cleavable linker.

References

NMR Spectroscopy vs. Alternative Techniques: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Characterization of N3-Peptides by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the precise characterization of peptides is fundamental to understanding their function, stability, and therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in a solution state that mimics their natural biological environment.[1][2] This guide provides an objective comparison of NMR spectroscopy with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for N3-peptide characterization.

While NMR is a cornerstone for high-resolution structure determination in solution, other techniques, primarily Mass Spectrometry (MS), offer complementary information and advantages in specific contexts.[3][4] X-ray crystallography provides high-resolution structural data but requires the formation of well-ordered crystals, which can be a significant bottleneck.[1] Circular Dichroism (CD) spectroscopy is a valuable tool for assessing secondary structure and folding but does not provide atomic-level resolution.[1][5]

The choice between NMR and MS often depends on the specific research question, sample amount, and desired level of detail.[6] NMR is unparalleled for determining the solution-state conformation, dynamics, and intermolecular interactions at atomic resolution.[2][7] In contrast, MS offers superior sensitivity and is ideal for sequence verification, and identification of post-translational modifications.[3][4][8]

Table 1: Comparison of Key Performance Metrics for Peptide Characterization

FeatureNMR SpectroscopyMass Spectrometry (MS)
Primary Information 3D Structure, Conformation, Dynamics, Interactions[2]Molecular Weight, Sequence, PTMs[3][9]
Sensitivity Low (micromole to millimole)[6][10]High (femtomole to picomole)[4]
Reproducibility Very High[10]Average[10]
Sample Requirements High concentration (0.1 - 5 mM), Volume ~500 µL[11][12]Low concentration, small volume[6]
Sample Preparation Minimal, non-destructive[3][10]More complex, often destructive[10]
Analysis Time Slower (hours to days per sample)[10]Faster (minutes per sample)[10]
Molecular Weight Limit Practically < 50 kDa for high-resolution structure[1][11]Very high, suitable for large proteins and complexes
Quantitation Inherently quantitative[4]Requires isotopic labels or standards for quantitation
Instrument Cost Higher[10]Lower[10]

Deciding Between NMR and Mass Spectrometry

The following diagram illustrates a logical workflow for selecting the appropriate technique based on the analytical goals for N3-peptide characterization.

G Start Start: Characterize N3-Peptide Goal What is the primary analytical goal? Start->Goal Structure Determine 3D Structure / Conformation / Dynamics? Goal->Structure Structural Info Sequence Confirm Sequence / Mass / Modifications? Goal->Sequence Compositional Info Both Use Both (Complementary) Goal->Both Both CheckSample Is sufficient sample available for NMR? (>0.1 mM, >5mg) Structure->CheckSample MS Use Mass Spectrometry Sequence->MS NMR Use NMR Spectroscopy CheckSample->NMR Yes CheckSample->MS No (Consider other methods like CD)

Decision workflow for technique selection.

Experimental Protocols

N3-Peptide Structure Determination by NMR Spectroscopy

This protocol outlines the key steps for determining the three-dimensional structure of an N3-peptide using solution NMR.[1][13]

1. Sample Preparation:

  • Synthesis and Purity: Synthesize the peptide (e.g., by solid-phase peptide synthesis) and ensure purity is >95% as determined by HPLC and MS.[1]

  • Concentration: Dissolve the peptide in a suitable buffer to a final concentration of 1-5 mM.[11][12] For larger peptides (>40 residues), concentrations of 0.3-0.5 mM may be used, often requiring isotopic labeling (¹⁵N and/or ¹³C).[11][12]

  • Buffer Conditions: Use a buffer with a pH below 7.5 to slow the exchange of amide protons with the solvent. A common choice is a phosphate (B84403) buffer. The total salt concentration should be below 300 mM.[14]

  • Solvent: The sample should be dissolved in 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[1][14] The total sample volume should be approximately 500 µL.[12]

  • Stability: The peptide must be stable in the solution for the duration of the NMR experiments (typically 2-4 days).[12]

2. NMR Data Acquisition: A standard set of 2D NMR experiments is acquired to assign the resonances and obtain structural restraints.[1][2]

  • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar (through-bond) couplings.[2][13]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, primarily used to identify specific spin systems.[2]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of their position in the sequence, through dipolar (through-space) coupling.[1][13] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N labeled, this experiment is crucial. It yields a spectrum where each peak corresponds to a specific backbone or sidechain N-H group, providing a unique "fingerprint" of the peptide.[13]

3. Data Processing and Analysis:

  • Resonance Assignment: The "fingerprint" region of the TOCSY and NOESY spectra is used to sequentially assign all proton resonances to their specific amino acids in the peptide sequence.[13]

  • Structural Restraints:

    • Distance Restraints: NOESY cross-peaks are integrated, and their intensities are converted into upper distance limits between pairs of protons.[13]

    • Dihedral Angle Restraints: Scalar coupling constants (³J-couplings) can be measured and related to backbone (φ, ψ) and sidechain (χ) torsion angles via the Karplus equation.[15]

4. Structure Calculation and Validation:

  • The collected distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

  • The software generates an ensemble of structures that satisfy the experimental restraints.

  • The quality of the final ensemble of structures is assessed using various validation tools to check for consistency with the experimental data and standard geometric parameters.[13]

General Workflow for N-Terminal Analysis by Mass Spectrometry

For comparison, this is a simplified workflow for identifying the N-terminus of a peptide, a common characterization goal.[9]

1. N-Terminal Labeling:

  • The N-terminal primary amine group of the peptide is chemically derivatized. Common labeling reagents include (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) or dimethyl labeling via reductive amination.[9] This labeling adds a specific mass tag to the N-terminus.

2. Enzymatic Digestion:

  • The labeled peptide is digested with a protease, such as trypsin, which cleaves specifically at the C-terminal side of lysine (B10760008) and arginine residues.

3. LC-MS/MS Analysis:

  • The resulting mixture of peptide fragments is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[9]

  • The N-terminal peptide is easily identified because it is the only fragment containing the mass modification from the labeling step.[9]

  • The fragmentation pattern (MS/MS spectrum) of this tagged peptide is then used to confirm its amino acid sequence.

Data Flow in NMR Structure Determination

The process of converting raw NMR data into a three-dimensional structure involves several integrated steps. The diagram below illustrates this workflow, from initial experiments to the final validated structural ensemble.

cluster_0 Data Acquisition cluster_1 Data Analysis & Restraint Generation cluster_2 Structure Calculation & Validation TOCSY 2D TOCSY Assignment Sequential Resonance Assignment TOCSY->Assignment NOESY 2D NOESY NOESY->Assignment HSQC 2D HSQC (if labeled) HSQC->Assignment NOE_Int NOE Peak Integration Assignment->NOE_Int J_Coup J-Coupling Measurement Assignment->J_Coup Dist_Rest Distance Restraints (< 5 Å) NOE_Int->Dist_Rest Angle_Rest Dihedral Angle Restraints J_Coup->Angle_Rest Calc Structure Calculation (e.g., CYANA, XPLOR) Dist_Rest->Calc Angle_Rest->Calc Ensemble Ensemble of 3D Structures Calc->Ensemble Validation Structure Quality Validation Ensemble->Validation Final Final Validated N3-Peptide Structure Validation->Final

Information flow from NMR data to 3D structure.

References

A Researcher's Guide to Purity Analysis of Synthetic Peptides by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing peptide purity, offering high resolution and quantitative accuracy.[1] This guide provides a comparative overview of HPLC methods, supported by experimental data, to aid in the selection and implementation of appropriate analytical strategies.

Comparing HPLC Methodologies for Peptide Purity Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for analyzing the purity of synthetic peptides.[1] This method separates peptides based on their hydrophobicity. Other HPLC modes, such as Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC), can be used for orthogonal separations, especially for complex samples or specific applications.[7]

The following table summarizes key performance metrics and typical applications of different HPLC methods for peptide analysis.

Performance MetricReversed-Phase (RP-HPLC)Ion-Exchange (IEX-HPLC)Size-Exclusion (SEC-HPLC)Hydrophilic Interaction (HILIC)
Principle of Separation HydrophobicityNet ChargeHydrodynamic Radius (Size)Hydrophilicity
Resolution Very High[8]High, orthogonal to RP-HPLC[8]Low[8]High, complementary to RP-HPLC[8]
Typical Loading Capacity 1-2 mg/mL of column volume (preparative)[8]High, can be used for initial capture[8]Low to moderate[8]Moderate[8]
Typical Peptide Recovery Good to Excellent (often >90%)[8]Good[8]Excellent[8]Good[8]
Primary Application High-resolution analysis and purification of most peptides.[8][9]Peptides with significant charge differences, such as phosphopeptides.[8]Separation of aggregates, size variants, and desalting.[8]Separation of very polar or hydrophilic peptides.

Experimental Protocol: A Standard RP-HPLC Method for Peptide Purity Analysis

This protocol outlines a general method for determining the purity of a synthetic peptide using RP-HPLC. Optimization of specific parameters may be required based on the peptide's properties.

Objective: To determine the purity of a synthetic peptide by separating the main peptide from its synthesis-related impurities.

Materials:

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is the standard choice for most peptides.[10] For very hydrophobic peptides, C8 or C4 columns may provide better results.[10] A typical analytical column has dimensions of 4.6 mm x 250 mm with 5 µm particles and 100 Å pores.[11]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[1]

  • Sample: Synthetic peptide dissolved in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.[1] The sample should be filtered through a 0.22 µm or 0.45 µm filter before injection.[9]

Procedure:

  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[10]

  • Sample Injection:

    • Inject 10-20 µL of the prepared peptide sample onto the column.[1]

  • Chromatographic Separation:

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.[1][10] The gradient slope can be adjusted to optimize the separation of impurities from the main peak. A shallower gradient is often more effective for resolving closely eluting impurities.[10]

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[1]

    • Column Temperature: Maintain the column at 30-40 °C to improve peak shape.[1]

  • Detection:

    • Monitor the column effluent using a UV detector at 214-220 nm for the peptide backbone and 280 nm if the peptide contains aromatic residues like Tryptophan or Tyrosine.[1][5]

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[5][9]

    • Purity (%) = (Area of Main Peak / Total Peak Area) x 100

Visualizing the Workflow

The following diagram illustrates the general workflow for the purity analysis of synthetic peptides by HPLC.

HPLC_Peptide_Purity_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Peptide Synthetic Peptide Solvent Dissolution Solvent (e.g., 0.1% TFA in Water) Peptide->Solvent Dissolve Filtration Sample Filtration (0.22 µm filter) Solvent->Filtration Injector Injector Filtration->Injector Inject Sample MobilePhaseA Mobile Phase A (0.1% TFA in Water) MobilePhaseA->Injector MobilePhaseB Mobile Phase B (0.1% TFA in Acetonitrile) MobilePhaseB->Injector Column RP-HPLC Column (e.g., C18) Injector->Column Gradient Elution Detector UV Detector (214/280 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC-based purity analysis of synthetic peptides.

Conclusion

The purity of synthetic peptides is a critical parameter that directly influences the outcome of research and the viability of therapeutic candidates. RP-HPLC is a powerful and indispensable tool for the accurate determination of peptide purity. By understanding the principles of different HPLC methods and implementing a robust analytical protocol, researchers can ensure the quality and reliability of their synthetic peptides. For peptides intended for clinical use, a purity of ≥98% is typically required, while for general research purposes, a purity of >90% may be acceptable.[5] The combination of HPLC with mass spectrometry (MS) can provide further characterization of impurities, offering valuable insights for optimizing peptide synthesis and purification strategies.[3][12]

References

A Comparative Guide to Flexible and Rigid Linkers in Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a linker to connect functional domains in a fusion protein is a critical design element that can significantly impact its expression, stability, and biological activity. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to aid in the rational design of fusion proteins for therapeutic and research applications.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible LinkersRigid Linkers
Composition Rich in small, non-polar (Gly) or polar (Ser, Thr) amino acids. Common examples include (Gly4Ser)n sequences.[1][2]Often incorporate α-helical structures (e.g., (EAAAK)n) or proline-rich sequences (e.g., (XP)n).[1][2]
Structure Unstructured and highly mobile, allowing for a high degree of freedom between fused domains.[1]Adopt a more defined and stable secondary structure, acting as a rigid spacer.[1][2]
Primary Function Permit interaction or movement between domains, useful for applications like single-chain variable fragments (scFv).[2][3]Maintain a fixed distance between domains, preventing steric hindrance and preserving individual domain function.[1][2]

Quantitative Performance Comparison

The selection of a linker can have a profound effect on the manufacturability and therapeutic potential of a fusion protein. Below is a summary of quantitative data from studies comparing the performance of fusion proteins constructed with flexible versus rigid linkers.

Performance MetricFlexible Linker ExampleRigid Linker ExampleKey Findings & Citations
Expression Yield A transferrin-G-CSF fusion with a (GGGGS)3 linker failed to be expressed.[2]The use of a rigid helical linker can significantly improve the expression yield of some fusion proteins.[3] For instance, a study on a human serum albumin-α-melanocyte-stimulating hormone fusion protein reported a 6.27% increase in expression with a rigid PAPAP linker compared to the original flexible linker.
Thermal Stability (Tm) A bifunctional β-glucanase and xylanase fusion with a flexible linker showed lower thermal stability compared to its rigid linker counterpart.The same bifunctional enzyme with an α-helical (EAAAK)n linker demonstrated increased thermal stability. The Tm of the β-glucanase domain improved as the length of the helical linker increased.[3] Another study reported a Tm of 83.5°C for a fusion protein with a rigid PAPAP linker, indicating excellent thermal stability.
Biological Activity In some cases, flexible linkers can lead to a loss of biological activity due to inefficient domain separation.[2]Rigid linkers can preserve or even enhance biological activity by maintaining the proper orientation and separation of functional domains. A study on an HSA-α-MSH fusion protein showed an 81.5% increase in the inhibition of NF-κB expression with a rigid linker.
Domain Separation Flexible (Gly4Ser)n linkers, even with up to nine repeats, did not significantly increase the hydrodynamic radius of an IgG fusion protein, suggesting limited domain separation.Structured helical cTPR linkers provided a consistent increase in the hydrodynamic radius, indicating greater separation between the Fab and Fc domains.

Impact on Protein Structure and Function

The choice between a flexible and a rigid linker fundamentally influences the spatial relationship between the fused domains, which in turn dictates the overall behavior of the fusion protein.

cluster_flexible Flexible Linker cluster_rigid Rigid Linker Domain A_flex Domain A Linker_flex (G4S)n Domain A_flex->Linker_flex Domain B_flex Domain B Linker_flex->Domain B_flex Interaction Potential for Inter-domain Interaction Linker_flex->Interaction Domain A_rigid Domain A Linker_rigid (EAAAK)n Domain A_rigid->Linker_rigid Domain B_rigid Domain B Linker_rigid->Domain B_rigid Separation Maintained Domain Separation Linker_rigid->Separation

Figure 1. Structural implications of flexible vs. rigid linkers.

Flexible linkers allow for a range of motion between the connected domains, which can be advantageous when inter-domain interactions are required for function. However, this flexibility can also lead to undesirable interactions, steric hindrance, or even aggregation.[4]

Rigid linkers, by contrast, act as spacers, maintaining a fixed distance and orientation between the domains.[1] This is often crucial for preserving the independent folding and function of each domain, which can lead to improved stability and biological activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to compare the performance of fusion proteins with different linkers.

Fusion Protein Expression and Purification

This protocol describes the expression of a His-tagged fusion protein in E. coli and its subsequent purification using affinity and size-exclusion chromatography.

Start Transformation of E. coli with Expression Vector Culture Cell Culture and Induction of Protein Expression Start->Culture Harvest Cell Harvest by Centrifugation Culture->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarification of Lysate by Centrifugation Lysis->Clarification AC Affinity Chromatography (e.g., Ni-NTA) Clarification->AC SEC Size-Exclusion Chromatography (SEC) AC->SEC Analysis Purity Analysis (SDS-PAGE) SEC->Analysis End Purified Fusion Protein Analysis->End

Figure 2. Workflow for fusion protein expression and purification.

A. Expression:

  • Transform competent E. coli cells (e.g., BL21(DE3)) with the expression vector containing the gene for the fusion protein.

  • Inoculate a single colony into an appropriate volume of Luria-Bertani (LB) broth containing the selective antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

B. Purification:

  • Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).[5]

  • Lyse the cells by sonication on ice and clarify the lysate by centrifugation.

  • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.[5]

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.[5]

  • Elute the His-tagged fusion protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).[5]

  • For a final polishing step and buffer exchange, apply the eluted protein to a size-exclusion chromatography (SEC) column equilibrated with the desired final buffer (e.g., PBS).[6]

  • Analyze the purity of the final protein sample by SDS-PAGE.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its melting temperature (Tm), a key indicator of thermal stability.[7][8]

Protocol:

  • Dialyze the purified fusion protein extensively against the desired buffer (e.g., PBS) to ensure buffer matching between the sample and the reference.[7] The final dialysis buffer should be used as the reference in the DSC experiment.

  • Determine the protein concentration accurately (e.g., by measuring absorbance at 280 nm). A typical concentration range for DSC is 0.1-2 mg/mL.[9]

  • Degas the protein sample and the reference buffer immediately before loading into the DSC cells to prevent bubble formation.

  • Load the protein sample into the sample cell and the matched buffer into the reference cell of the calorimeter.

  • Set the experimental parameters, including the temperature range (e.g., 20-100°C) and the scan rate (e.g., 60-90°C/hour).[7][9]

  • Perform the scan and collect the data.

  • Analyze the resulting thermogram to determine the Tm, which is the peak of the unfolding transition.[7]

Kinetic Analysis by Bio-Layer Interferometry (BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[10][11][12]

Protocol:

  • Immobilization: Immobilize the ligand (one of the binding partners) onto the biosensor tip. For a His-tagged fusion protein, a Ni-NTA biosensor can be used.[11]

  • Baseline: Equilibrate the biosensor in the assay buffer to establish a stable baseline.[10]

  • Association: Move the biosensor into a well containing the analyte (the other binding partner) at a known concentration and measure the binding in real-time.[10]

  • Dissociation: Transfer the biosensor back to a well containing only the assay buffer and monitor the dissociation of the analyte.[10]

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to calculate the kinetic constants (ka, kd, and KD).[11]

Conclusion

The choice between a flexible and a rigid linker is not arbitrary but a critical design decision that should be guided by the intended application of the fusion protein. Flexible linkers are advantageous when domain mobility or interaction is desired, while rigid linkers are often superior for preserving the structural integrity and function of the individual domains, which can lead to higher expression yields, enhanced stability, and improved biological activity. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of different linker designs, enabling researchers to optimize the performance of their fusion protein constructs.

References

Performance of N3-Gly-Gly-Gly-Gly-Gly-OH in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the selection of an appropriate solvent system is critical for the successful application of peptide-based reagents such as N3-Gly-Gly-Gly-Gly-Gly-OH. This azido-functionalized pentaglycine (B1581309) is a key building block for bioconjugation via "click chemistry," and its performance is intrinsically linked to its solubility and reactivity in various media. This guide provides a comparative analysis of its expected performance in different solvent systems, supported by data from related compounds and general principles of peptide chemistry.

Expected Solubility and Performance Overview

The solubility of this compound is primarily dictated by its pentaglycine backbone, which is known to have low aqueous solubility. The experimental solubility of pentaglycine (the parent peptide) in water at pH 5.4 is approximately 0.005 M.[1] The addition of the N-terminal azide (B81097) group is not expected to dramatically increase aqueous solubility in the absence of other modifications. Therefore, for many applications requiring higher concentrations, the use of organic co-solvents is often necessary.

The performance of this compound in bioorthogonal reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), is highly dependent on the solvent's ability to dissolve all reaction components without interfering with the reaction mechanism.[2][3] While these reactions can be performed in aqueous buffers to maintain the stability of biological molecules, organic co-solvents are frequently required to solubilize hydrophobic reaction partners.[4]

Comparative Performance in Common Solvent Systems

The following table summarizes the expected performance of this compound in various solvent systems, based on data from analogous peptides and common practices in peptide chemistry.

Solvent SystemExpected SolubilityPerformance in BioconjugationKey Considerations
Aqueous Buffers (e.g., PBS, HEPES) LowSuitable for reactions with soluble biomolecules, but limited by the peptide's intrinsic solubility.Ideal for maintaining the native conformation of proteins and other biomolecules. May require optimization of pH.
Water LowSimilar to aqueous buffers.The solubility of oligoglycines is known to decrease with increasing chain length.[1]
Dimethyl Sulfoxide (DMSO) HighExcellent co-solvent for increasing the concentration of reactants. Widely used in click chemistry protocols.Can be difficult to remove completely and may affect the stability of some biomolecules at high concentrations. A common starting point for dissolving peptides with poor aqueous solubility.[5]
Dimethylformamide (DMF) HighEffective co-solvent, particularly in solid-phase peptide synthesis and subsequent modifications.[6]Similar to DMSO, it is a polar aprotic solvent that can facilitate reactions but may require careful removal.
Acetonitrile (ACN) ModerateOften used as a co-solvent in HPLC purification and can be used in reaction mixtures.Less polar than DMSO and DMF, which may limit solubility for highly polar reactants.
Methanol (MeOH) / Ethanol (EtOH) ModerateCan be used as a co-solvent. The presence of a hydroxyl group may interfere with certain reaction types.Protic nature can influence reaction mechanisms.
Mixed Aqueous-Organic Systems (e.g., 10% DMSO in PBS) Moderate to HighA common strategy to balance the solubility of hydrophobic reagents with the stability of biomolecules.[7][8]The optimal ratio of organic solvent to aqueous buffer needs to be determined empirically for each specific application.

Experimental Protocols

To quantitatively assess the performance of this compound, the following experimental protocols can be employed.

Protocol 1: Determination of Solubility
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., water, PBS, DMSO, 10% DMSO in PBS) in a microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 2 minutes, followed by incubation at a constant temperature (e.g., 25°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved peptide.

  • Quantification: Carefully remove a known volume of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as quantitative NMR (qNMR) with an internal standard or by derivatizing the azide for UV-Vis spectrophotometry.

  • Replication: Repeat the experiment at least three times for each solvent system to ensure reproducibility.

Protocol 2: Evaluation of Performance in a Model SPAAC Reaction
  • Reactant Preparation: Prepare a stock solution of this compound in the chosen solvent system (e.g., 10% DMSO in PBS). Prepare a separate stock solution of a strained alkyne, such as dibenzocyclooctyne (DBCO)-functionalized fluorophore, in the same solvent system.

  • Reaction Initiation: Mix the two solutions to achieve desired final concentrations (e.g., 1 mM of each reactant).

  • Reaction Monitoring: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction if necessary. Analyze the samples by reverse-phase HPLC or LC-MS to monitor the consumption of reactants and the formation of the triazole product.

  • Data Analysis: Calculate the reaction rate and the final conversion percentage to assess the performance of the peptide in the chosen solvent system.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental processes, the following diagrams illustrate the key workflows.

G cluster_solubility Solubility Determination Workflow A Add excess N3-(Gly)5-OH to solvent B Vortex and equilibrate for 24h A->B C Centrifuge to pellet undissolved solid B->C D Collect supernatant C->D E Quantify concentration (e.g., qNMR) D->E

Caption: Workflow for determining the solubility of this compound.

G cluster_spaac SPAAC Reaction Performance Workflow A Prepare stock solutions of N3-(Gly)5-OH and DBCO-fluorophore B Mix reactants in the chosen solvent system A->B C Incubate at constant temperature B->C D Take aliquots at various time points C->D E Analyze by HPLC or LC-MS D->E F Calculate reaction rate and conversion E->F

Caption: Workflow for evaluating SPAAC reaction performance.

References

A Researcher's Guide to Glycine Linkers: Impact on Protein Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein engineering and drug development, the use of linkers to connect protein domains is a cornerstone of creating novel fusion proteins with tailored functions. Among the various types of linkers, those rich in glycine (B1666218) have been a popular choice due to their inherent flexibility. This guide provides a comprehensive comparison of how glycine content and linker length influence protein stability and function, supported by experimental data and detailed protocols.

The Role of Glycine in Linker Flexibility

Glycine's unique structure, with a single hydrogen atom as its side chain, provides a high degree of conformational freedom to the polypeptide backbone.[1][2][3] This flexibility is often desirable to allow for proper folding and orientation of the fused domains, minimizing interference between them.[4][5] However, research indicates that there is a delicate balance, as excessive flexibility can be detrimental to the overall stability of the fusion protein.[1]

Comparative Analysis of Glycine-Containing Linkers

The following tables summarize quantitative data from key studies, offering a clear comparison of how linker composition and length affect protein properties.

Table 1: Impact of Glycine Content on Linker Stiffness

This table presents data from a study that utilized Förster Resonance Energy Transfer (FRET) to experimentally determine the persistence length, a measure of stiffness, for linkers with varying glycine content.[6][7][8] A shorter persistence length indicates greater flexibility.

Linker CompositionGlycine Content (%)Persistence Length (Å)Reference
(GSSGSS)n33.34.5[6][7][8]
(GSSSSS)n16.74.8[6][7][8]
(SSSSSS)n06.2[6][7][8]

As shown in the table, a higher glycine content results in a lower persistence length, confirming the role of glycine in increasing linker flexibility.

Table 2: Influence of Linker Length and Composition on Protein Stability

The data below, from a study on single-chain Arc repressor, demonstrates how linker length and the ratio of glycine to other amino acids like alanine (B10760859) and serine can significantly impact protein stability, measured by the Gibbs free energy of unfolding (ΔGu).[1] Higher ΔGu values indicate greater stability.

Linker Length (Residues)Linker CompositionΔGu (kcal/mol)Effective Concentration (Ceff)Reference
9Glycine-rich≈ 3.0≈ 6 µM[1]
19Glycine-rich8.480 mM[1]
47-59Glycine-rich≈ 4.5≈ 150 µM[1]
1911 Alanines, 5 GlycinesMax Stability (in Ala/Gly library)Not Specified[1]
197 Serines, 9 GlycinesMax Stability (in Ser/Gly library)Not Specified[1]

This data highlights that there is an optimal linker length for maximal stability, and that a balance of flexible (glycine) and more rigid residues can fine-tune stability.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to assess the impact of glycine linkers.

Protocol 1: Determining Linker Flexibility via FRET

This method is used to quantitatively measure the conformational properties of linkers.[6][7]

Objective: To determine the persistence length of a linker.

Methodology:

  • Construct Design: Fusion proteins are created consisting of a donor fluorescent protein (e.g., ECFP) and an acceptor fluorescent protein (e.g., EYFP) connected by the linker of interest.

  • Protein Expression and Purification: The fusion proteins are expressed in a suitable system (e.g., E. coli) and purified.

  • Spectroscopic Measurements: The FRET efficiency is determined by measuring the fluorescence emission spectra of the purified proteins.

  • Data Analysis: The experimental FRET efficiencies are compared to theoretical efficiencies calculated using polymer models like the Worm-Like Chain (WLC) or Gaussian Chain (GC) models. The persistence length is the value that provides the best fit between the experimental and theoretical data.

Protocol 2: Assessing Protein Stability via Urea (B33335) Denaturation

This is a classic method to determine the thermodynamic stability of a protein.[1]

Objective: To measure the Gibbs free energy of unfolding (ΔGu).

Methodology:

  • Sample Preparation: Purified protein is incubated in a buffer containing varying concentrations of a denaturant, typically urea or guanidinium (B1211019) chloride.

  • Spectroscopic Monitoring: The unfolding of the protein is monitored by measuring changes in an optical signal, such as intrinsic tryptophan fluorescence or circular dichroism (CD) ellipticity.[1]

  • Data Analysis: The data is plotted as the fraction of unfolded protein versus the denaturant concentration. The resulting curve is fitted to a two-state model to extract the ΔGu in the absence of denaturant and the m-value (the dependence of ΔGu on denaturant concentration).[1]

Visualizing the Impact of Glycine Linkers

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of glycine linkers.

FRET_Workflow cluster_construct Construct Design cluster_expression Expression & Purification cluster_measurement FRET Measurement cluster_analysis Data Analysis ECFP ECFP (Donor) Linker Glycine Linker ECFP->Linker EYFP EYFP (Acceptor) Linker->EYFP Expression Protein Expression Purification Purification Expression->Purification Spectroscopy Fluorescence Spectroscopy Purification->Spectroscopy FRET_Efficiency Calculate FRET Efficiency Spectroscopy->FRET_Efficiency Persistence_Length Determine Persistence Length FRET_Efficiency->Persistence_Length WLC_Model Worm-Like Chain Model WLC_Model->Persistence_Length

Caption: Experimental workflow for determining linker persistence length using FRET.

Linker_Properties_Impact cluster_properties Linker Properties cluster_effects Biophysical Effects cluster_outcomes Functional Outcomes Length Linker Length Domain_Separation Domain Separation Length->Domain_Separation Glycine_Content Glycine Content Flexibility Flexibility Glycine_Content->Flexibility Stability Protein Stability (ΔGu) Flexibility->Stability Function Protein Function (e.g., Activity, Binding) Flexibility->Function Domain_Separation->Stability Domain_Separation->Function

Caption: Relationship between linker properties and protein stability and function.

FRET_Biosensor cluster_no_ligand No Ligand cluster_ligand_bound Ligand Bound Donor1 Donor Acceptor1 Acceptor Donor1->Acceptor1 Basal FRET Linker1 Flexible Linker Donor2 Donor Acceptor2 Acceptor Donor2->Acceptor2 High FRET Ligand Ligand Donor2->Ligand Ligand->Acceptor2 Linker2 Flexible Linker caption Linker flexibility allows conformational change upon ligand binding, leading to a change in FRET.

Caption: A FRET-based biosensor where linker flexibility is key to its function.

Conclusion and Future Directions

The choice of a linker is a critical design parameter in the engineering of fusion proteins. Glycine-rich linkers offer a high degree of flexibility, which can be advantageous for maintaining the stability and function of the fused domains.[4][9] However, the presented data underscores that both the length and the precise amino acid composition of the linker must be carefully optimized for each specific application.[1] The common (G4S)n linker is a good starting point, but alternatives with varying glycine content or even more rigid linkers should be considered to achieve the desired protein characteristics.[9][10][11] Future research will likely focus on developing more sophisticated computational models to predict the optimal linker design for a given fusion protein, further streamlining the development of novel protein-based therapeutics and research tools.

References

Comparative analysis of different peptide synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of research and development in numerous scientific fields, from basic biological studies to the creation of novel therapeutics. The choice of synthesis strategy can significantly impact the efficiency, purity, and scalability of peptide production. This guide provides a comparative analysis of the three primary methods: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Microwave-Assisted Peptide Synthesis (MAPS). We present a side-by-side comparison of their core principles, performance metrics based on experimental data, and detailed protocols for key techniques.

At a Glance: Comparing Peptide Synthesis Strategies

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Microwave-Assisted Peptide Synthesis (MAPS)
Principle The peptide chain is assembled on an insoluble solid support (resin), allowing for easy removal of excess reagents and byproducts through filtration and washing.[1][2]Peptide synthesis is carried out entirely in solution, with purification of the peptide intermediate after each step or after the coupling of several fragments.[2]A modification of SPPS where microwave energy is used to accelerate the deprotection and coupling steps, significantly reducing reaction times.[3][4]
Typical Peptide Length Suitable for peptides up to 50 amino acids. Can become less efficient for very long or complex sequences.[2]Most advantageous for the synthesis of short peptides and peptide fragments.[5]Efficient for both routine and difficult or long peptide sequences.[6]
Automation Highly amenable to automation and high-throughput synthesis.[2][5]Less compatible with automation due to the need for purification after each step.[2]Fully automated systems are widely available, combining the benefits of SPPS automation with accelerated synthesis.[7]
Purification Simplified purification of the final product after cleavage from the resin. Intermediates are not isolated.[2]Requires complex and often labor-intensive purification of intermediate products after each coupling step.[2]Final purification is similar to standard SPPS, but often yields a cruder product of higher initial purity.[3][4]
Scalability Well-suited for laboratory-scale (mg to g) synthesis and adaptable to large-scale GMP production.[5]Can be more cost-effective for the large-scale industrial production of short peptides.[2]Scalable for the production of kilogram amounts of peptide with specialized automated synthesizers.[7]
Key Advantages Speed, ease of automation, simplified purification, and suitability for a wide range of peptide lengths.[1][2]Better for very short peptides, allows for purification of intermediates, and can be more cost-effective for large-scale production of simple peptides.[2][5]Dramatic reduction in synthesis time, improved peptide purity and yield, and enhanced efficiency for difficult sequences.[3][4][8]
Key Disadvantages Potential for peptide aggregation on the resin, and higher cost of resins and reagents.[1][2]Labor-intensive, time-consuming due to intermediate purifications, and less suitable for long peptides.[2]Requires specialized microwave peptide synthesizers. Potential for side reactions if not properly controlled.[7]

Performance Comparison: Synthesis of Leu-Enkephalin

To provide a more direct comparison, we have compiled available experimental data for the synthesis of the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) using different strategies. It is important to note that the reaction conditions and specific protocols in the cited literature may vary, which can influence the outcomes.

Synthesis StrategyReported YieldReported PuritySynthesis Time
Solid-Phase Peptide Synthesis (SPPS) 89% (in an aqueous system)-Not Specified
Liquid-Phase Peptide Synthesis (LPPS) Not Specified>99%Not Specified
Microwave-Assisted SPPS (MAPS) 64% (in an aqueous system)High Purity (single peak in HPLC)[9]Significantly shorter than conventional SPPS[3]

Experimental Workflows and Signaling Pathways

The choice of peptide synthesis strategy is often dictated by the intended application of the peptide. For instance, synthesized peptides are frequently used to study cellular signaling pathways. The diagram below illustrates a generic signaling pathway that could be investigated using a synthesized peptide ligand.

G cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Peptide Synthesized Peptide (Ligand) Peptide->Receptor Binding Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Response Cellular Response Kinase_Cascade->Response

Caption: A generic G-protein coupled receptor signaling pathway.

The following diagrams illustrate the general workflows for Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).

SPPS_Workflow start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 wash1 Wash deprotection1->wash1 coupling Amino Acid Coupling wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for each aacamino id wash2->repeat repeat->deprotection1 Yes cleavage Cleavage from Resin & Side-chain Deprotection repeat->cleavage No purification Purification (HPLC) cleavage->purification end Pure Peptide purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

LPPS_Workflow start Start with C-terminal protected amino acid coupling Couple N-protected amino acid start->coupling purify1 Purify Dipeptide coupling->purify1 deprotection Deprotect N-terminus purify1->deprotection repeat Repeat cycle deprotection->repeat repeat->coupling Yes final_deprotection Final Deprotection repeat->final_deprotection No final_purification Final Purification (HPLC) final_deprotection->final_purification end Pure Peptide final_purification->end

Caption: General workflow for Liquid-Phase Peptide Synthesis (LPPS).

Detailed Experimental Protocols

Below are representative protocols for the manual synthesis of a peptide using SPPS and the solution-phase synthesis of a dipeptide.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc Chemistry) of an Enkephalin Analog

This protocol describes the synthesis of 2-Arg-5-Leu-enkephalin (Tyr-Arg-Gly-Phe-Leu) on a 0.1 mmol scale using Fmoc-Leu-Wang resin.[10]

1. Resin Swelling:

  • Place Fmoc-Leu-Wang resin (0.1 mmol) in a reaction vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) for 5 minutes each to swell the resin.[10]

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain the solution.[10]

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then with dichloromethane (B109758) (DCM) (3 x 5 mL).[10]

3. Amino Acid Coupling:

  • Dissolve the next Fmoc-protected amino acid (3 equivalents) and a coupling activator like OxymaPure® (3 equivalents) in DMF.

  • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and allow it to pre-activate for 2 minutes.[10]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.[10]

  • After complete coupling, wash the resin with DMF (5 x 5 mL).

4. Repeat Synthesis Cycle:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phe, Gly, Arg, Tyr).

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.[10]

  • Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the crude peptide.

6. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide and wash the pellet with cold diethyl ether twice.[10]

  • Dry the crude peptide under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Protocol 2: Solution-Phase Synthesis of a Protected Dipeptide (Boc Chemistry)

This protocol outlines the general steps for synthesizing a Boc-protected dipeptide in solution using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling reagent.

1. Protection of the C-terminal Amino Acid:

  • The C-terminal amino acid is typically protected as a methyl or benzyl (B1604629) ester to prevent its carboxyl group from reacting. This is often purchased commercially or prepared using standard organic chemistry techniques.

2. Coupling Reaction:

  • Dissolve the N-terminally Boc-protected amino acid (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.

  • Add the C-terminally protected amino acid (1.0 equivalent) and a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0-1.2 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is typically washed successively with a weak acid solution (e.g., dilute HCl) to remove unreacted amine, a weak base solution (e.g., dilute NaHCO₃) to remove unreacted carboxylic acid and HOBt, and brine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude protected dipeptide is then purified, typically by silica (B1680970) gel column chromatography.

4. Deprotection of the N-terminus (for further elongation):

  • To continue the peptide chain elongation, the Boc group is removed by treating the protected dipeptide with an acid, such as TFA in DCM.

  • The deprotected dipeptide salt can then be used in the next coupling reaction after neutralization.

References

Validating N-Terminal Labeling Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of proteins is paramount. N-terminal labeling offers a site-specific approach for conjugating proteins with various molecules, such as fluorophores, biotin, or drugs. However, ensuring that the label is exclusively attached to the N-terminus and not to other reactive sites, like the ε-amino group of lysine (B10760008) residues, is critical for the integrity of downstream applications. This guide provides an objective comparison of two primary methods for validating N-terminal labeling specificity: Edman degradation and Mass Spectrometry, complete with supporting experimental protocols and data.

The selectivity of N-terminal labeling often leverages the difference in the pKa of the N-terminal α-amino group (pKa ≈ 6-8) compared to the ε-amino group of lysine residues (pKa ≈ 10.5)[1][2][3]. By controlling the reaction pH, electrophilic reagents can be directed to preferentially react with the more nucleophilic N-terminus at or near physiological pH[1][4]. This guide focuses on the methods used to confirm the success of such specific labeling strategies.

Comparative Analysis of Validation Methods

Two orthogonal and powerful techniques are widely employed to ascertain the specificity of N-terminal labeling: the classical Edman degradation sequencing and the versatile mass spectrometry-based approaches.

Edman Degradation provides a direct and sequential readout of the amino acid sequence starting from the N-terminus.[5][6][7] In this method, the N-terminal amino acid is derivatized, cleaved, and identified. If a protein has been successfully and specifically labeled at the N-terminus, the Edman sequencing process will be blocked, as the N-terminal amino group is no longer free to react.[5][6] This "failure to sequence" is a strong indicator of successful N-terminal modification.

Mass Spectrometry (MS) offers a highly sensitive and comprehensive analysis of the labeled protein.[8][9][10] By digesting the labeled protein with a specific protease (e.g., trypsin), a mixture of peptides is generated. Using liquid chromatography-mass spectrometry (LC-MS/MS), these peptides are separated and analyzed. The identification of a peptide fragment containing the N-terminal amino acid with the mass of the label attached confirms the site of modification. Furthermore, MS can be used to quantify the extent of labeling and identify any off-target modifications, such as labeling of lysine residues.[11][12]

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Principle Sequential chemical degradation and identification of N-terminal amino acids.Ionization and mass-to-charge ratio analysis of proteolytically digested peptides.
Primary Readout Amino acid sequence from the N-terminus. Blockage of sequencing indicates labeling.Mass of peptides. A mass shift corresponding to the label on the N-terminal peptide confirms labeling.
Specificity Confirmation Direct, by observing the inability to sequence the N-terminus.Direct, by identifying the labeled N-terminal peptide and sequencing it via MS/MS.
Off-Target Analysis Indirect. Does not readily identify off-target labeling sites.Direct. Can identify and locate off-target labeling on other residues (e.g., lysine).
Quantitative Capability Limited. Primarily qualitative.High. Can determine the ratio of labeled to unlabeled protein and quantify off-target modifications.[11][12]
Sensitivity Requires 10-100 picomoles of protein.[5]High sensitivity, often in the femtomole to attomole range.
Sample Requirements High purity protein or blotted from PVDF membrane.[6][13]Can analyze complex mixtures, though purification enhances results.
Limitations Ineffective if the N-terminus is naturally blocked. Limited to ~30-60 residues.[5][7]Can be complex to analyze data. Label may alter peptide ionization efficiency.

Experimental Protocols

Protocol 1: Validation of N-Terminal Labeling by Edman Degradation

This protocol outlines the steps to confirm N-terminal labeling by subjecting the labeled protein to Edman sequencing.

Materials:

  • N-terminally labeled protein sample (at least 25 pmol)[13]

  • Unlabeled control protein sample

  • PVDF membrane

  • Automated Edman Sequencer (e.g., ABI Procise)[13]

  • Reagents for Edman chemistry (e.g., phenyl isothiocyanate)[6]

  • HPLC system for PTH-amino acid analysis

Methodology:

  • Sample Preparation:

    • If the protein is in solution, ensure it is in a buffer with low salt concentration and free of primary amines (e.g., Tris, glycine).[13]

    • Alternatively, separate the protein via SDS-PAGE and transfer it to a PVDF membrane.[5][13] Do not use fast-blotting systems with incompatible membranes.[13]

  • Edman Sequencing:

    • Load the labeled protein sample (or PVDF membrane band) onto the Edman sequencer.

    • Load the unlabeled control protein sample in a separate run for comparison.

    • Initiate the automated sequencing program for a predetermined number of cycles (e.g., 5-10 cycles).

  • Data Analysis:

    • Unlabeled Control: The HPLC chromatograms should show sequential PTH-amino acid peaks corresponding to the known N-terminal sequence of the protein.

    • Labeled Sample: For a specifically N-terminally labeled protein, no PTH-amino acid peaks should be detected in the initial cycles, indicating that the N-terminus is blocked and unavailable for reaction with phenyl isothiocyanate. The absence of a sequence confirms successful N-terminal modification.

Protocol 2: Validation of N-Terminal Labeling by Mass Spectrometry

This protocol describes the use of LC-MS/MS to identify the site of protein labeling.

Materials:

  • N-terminally labeled protein sample

  • Unlabeled control protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other sequence-grade protease)

  • LC-MS/MS system (e.g., Orbitrap)

  • Proteomics analysis software (e.g., Mascot, MaxQuant)

Methodology:

  • Sample Preparation:

    • Denature the labeled and unlabeled protein samples in a suitable buffer (e.g., 8 M urea).

    • Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample to reduce the urea (B33335) concentration to < 1 M.

  • Proteolytic Digestion:

    • Add trypsin to the protein samples at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide digest with formic acid.

    • Inject the peptide mixture into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a suitable gradient.

    • Analyze the eluting peptides in the mass spectrometer, acquiring both MS1 (peptide mass) and MS2 (fragmentation) spectra.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.

    • Specify the mass of the label as a variable modification on the N-terminus and on lysine residues.

    • Specificity Confirmation: Identify the N-terminal peptide with a mass shift corresponding to the added label. The MS/MS spectrum of this peptide will confirm the modification site.

    • Off-Target Analysis: Search for any peptides where lysine residues are modified with the label. The absence or low abundance of such peptides confirms high N-terminal specificity.

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate a general workflow for validating N-terminal labeling and a representative signaling pathway where such labeled proteins might be utilized.

Validation_Workflow cluster_labeling Protein Labeling cluster_validation Specificity Validation cluster_ms_results MS Data Analysis cluster_edman_results Edman Data Analysis Protein Protein of Interest Labeling N-Terminal Labeling Reaction (e.g., NHS ester at pH 7.0) Protein->Labeling Labeled_Protein Labeled Protein Mixture Labeling->Labeled_Protein Purification Purification (Optional) Labeled_Protein->Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Purification->MS_Analysis Edman_Analysis Edman Degradation Purification->Edman_Analysis MS_Confirm Confirm N-Terminal Label MS_Analysis->MS_Confirm MS_Off_Target Quantify Off-Target Labeling MS_Analysis->MS_Off_Target Edman_Confirm Confirm N-Terminal Blockage Edman_Analysis->Edman_Confirm

Caption: Workflow for N-terminal labeling and subsequent validation.

Signaling_Pathway Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Ligand Labeled Ligand (N-terminally tagged) Ligand->Receptor Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling initiated by a labeled ligand.

References

A Researcher's Guide to N3-Peptide Conjugation: A Comparative Analysis of Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to efficiently and specifically conjugate peptides to other molecules is paramount for advancing therapeutic and diagnostic applications. N3-peptide conjugation, a cornerstone of bioconjugation, offers a powerful toolkit for creating these complex biomolecules. This guide provides an objective comparison of the primary N3-peptide conjugation methods—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with other widely used peptide ligation techniques. Supported by experimental data, this guide aims to inform the selection of the most appropriate conjugation strategy for your research needs.

Quantitative Comparison of Peptide Conjugation Reactions

The choice of a peptide conjugation strategy often depends on a balance of factors including reaction speed, yield, biocompatibility, and the specific functional groups present on the peptide and its conjugation partner. The following tables provide a summary of key quantitative parameters for various common conjugation reactions.

Reaction Typical Reactants Second-Order Rate Constant (k) Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
CuAAC Azide, Terminal Alkyne~10³ - 10⁵ M⁻¹s⁻¹Minutes to a few hours>95%[1]High efficiency, fast kinetics, high yields, regioselective (1,4-disubstituted triazole)Requires copper catalyst (potential cytotoxicity), requires reducing agent and ligand
SPAAC Azide, Strained Cyclooctyne (B158145) (e.g., DBCO, BCN)~10⁻³ - 1 M⁻¹s⁻¹Hours to overnightHigh to quantitativeBioorthogonal (copper-free), high specificity, biocompatibleSlower kinetics than CuAAC, strained alkynes can be expensive
Native Chemical Ligation (NCL) N-terminal Cysteine, C-terminal Thioester~10¹ - 10² M⁻¹s⁻¹1 - 24 hours>90%[2]Forms a native peptide bond, highly chemoselective, occurs in aqueous solutionRequires an N-terminal cysteine, thioester can be challenging to synthesize
Amide Bond Formation (EDC/NHS) Carboxylic Acid, Primary AmineNot readily available in comparable format1 - 24 hoursVariable, can be high with optimizationUtilizes common functional groups, well-established chemistryCan have side reactions, requires careful optimization of pH and reagent concentrations
Disulfide Bond Formation Two Thiols (Cysteine)~1 - 10 M⁻¹s⁻¹ (uncatalyzed)Minutes to hoursHighReversible linkage (useful for drug delivery), specific to cysteine residuesCan be prone to scrambling, requires oxidizing conditions

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the key peptide conjugation reactions discussed.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Solution

This protocol describes a general procedure for conjugating an azide-modified peptide with an alkyne-containing molecule in solution.

Materials:

  • Azide-modified peptide

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) stock solution (e.g., 50 mM in water/DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.1-1.5 equivalents) of the alkyne-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-10 mM).

  • Degas the Solution: Thoroughly degas the reaction mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of the copper catalyst. For a final reaction concentration of 1 mM Cu(I), mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.

  • Initiate the Reaction: To the degassed peptide/alkyne solution, add the catalyst premix.

  • Add Reducing Agent: Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Incubate: Gently mix the reaction and incubate at room temperature. Reaction times can range from 1 to 12 hours. Monitor the reaction progress by a suitable analytical method such as RP-HPLC or mass spectrometry.

  • Purification: Once the reaction is complete, purify the peptide conjugate using a suitable method like RP-HPLC to remove unreacted starting materials, catalyst, and ligand.

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol outlines a copper-free method for conjugating an azide-modified peptide with a strained cyclooctyne.

Materials:

  • Azide-modified peptide

  • Strained cyclooctyne (e.g., DBCO-functionalized molecule)

  • Reaction buffer (e.g., PBS pH 7.4 or other biocompatible buffer)

Procedure:

  • Prepare Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.1-1.5 equivalents) of the strained cyclooctyne in the chosen reaction buffer to the desired concentration.

  • Incubate: Mix the solution and allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific cyclooctyne used. The reaction progress can be monitored by RP-HPLC or mass spectrometry.

  • Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.

Protocol 3: Native Chemical Ligation (NCL)

This protocol describes the ligation of a peptide with an N-terminal cysteine to a peptide with a C-terminal thioester.

Materials:

  • Peptide with an N-terminal cysteine

  • Peptide with a C-terminal thioester

  • Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

Procedure:

  • Dissolve Peptides: Dissolve equimolar amounts of the N-terminal cysteine peptide and the C-terminal thioester peptide in the ligation buffer. The final peptide concentration is typically in the range of 1-10 mM.

  • Add Reducing Agent and Catalyst: Add TCEP to a final concentration of 20-50 mM to ensure the cysteine thiol is in its reduced state. Add the thiol catalyst to a final concentration of 20-50 mM.

  • Adjust pH: Adjust the pH of the reaction mixture to 7.0-7.5.

  • Incubate: Incubate the reaction mixture at room temperature or 37°C. The reaction is typically complete within 1 to 24 hours. Monitor the reaction progress by RP-HPLC.

  • Purification: Once the reaction is complete, purify the ligated peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 4: Amide Bond Formation using EDC/NHS

This protocol details the conjugation of a peptide's carboxylic acid to a primary amine-containing molecule.

Materials:

  • Peptide with an exposed carboxylic acid (C-terminus or side chain of Asp/Glu)

  • Molecule with a primary amine

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

Procedure:

  • Activate Carboxylic Acid: Dissolve the peptide in the Activation Buffer. Add EDC and NHS (or sulfo-NHS) in a molar excess (e.g., 5-10 fold) over the peptide. Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation: Add the amine-containing molecule to the activated peptide solution. For optimal coupling, the pH can be raised to 7.2-7.5 by adding the Coupling Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification: Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or RP-HPLC to remove excess reagents and byproducts.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful conjugation.

Protocol 5: Disulfide Bond Formation

This protocol describes the formation of a disulfide bond between two cysteine-containing peptides.

Materials:

  • Two cysteine-containing peptides

  • Oxidation Buffer (e.g., 0.1 M Tris-HCl, pH 8.0-8.5)

  • Optional: Oxidizing agent (e.g., hydrogen peroxide, iodine, or air)

Procedure:

  • Prepare Peptides: Ensure that the cysteine residues in the peptides are in their reduced thiol form. If necessary, treat the peptides with a reducing agent like DTT or TCEP and subsequently remove the reducing agent.

  • Dissolve in Buffer: Dissolve the peptides in the Oxidation Buffer. The concentration should be kept low (e.g., < 1 mg/mL) to favor intramolecular or desired intermolecular disulfide bond formation over polymerization.

  • Oxidation:

    • Air Oxidation: Stir the solution gently in a vessel open to the air. This is a slow process and can take several hours to days.

    • Chemical Oxidation: For a more controlled and faster reaction, a mild oxidizing agent can be added. For example, add a dilute solution of hydrogen peroxide dropwise while monitoring the reaction.

  • Monitor Reaction: Follow the progress of the reaction by RP-HPLC, observing the disappearance of the reduced peptide peaks and the appearance of the oxidized product peak.

  • Purification: Once the reaction is complete, purify the disulfide-linked peptide by RP-HPLC.

  • Characterization: Confirm the formation of the disulfide bond by mass spectrometry (observing the expected mass decrease of 2 Da).

Visualizing the Pathways and Workflows

Understanding the underlying chemical principles and experimental processes is crucial for successful peptide conjugation. The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a general experimental workflow.

CuAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System Peptide-N3 Peptide-N₃ Product Peptide-Triazole-R Peptide-N3->Product Azide Alkyne-R R-C≡CH Alkyne-R->Product Alkyne Cu(II) Cu(II)SO₄ Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Cu(I)->Product Catalysis

Caption: The CuAAC reaction pathway, highlighting the roles of the copper catalyst and reducing agent.

SPAAC_Pathway cluster_reactants Reactants Peptide-N3 Peptide-N₃ Product Peptide-Triazole-R Peptide-N3->Product Azide Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Product Strain-promoted cycloaddition NCL_Pathway cluster_reactants Reactants Peptide1-SH Peptide-Cys Intermediate Thioester-linked Intermediate Peptide1-SH->Intermediate Transthioesterification Peptide2-SR Peptide-Thioester Peptide2-SR->Intermediate Product Ligated Peptide (Native Amide Bond) Intermediate->Product S-to-N Acyl Shift Amide_Pathway cluster_reactants Reactants cluster_reagents Coupling Reagents Peptide-COOH Peptide-COOH Intermediate NHS-Ester Intermediate Peptide-COOH->Intermediate R-NH2 R-NH₂ Product Peptide-CONH-R R-NH2->Product EDC EDC EDC->Intermediate Activation NHS NHS NHS->Intermediate Intermediate->Product Aminolysis Disulfide_Pathway cluster_reactants Reactants Peptide1-SH Peptide1-SH Product Peptide1-S-S-Peptide2 Peptide1-SH->Product Peptide2-SH Peptide2-SH Peptide2-SH->Product Oxidation Oxidation Oxidation->Product [O] Experimental_Workflow Start Peptide Synthesis & Modification Purification1 Purification of Starting Materials (e.g., RP-HPLC) Start->Purification1 Conjugation Conjugation Reaction (e.g., CuAAC, SPAAC, NCL) Purification1->Conjugation Monitoring Reaction Monitoring (RP-HPLC, MS) Conjugation->Monitoring Monitoring->Conjugation Continue Reaction Purification2 Purification of Conjugate (e.g., RP-HPLC, SEC) Monitoring->Purification2 Reaction Complete Characterization Characterization (MS, SDS-PAGE, etc.) Purification2->Characterization End Final Product Characterization->End

References

Safety Operating Guide

Safe Disposal of N3-Gly-Gly-Gly-Gly-Gly-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of N3-Gly-Gly-Gly-Gly-Gly-OH

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals on the proper disposal of this compound. While a Safety Data Sheet (SDS) for this specific compound from one supplier suggests it is not a hazardous substance, the presence of the azide (B81097) functional group warrants a cautious approach.[1] Organic azides as a class of compounds are potentially explosive and toxic.[2][3] Therefore, it is prudent to handle and dispose of this compound as a hazardous chemical waste, adhering to established protocols for azido (B1232118) compounds.

Immediate Safety Considerations

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Nitrile gloves are required. For handling concentrated solutions or for prolonged tasks, consider double-gloving.

  • Body Protection: A flame-resistant lab coat must be worn.

All handling and preparation for disposal must be conducted inside a certified chemical fume hood.

Hazard and Incompatibility Data

Proper segregation of waste is critical to prevent dangerous reactions. Azido compounds can be highly reactive with certain substances.

Hazard CategoryDescriptionIncompatible Materials
Explosive Hazard Organic azides can be sensitive to heat, light, shock, friction, and pressure.[2][3]Heavy metals (e.g., copper, lead), metal salts, strong oxidizing agents, strong acids.[2][4]
Toxicity The azide functional group is highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[2]Acids (can form highly toxic and explosive hydrazoic acid).[2][4]
Reactivity Can react violently with certain organic compounds and form unstable compounds with halogenated solvents.[2][4]Halogenated solvents (e.g., dichloromethane, chloroform), strong acids/alkalis, strong oxidizing/reducing agents.[1][4]

Step-by-Step Disposal Procedures

Follow these procedures for the safe disposal of this compound in various forms.

Disposal of Unused or Expired Solid this compound

  • Container: Place the original vial or container inside a larger, sealable, and clearly labeled plastic container. Do not use a container with a metal cap.[4]

  • Labeling: Label the outer container as "Hazardous Waste: Solid Organic Azide" and include the full chemical name: "this compound".[4]

  • Storage: Store the container in a designated, cool, and dry hazardous waste accumulation area. Ensure it is stored away from heat, acids, and metals.[4]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[4]

Disposal of Experimental Waste Solutions Containing this compound

  • Collection: Use a dedicated, sealed plastic or plastic-coated glass waste container.[4]

  • Segregation: Never mix azide-containing waste with acidic waste streams, as this can generate highly toxic and explosive hydrazoic acid.[3][4] Do not mix with waste containing heavy metals or halogenated solvents.[4][5]

  • Labeling: Label the container "Hazardous Waste: Liquid Organic Azide" and list all chemical components of the solution.[4][5]

  • Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's EHS department.[4]

Disposal of Contaminated Labware and PPE

  • Collection: All contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[5][6]

  • Labeling: Label the container "Hazardous Waste: Azide Contaminated Debris".[5]

  • Disposal: Dispose of the container through your institution's EHS department.

Emergency Procedures

In case of accidental exposure or spill, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1]

  • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1]

Experimental Protocol: Chemical Deactivation of Azide Waste

For institutions with the appropriate facilities and trained personnel, chemical deactivation of azide-containing waste can be performed. The following is a general protocol for the deactivation of dilute azide solutions. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Materials:

  • Aqueous waste solution containing no more than 5% sodium azide (or equivalent molar concentration of organic azide).

  • 20% aqueous solution of sodium nitrite (B80452) (NaNO2).

  • 20% aqueous solution of sulfuric acid (H2SO4).

  • Stirrer, dropping funnel, and a three-necked flask with an outlet to a fume hood flue.

  • Starch-iodide paper.

Procedure:

  • Set up the three-necked flask in a chemical fume hood.

  • Add the azide-containing waste solution to the flask.

  • With stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every gram of sodium azide in the solution (a 40% excess).[7]

  • Crucially, after the sodium nitrite addition , slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the mixture is acidic to pH paper. Adding acid before the nitrite will generate poisonous and volatile hydrazoic acid (HN3). [7]

  • Once the evolution of nitrogen oxides has ceased, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.[7]

  • The resulting deactivated solution should be neutralized with a dilute base to a pH between 6 and 9 and then collected as hazardous waste.[7]

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation & Collection cluster_labeling Labeling cluster_storage_disposal Storage & Final Disposal Waste This compound Waste (Solid, Liquid, or Contaminated PPE) SolidWaste Solid Waste (Unused/Expired Product) Waste->SolidWaste Solid LiquidWaste Liquid Waste (Experimental Solutions) Waste->LiquidWaste Liquid PPEWaste Contaminated PPE & Debris Waste->PPEWaste Contaminated PPE/Debris LabelSolid Label as: 'Hazardous Waste: Solid Organic Azide' + Chemical Name SolidWaste->LabelSolid LabelLiquid Label as: 'Hazardous Waste: Liquid Organic Azide' + All Components LiquidWaste->LabelLiquid LabelPPE Label as: 'Hazardous Waste: Azide Contaminated Debris' PPEWaste->LabelPPE Storage Store in Designated Hazardous Waste Area (Cool, Dry, Away from Incompatibles) LabelSolid->Storage LabelLiquid->Storage LabelPPE->Storage EHS Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling N3-Gly-Gly-Gly-Gly-Gly-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling N3-Gly-Gly-Gly-Gly-Gly-OH. The following procedures are based on established laboratory safety protocols for non-hazardous chemical substances.

Chemical Identifier:

  • Product Name: this compound

  • CAS Number: 2250433-77-1

  • Molecular Formula: C10H15N7O6

  • Molecular Weight: 329.27

Hazard Assessment

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, it is prudent to handle all laboratory chemicals with a degree of caution. The toxicological properties of this specific peptide may not be fully investigated, and therefore, minimizing exposure is a key safety principle.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound in its lyophilized (solid) or solubilized (liquid) forms.

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses or gogglesANSI Z87.1-ratedProtects against accidental splashes of the peptide solution.[2][3][4]
Hand Protection Disposable nitrile glovesChemical-resistantPrevents skin contact with the peptide.[3]
Body Protection Laboratory coatStandardProtects skin and personal clothing from spills.[2][5]
Respiratory Protection Not generally requiredUse in a well-ventilated areaAs the peptide is non-volatile, respiratory protection is not necessary under normal handling conditions. However, handling the solid powder in a fume hood can prevent inhalation of fine dust.[6]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Lyophilized peptides should be stored at –20°C or colder for long-term stability, away from bright light.[5][7]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can decrease stability.[8][9]

2. Preparation of Solutions:

  • Work in a designated clean area to avoid cross-contamination.[6]

  • To prepare a stock solution, dissolve the peptide in sterile distilled water or a suitable buffer.[7]

  • If solubility is an issue, sonication may aid in dissolving the peptide.[7]

  • For sequences containing amino acids prone to oxidation (Cys, Met, Trp), using oxygen-free water is recommended.[8]

3. Handling of Solutions:

  • Peptide solutions are less stable than the lyophilized form.[10]

  • For long-term storage of solutions, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][10]

  • When handling solutions, always wear the recommended PPE to prevent contact.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental and personnel safety. Always adhere to your institution's specific waste disposal protocols and local regulations.[6][11]

Waste TypeDisposal Procedure
Unused Solid Peptide Dispose of as non-hazardous chemical waste. Place in a clearly labeled container.
Aqueous Peptide Solutions While not classified as hazardous, avoid disposing of peptide solutions down the drain.[11] Collect in a designated, labeled container for non-hazardous aqueous chemical waste.
Contaminated Labware (e.g., pipette tips, vials, gloves) Place all contaminated solid waste into a designated solid waste container labeled "Non-Hazardous Chemical Waste".[11]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal A Receive and Inspect Peptide B Store at -20°C or colder A->B C Equilibrate to Room Temperature in Desiccator B->C D Weigh Peptide C->D E Solubilize in Appropriate Solvent D->E F Perform Experiment E->F G Store Aliquots at -20°C or -80°C F->G H Collect Liquid Waste F->H I Collect Solid Waste F->I J Dispose via Institutional EHS H->J I->J

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.